Product packaging for Z-Gly-Gly-Gly-OH(Cat. No.:CAS No. 2566-20-3)

Z-Gly-Gly-Gly-OH

Cat. No.: B1331549
CAS No.: 2566-20-3
M. Wt: 323.3 g/mol
InChI Key: KPAYASDFVKQWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Gly-Gly-Gly-OH is a useful research compound. Its molecular formula is C14H17N3O6 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O6 B1331549 Z-Gly-Gly-Gly-OH CAS No. 2566-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c18-11(16-8-13(20)21)6-15-12(19)7-17-14(22)23-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,19)(H,16,18)(H,17,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAYASDFVKQWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305127
Record name Z-Gly-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-20-3
Record name N-[(Phenylmethoxy)carbonyl]glycylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 169175
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2566-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Gly-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Z-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties of N-α-benzyloxycarbonyl-triglycine (Z-Gly-Gly-Gly-OH). The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical and physical characteristics, synthesis, and potential applications.

Core Properties

This compound is a synthetic tripeptide composed of three glycine residues with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group imparts stability and facilitates its use as a building block in peptide synthesis.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name 2-(2-(2-(benzyloxycarbonylamino)acetamido)acetamido)acetic acid
Synonyms Z-glycyl-glycyl-glycine, N-benzyloxycarbonyl-triglycine[1]
CAS Number 2566-20-3[1]
Molecular Formula C₁₄H₁₇N₃O₆[1]
Molecular Weight 323.31 g/mol [2]
Appearance White powder[3]
Melting Point 198 °C[3]
Purity ≥ 99% (HPLC)[3]
Density 1.346 g/cm³[3]
Solubility Soluble in methanol. Insoluble in water.[4]

Synthesis and Purification

This compound is primarily synthesized through solution-phase peptide coupling methods. A common route involves the saponification of its corresponding methyl ester.

Experimental Protocol: Synthesis from Z-Gly-Gly-Gly-OMe

Reaction: Saponification of N-benzyloxycarbonyl-glycyl-glycyl-glycyl methyl ester.

Reagents:

  • N-benzyloxycarbonyl-glycyl-glycyl-glycine methyl ester (Z-Gly-Gly-Gly-OMe)

  • Triethylamine

  • Methanol

Procedure:

  • Dissolve Z-Gly-Gly-Gly-OMe in methanol.

  • Add triethylamine to the solution.

  • Stir the reaction mixture at ambient temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude this compound can then be purified. A yield of 97.8% has been reported for this reaction.[1]

G cluster_synthesis Synthesis of this compound Start Z-Gly-Gly-Gly-OMe in Methanol Reaction Stir at Ambient Temperature Start->Reaction Reagent Triethylamine Reagent->Reaction Monitoring TLC Analysis Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Product Crude this compound Workup->Product

Synthesis Workflow for this compound
Purification

Purification of this compound is typically achieved through recrystallization. The choice of solvent will depend on the impurities present. Common solvent systems for similar protected peptides include ethanol/water or ethyl acetate/hexane mixtures. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the known spectra of glycine and the benzyloxycarbonyl protecting group, the following characteristic signals can be anticipated.

¹H NMR Spectroscopy

In a suitable deuterated solvent (e.g., DMSO-d₆), the ¹H NMR spectrum is expected to show:

  • Aromatic protons of the benzyl group (C₆H₅) around 7.3-7.4 ppm.

  • A singlet for the benzylic protons (CH₂) of the Z group around 5.0 ppm.

  • Methylene protons (CH₂) of the three glycine units, appearing as multiplets or singlets in the region of 3.6-4.0 ppm.

  • Amide protons (NH) as triplets or broad signals between 7.0 and 8.5 ppm.

  • A broad singlet for the carboxylic acid proton (OH) at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to exhibit signals corresponding to:

  • Carbonyl carbons (C=O) of the peptide bonds and the carboxylic acid in the range of 168-175 ppm.

  • The carbonyl carbon of the carbamate in the Z group around 156 ppm.

  • Aromatic carbons of the benzyl group between 127-137 ppm.

  • The benzylic carbon (CH₂) of the Z group around 65-67 ppm.

  • The α-carbons (CH₂) of the glycine residues in the region of 40-45 ppm.

Mass Spectrometry

The expected monoisotopic mass of this compound is 323.1117 Da. In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be observed at m/z 324.1190.

Applications in Biochemical Research

While specific enzymatic assays utilizing this compound are not extensively documented, its structural similarity to known protease substrates suggests its potential use in studying various peptidases.

Potential Use as an Enzyme Substrate

Peptides containing glycine residues are known substrates for a variety of proteases. For instance, papain, a cysteine protease, is known to cleave peptide bonds involving glycine. Cathepsins, another class of cysteine proteases, also exhibit activity towards glycine-containing substrates.[5]

Generic Protease Assay Protocol (Hypothetical)

This protocol outlines a general procedure for assessing the activity of a protease using this compound as a potential substrate. The cleavage of the peptide can be monitored by HPLC.

Materials:

  • This compound

  • Protease of interest (e.g., papain, cathepsin)

  • Assay buffer (specific to the enzyme)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or methanol) and dilute to the desired concentration in the assay buffer.

  • Prepare a solution of the protease in the assay buffer.

  • Initiate the reaction by mixing the substrate and enzyme solutions in a microcentrifuge tube.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the quenched samples by HPLC to quantify the decrease in the this compound peak area and the appearance of cleavage product peaks.

G cluster_assay Protease Assay Workflow Prepare_Substrate Prepare this compound Solution Reaction Initiate Reaction: Mix Substrate and Enzyme Prepare_Substrate->Reaction Prepare_Enzyme Prepare Protease Solution Prepare_Enzyme->Reaction Incubate Incubate at Optimal Temperature Quench Quench Aliquots with TFA Incubate->Quench Reaction->Incubate Analyze HPLC Analysis Quench->Analyze

General Workflow for a Protease Assay

Logical Relationships in Peptide Chemistry

The use of this compound in peptide synthesis is governed by the fundamental principles of protecting group chemistry. The benzyloxycarbonyl (Z) group serves to block the reactivity of the N-terminal amine, allowing for the selective formation of a peptide bond at the C-terminus. Subsequent removal of the Z group, typically by catalytic hydrogenation, exposes the N-terminal amine for further peptide chain elongation.

G cluster_logic Role of Z-Protecting Group in Peptide Synthesis Start This compound Activate Activate C-terminus (e.g., with DCC/HOBt) Start->Activate Couple Couple with Amino Acid/Peptide Ester Activate->Couple Protected_Peptide Z-Protected Longer Peptide Couple->Protected_Peptide Deprotect Remove Z-group (e.g., H₂/Pd) Protected_Peptide->Deprotect Elongated_Peptide Deprotected Peptide (Ready for further coupling) Deprotect->Elongated_Peptide

Protecting Group Strategy in Peptide Synthesis

References

An In-depth Technical Guide to Z-Gly-Gly-Gly-OH: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-glycyl-glycyl-glycine (Z-Gly-Gly-Gly-OH), a protected tripeptide of significant interest in the fields of peptide chemistry, biochemistry, and pharmaceutical development. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is a synthetic tripeptide composed of three glycine residues, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group is crucial for preventing unwanted side reactions during peptide synthesis.

The chemical structure of this compound is as follows:

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₇N₃O₆[1]
Molecular Weight 323.3 g/mol [1]
Appearance White to off-white powder-
CAS Number 2566-20-3[1]
Melting Point 198 °C-
Solubility Soluble in methanol. Insoluble in water.-

Synthesis of this compound

This compound is typically synthesized through solution-phase peptide coupling methods. A common route involves the coupling of Z-Gly-Gly-OH with a C-terminally protected glycine, followed by deprotection of the C-terminus. Another documented method is the hydrolysis of its methyl ester precursor.

Synthesis via Hydrolysis of Z-Gly-Gly-Gly-OMe

One reported synthesis involves the hydrolysis of carbobenzyloxyglycylglycylglycine methyl ester.[1]

Reaction Scheme:

Z-Gly-Gly-Gly-OMe + H₂O --(Triethylamine, Methanol)--> this compound

Experimental Protocol:

Synthesis via Peptide Coupling

A more general and widely applicable method is the coupling of Z-Gly-Gly-OH with a glycine ester, followed by saponification.

Logical Workflow for Synthesis:

G cluster_coupling Peptide Coupling cluster_hydrolysis Saponification cluster_purification Purification Z-Gly-Gly-OH Z-Gly-Gly-OH Coupling_Step Coupling Reaction in Organic Solvent Z-Gly-Gly-OH->Coupling_Step Gly-OEt*HCl Gly-OEt*HCl Gly-OEt*HCl->Coupling_Step Coupling_Reagents DCC, HOBt, TEA Coupling_Reagents->Coupling_Step Z-Gly-Gly-Gly-OEt Z-Gly-Gly-Gly-OEt Coupling_Step->Z-Gly-Gly-Gly-OEt Hydrolysis_Step Ester Hydrolysis Z-Gly-Gly-Gly-OEt->Hydrolysis_Step Hydrolysis_Reagents NaOH, H₂O/EtOH Hydrolysis_Reagents->Hydrolysis_Step Z-Gly-Gly-Gly-OH_crude Crude this compound Hydrolysis_Step->Z-Gly-Gly-Gly-OH_crude Purification_Step Recrystallization (e.g., Ethanol/Water) Z-Gly-Gly-Gly-OH_crude->Purification_Step Z-Gly-Gly-Gly-OH_pure Pure this compound Purification_Step->Z-Gly-Gly-Gly-OH_pure

Caption: Solution-phase synthesis workflow for this compound.

Detailed Experimental Protocol (General Procedure):

  • Preparation of Glycine Ethyl Ester: To a suspension of glycine ethyl ester hydrochloride in a suitable organic solvent (e.g., dichloromethane or DMF), add triethylamine (1.1 equivalents) at 0 °C to neutralize the hydrochloride salt.

  • Activation of Z-Gly-Gly-OH: In a separate flask, dissolve Z-Gly-Gly-OH (1 equivalent), dicyclohexylcarbodiimide (DCC, 1.1 equivalents), and 1-hydroxybenzotriazole (HOBt, 1.1 equivalents) in an appropriate solvent and stir at 0 °C for 30 minutes to form the active ester.

  • Coupling Reaction: Add the activated Z-Gly-Gly-OH solution to the glycine ethyl ester solution and allow the reaction to proceed at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Saponification: Dissolve the crude Z-Gly-Gly-Gly-OEt in a mixture of ethanol and water. Add a solution of sodium hydroxide (1 M) and stir at room temperature until the hydrolysis is complete.

  • Purification: Acidify the reaction mixture with dilute HCl to precipitate the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2]

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. While specific experimental spectra for this compound were not found in the searched literature, this section provides expected spectral regions based on the analysis of its constituent parts and related peptide structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyloxycarbonyl protecting group and the glycine residues.

  • Aromatic Protons (Z-group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Benzyl Protons (Z-group): A singlet at approximately 5.1 ppm for the two protons of the CH₂ group adjacent to the phenyl ring.

  • Glycine α-CH₂ Protons: Several distinct signals for the three pairs of α-protons of the glycine residues, likely appearing as triplets or multiplets in the range of 3.7-4.0 ppm, coupled to the adjacent amide protons.

  • Amide NH Protons: Three separate signals, likely appearing as triplets or broad singlets in the range of 7.5-8.5 ppm.

  • Carboxylic Acid Proton: A broad singlet at a chemical shift greater than 10 ppm.

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, aromatic carbons, and the α-carbons of the glycine residues.

  • Carbonyl Carbons: Signals for the three amide carbonyls and the carboxylic acid carbonyl are expected in the range of 168-175 ppm.

  • Aromatic Carbons (Z-group): Multiple signals in the aromatic region (127-137 ppm).

  • Benzyl CH₂ Carbon (Z-group): A signal around 67 ppm.

  • Glycine α-Carbons: Three distinct signals for the α-carbons of the glycine residues in the range of 41-44 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibrations of the amide N-H bonds.

  • C-H Stretching (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.

  • C=O Stretching (Carboxylic Acid): A strong, broad absorption band around 1700-1725 cm⁻¹.

  • Amide I Band (C=O Stretching): A strong absorption band around 1630-1680 cm⁻¹, characteristic of the amide carbonyl groups.

  • Amide II Band (N-H Bending and C-N Stretching): An absorption band in the region of 1510-1550 cm⁻¹.

  • C-O Stretching (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.

Applications in Research and Development

This compound is primarily utilized as a building block in peptide synthesis. Its applications extend to various areas of biochemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is as an intermediate in the synthesis of more complex peptides. The Z-group provides stable N-terminal protection that can be removed under specific conditions, typically catalytic hydrogenation, which is orthogonal to many other protecting groups used in peptide chemistry.

Enzyme Substrate and Inhibitor Studies

While specific studies detailing the use of this compound as a protease substrate are not prevalent in the searched literature, peptides with similar structures are commonly used in such assays. For instance, related compounds like Z-Gly-Gly-Leu-AMC are well-established fluorogenic substrates for proteases such as the 20S proteasome.[3] It is plausible that this compound could serve as a substrate or a starting point for the synthesis of inhibitors for certain peptidases.

Conceptual Workflow for a Protease Assay:

G Substrate This compound Reaction Enzymatic Cleavage Substrate->Reaction Enzyme Protease Enzyme->Reaction Products Cleavage Products (e.g., Z-Gly-Gly-OH + Gly) Reaction->Products Detection Detection Method (e.g., HPLC, Mass Spec) Products->Detection Activity Enzyme Activity Detection->Activity

Caption: Conceptual workflow for a protease activity assay using this compound.

Experimental Protocol (General for HPLC-based Assay):

  • Reaction Setup: Prepare a reaction buffer at the optimal pH for the protease of interest. Add a known concentration of this compound to the buffer.

  • Enzyme Addition: Initiate the reaction by adding the protease to the substrate solution.

  • Time-course Analysis: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid like trifluoroacetic acid).

  • HPLC Analysis: Analyze the quenched aliquots by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate and quantify the remaining substrate and the cleavage products.

  • Data Analysis: Plot the concentration of the product formed over time to determine the initial reaction velocity and calculate the enzyme's kinetic parameters.

Ligand in Structural Biology

Small peptides like H-Gly-Gly-Gly-OH (the deprotected form of this compound) can be used as ligands in co-crystallization studies to probe the active sites of enzymes.[4] The Z-protected form could also be explored in similar studies, particularly for enzymes with hydrophobic binding pockets that can accommodate the benzyloxycarbonyl group.

Workflow for Protein Co-crystallization:

G Protein Purified Protein Incubation Incubation Protein->Incubation Ligand This compound Ligand->Incubation Complex Protein-Ligand Complex Incubation->Complex Crystallization Crystallization Screening Complex->Crystallization Crystals Co-crystals Crystallization->Crystals Xray X-ray Diffraction Crystals->Xray Structure 3D Structure Xray->Structure

Caption: Workflow for co-crystallization of a protein with this compound.

Conclusion

This compound is a valuable reagent in peptide chemistry and related life sciences research. Its well-defined structure and the stability of the Z-protecting group make it an important building block for the synthesis of more complex peptides. While detailed experimental data for this specific tripeptide is somewhat sparse in publicly available literature, its synthesis and applications can be reliably inferred from established principles of peptide chemistry. This guide provides a foundational understanding for researchers and professionals working with this and similar protected peptides.

References

An In-depth Technical Guide to N-Carbobenzyloxy-glycyl-glycyl-glycine (CAS 2566-20-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of N-Carbobenzyloxy-glycyl-glycyl-glycine, also known as Z-Gly-Gly-Gly-OH, corresponding to CAS number 2566-20-3. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and peptide chemistry.

Core Properties

This compound is a synthetic, N-terminally protected tripeptide. The benzyloxycarbonyl (Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the amino terminus while allowing for the sequential addition of amino acids to form a desired peptide chain.[1]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 2566-20-3[2][3][4]
Molecular Formula C₁₄H₁₇N₃O₆[2][4]
Molecular Weight 323.31 g/mol [4]
Melting Point 198 °CChemicalBook
Boiling Point (Predicted) 733.4±60.0 °CChemicalBook
Density (Predicted) 1.346±0.06 g/cm³ChemicalBook
Appearance White to off-white powderGeneric
Storage Temperature 2-8°C, Sealed in dry conditionsChemicalBook

Synthesis and Experimental Protocols

This compound is typically synthesized via solution-phase peptide synthesis. A common method involves the hydrolysis of the corresponding methyl ester.

Experimental Protocol: Synthesis from Z-Gly-Gly-Gly-OMe

This protocol is based on a reported synthesis method with a high yield.[2]

Materials:

  • Carbobenzyloxyglycylglycylglycine methyl ester (Z-Gly-Gly-Gly-OMe)

  • Methanol

  • Triethylamine

  • Deionized water

  • Diethyl ether (for washing)

  • Hydrochloric acid (for acidification)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Carbobenzyloxyglycylglycylglycine methyl ester in methanol in a round-bottom flask.

  • Base Addition: Add triethylamine to the solution. The reaction is typically carried out at ambient temperature.[2]

  • Reaction Monitoring: Stir the reaction mixture and monitor the progress of the hydrolysis by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in deionized water. Wash the aqueous solution with diethyl ether to remove any unreacted starting material and other organic impurities.

  • Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold deionized water and then with cold diethyl ether. Dry the product under vacuum to obtain this compound. A reported yield for this reaction is 97.8%.[2]

General Workflow for Solution-Phase Peptide Synthesis

The following diagram illustrates a generalized workflow for the solution-phase synthesis of a protected peptide like this compound.

G cluster_synthesis Solution-Phase Peptide Synthesis Workflow start Start with N-protected amino acid ester (e.g., Z-Gly-Gly-Gly-OMe) hydrolysis Base-catalyzed Hydrolysis (e.g., Triethylamine in Methanol) start->hydrolysis Reactant workup Aqueous Work-up (Removal of organic impurities) hydrolysis->workup Reaction Mixture acidification Acidification (to precipitate the carboxylic acid) workup->acidification Aqueous Solution filtration Filtration and Washing (to isolate the solid product) acidification->filtration Precipitate drying Drying (under vacuum) filtration->drying Purified Solid product Final Product (this compound) drying->product Final Product

Solution-Phase Synthesis Workflow

Applications and Biological Relevance

The primary application of this compound is as a protected building block in peptide synthesis.[5] The glycine trimer motif is a common structural element in various proteins and peptides. By utilizing this compound, researchers can incorporate this triglycine unit into larger, more complex peptide sequences during both solid-phase and solution-phase synthesis.[6][7]

While this compound itself is not known to have specific biological activity or be involved in signaling pathways, the glycine residues, once deprotected and part of a larger peptide, contribute to the overall structure and function of the final molecule. Glycine is the simplest amino acid and provides flexibility to the peptide backbone.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Use in a well-ventilated area to minimize inhalation of dust.[8]

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry place away from incompatible substances. Keep the container tightly closed.[8]

In case of contact, follow standard first-aid procedures. For eye contact, flush with plenty of water. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.[8]

Conclusion

This compound (CAS 2566-20-3) is a valuable reagent in the field of peptide chemistry. Its well-defined structure and the presence of the N-terminal protecting group make it an essential building block for the synthesis of glycine-containing peptides. This guide provides researchers and drug development professionals with the core technical information required for its effective use and handling in a laboratory setting.

References

Z-Gly-Gly-Gly-OH molecular weight and mass

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Z-Gly-Gly-Gly-OH: Molecular Properties and Analytical Methodologies

This technical guide provides a comprehensive overview of the chemical properties and analytical characterization of this compound (N-benzyloxycarbonyl-glycyl-glycyl-glycine), a protected tripeptide of significant interest to researchers, scientists, and professionals in drug development. This document details the compound's molecular weight and mass, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Core Molecular Data

A precise understanding of the molecular weight and mass is fundamental for the accurate preparation of solutions, quantitative analysis, and spectrometric identification of this compound. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₇N₃O₆[1][]
Average Molecular Weight 323.31 g/mol [1][]
Monoisotopic Mass (Exact Mass) 323.11174 g/mol
CAS Number 2566-20-3[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, compiled from established practices in peptide chemistry.

Solution-Phase Synthesis of this compound

This protocol outlines a common approach for the solution-phase synthesis of the target tripeptide.

Materials:

  • Z-Gly-Gly-OH

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Coupling Reaction:

    • Dissolve Z-Gly-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.

    • In a separate flask, neutralize Glycine methyl ester hydrochloride (1 equivalent) with a suitable base (e.g., N-methylmorpholine) in DMF.

    • Add the neutralized glycine methyl ester solution to the Z-Gly-Gly-OH solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in DMF dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.

  • Work-up and Extraction:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Dilute the filtrate with EtOAc and wash sequentially with 1N HCl, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Z-Gly-Gly-Gly-OMe.

  • Saponification:

    • Dissolve the crude Z-Gly-Gly-Gly-OMe in a mixture of MeOH and H₂O.

    • Cool the solution to 0 °C and add an aqueous solution of LiOH (1.5 equivalents).

    • Stir the reaction at room temperature and monitor for the completion of the saponification by thin-layer chromatography (TLC).

    • Once complete, acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.

    • Extract the product with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude this compound.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the crude product is essential to remove unreacted starting materials and side products.

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • UV detector set to 220 nm and 254 nm.

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 65% B over 40 minutes).[3]

    • Monitor the elution profile at 220 nm for the peptide backbone and 254 nm for the Z-protecting group.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Pool the fractions with the desired purity and lyophilize to obtain the purified this compound as a white solid.

Characterization by Mass Spectrometry

Mass spectrometry is employed to confirm the identity and purity of the synthesized peptide.

Instrumentation and Reagents:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Solvent: 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified peptide (approximately 10 µM) in the analysis solvent.[4]

  • Data Acquisition:

    • Infuse the sample into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

    • The expected protonated molecule will be observed at an m/z corresponding to [M+H]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to confirm the peptide sequence through fragmentation analysis.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis, purification, and characterization of this compound.

Synthesis_and_Analysis_Workflow Start Start Coupling 1. Coupling Reaction (Z-Gly-Gly-OH + Gly-OMe) Start->Coupling Workup1 2. Aqueous Work-up Coupling->Workup1 CrudeEster Crude Z-Gly-Gly-Gly-OMe Workup1->CrudeEster Saponification 3. Saponification (LiOH) CrudeEster->Saponification Workup2 4. Acidic Work-up Saponification->Workup2 CrudeAcid Crude this compound Workup2->CrudeAcid Purification 5. RP-HPLC Purification CrudeAcid->Purification PurePeptide Pure this compound Purification->PurePeptide Characterization 6. Characterization PurePeptide->Characterization MS Mass Spectrometry (Identity & Purity) Characterization->MS NMR NMR Spectroscopy (Structure) Characterization->NMR End End MS->End NMR->End

Caption: Workflow for the synthesis and analysis of this compound.

References

solubility of Z-Gly-Gly-Gly-OH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Z-Gly-Gly-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of the N-terminally protected tripeptide, this compound (N-benzyloxycarbonyl-glycyl-glycyl-glycine). Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes a systematic, experimentally-driven approach to determining its solubility in various common laboratory solvents. The provided protocols and theoretical background are intended to empower researchers to effectively work with this peptide in a variety of applications, from basic research to drug development.

Physicochemical Properties of this compound

This compound is a tripeptide composed of three glycine residues with its N-terminus protected by a benzyloxycarbonyl (Z) group. Its structure is fundamental to its solubility profile. The presence of the hydrophobic Z-group and the peptide backbone's capacity for hydrogen bonding are key determinants of its interaction with different solvents.

To understand its solubility, it is essential to first classify the peptide based on its charge at a given pH.

Charge Calculation for this compound at Neutral pH (~7):

  • N-terminus (Z-group): 0 (The protecting group removes the positive charge)

  • C-terminus (Glycine): -1

  • Glycine side chains: 0 (neutral)

  • Net Charge: -1

Based on this calculation, this compound is classified as an acidic peptide . Acidic peptides are generally more soluble in basic aqueous solutions where the C-terminal carboxyl group is deprotonated. While it is described as having excellent solubility in water, its solubility in acidic and organic solvents may vary[1].

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound in various solvents are not extensively reported in publicly available literature. The following table provides a qualitative and predicted solubility profile based on general principles for acidic peptides. Researchers should experimentally verify these predictions to determine quantitative values for their specific applications.

SolventTypePredicted SolubilityQuantitative Data (mg/mL)
WaterPolar ProticHighTo be determined (TBD)
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferHighTBD
Dimethyl Sulfoxide (DMSO)Polar AproticHighTBD
Methanol (MeOH)Polar ProticModerate to HighTBD
Ethanol (EtOH)Polar ProticModerateTBD
Acetonitrile (ACN)Polar AproticModerate to LowTBD
0.1 M Acetic AcidAcidic AqueousLowTBD
0.1 M Ammonium BicarbonateBasic AqueousHighTBD

Experimental Protocol for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of this compound. A common and effective method is the Saturated Solution Method followed by Quantification .

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, DMSO, Ethanol)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Equilibrate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a peptide like this compound.

G Workflow for Peptide Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Quantification start Start with solid this compound add_solvent Add excess peptide to a known volume of solvent start->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24h at 25°C) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect Collect clear supernatant centrifuge->collect dilute Dilute supernatant collect->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility (mg/mL) quantify->calculate end_node Solubility Data calculate->end_node

References

Z-Gly-Gly-Gly-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for the protected tripeptide Z-Gly-Gly-Gly-OH (N-Benzyloxycarbonyl-glycyl-glycyl-glycine). Due to the limited availability of specific stability data for this molecule, this guide combines information on the stability of the core tripeptide, glycyl-glycyl-glycine, with the known chemical behavior of the N-terminal benzyloxycarbonyl (Z) protecting group.

Core Stability Profile

The stability of this compound is primarily influenced by the integrity of the peptide bonds and the lability of the Z-group under various environmental conditions. As a lyophilized powder, the peptide exhibits good stability, but in solution, it is susceptible to degradation.

Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on general guidelines for synthetic peptides.[1]

ConditionTemperatureDurationNotes
Long-term Storage -20°C or -80°CSeveral yearsLyophilized powder in a sealed, desiccated container to protect from moisture.[1] For peptides prone to oxidation, an inert atmosphere (argon or nitrogen) is recommended.
Short-term Storage 2-8°CWeeksLyophilized powder. Avoid frequent temperature fluctuations.
In Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]
In Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1]

Degradation Pathways

The primary degradation pathways for this compound in solution are hydrolysis of the peptide bonds and cleavage of the benzyloxycarbonyl (Z) protecting group. These degradations are typically accelerated by extremes in pH and elevated temperatures.

Peptide Bond Hydrolysis

The hydrolysis of the glycyl-glycyl-glycine backbone can occur at either of the two peptide bonds, leading to the formation of smaller peptides and glycine. Studies on the acid-catalyzed hydrolysis of glycyl-glycyl-glycine have shown that the two peptide bonds have different cleavage rates.[2]

Z-Group Cleavage

The benzyloxycarbonyl (Z) group is susceptible to cleavage under certain conditions, which would result in the formation of the unprotected tripeptide, Gly-Gly-Gly-OH, and byproducts from the Z-group. The most common methods for Z-group cleavage are catalytic hydrogenolysis and treatment with strong acids.[3]

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound A This compound B Z-Gly-Gly-OH + Glycine A->B  Hydrolysis (Peptide Bond 1) C Z-Gly-OH + Glycylglycine A->C  Hydrolysis (Peptide Bond 2) D Gly-Gly-Gly-OH + Toluene + CO2 A->D  Catalytic Hydrogenolysis E Gly-Gly-Gly-OH A->E  Acid/Base Cleavage

Caption: Potential degradation routes for this compound.

Quantitative Stability Data

Temperature (°C)k₁ (N-terminal bond) (min⁻¹)k₂ (C-terminal bond) (min⁻¹)
55.71.3 x 10⁻⁴4.8 x 10⁻⁴
74.78.1 x 10⁻⁴2.8 x 10⁻³
94.24.1 x 10⁻³1.4 x 10⁻²

Data from a study on the hydrolysis of glycyl-glycyl-glycine in 2N HCl.[2]

Experimental Protocols for Stability Testing

A stability-indicating analytical method is essential to accurately determine the degradation of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[4][5]

  • Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions : Expose the peptide solutions to a variety of stress conditions, including:

    • Acidic Hydrolysis : 0.1 N HCl at 60°C for 24 hours.

    • Basic Hydrolysis : 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation : 80°C for 48 hours (for lyophilized powder and solution).

    • Photostability : Expose to light (ICH Q1B guidelines) for a specified duration.

  • Sample Analysis : Analyze the stressed samples at various time points using a stability-indicating HPLC method.

HPLC Method for Stability Analysis

A reversed-phase HPLC (RP-HPLC) method can be developed and validated to separate this compound from its degradation products.

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 214 nm and 254 nm.

  • Column Temperature : 30°C.

The following diagram outlines a typical experimental workflow for assessing the stability of this compound.

G Experimental Workflow for this compound Stability Testing cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation A Prepare this compound Stock Solution B Aliquot for Different Stress Conditions A->B C Acidic Stress (HCl) B->C D Basic Stress (NaOH) B->D E Oxidative Stress (H2O2) B->E F Thermal Stress B->F G Photolytic Stress B->G H Sample at Time Points C->H D->H E->H F->H G->H I HPLC Analysis H->I J Identify & Quantify Degradants I->J K Determine Degradation Kinetics J->K L Elucidate Degradation Pathways J->L

Caption: Workflow for stability assessment of this compound.

Handling and Safety

When handling this compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Z-Gly-Gly-Gly-OH in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH, or N-benzyloxycarbonyl-triglycine, is a protected tripeptide that serves as a valuable building block in the field of peptide chemistry. The benzyloxycarbonyl (Z) group, a common amine protecting group, allows for the controlled and sequential formation of peptide bonds, making this compound a key intermediate in the synthesis of more complex peptides and peptidomimetics. This technical guide provides an in-depth overview of the functions of this compound, focusing on its applications in peptide synthesis and its role as a potential enzyme substrate, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Functions and Applications

The primary function of this compound in peptide chemistry is as a synthetic intermediate. The Z-group provides robust protection of the N-terminus, preventing unwanted side reactions during peptide coupling. This allows for its use in both solution-phase and solid-phase peptide synthesis (SPPS).

Key applications include:

  • Peptide Synthesis: It can be used as a building block in the synthesis of peptides containing glycine repeats. These glycine-rich sequences often serve as flexible linkers in fusion proteins or as spacers in bioconjugation.

  • Fragment Condensation: this compound can be synthesized and then coupled with other peptide fragments in a convergent synthesis strategy, which can be advantageous for the preparation of longer peptides.

  • Biochemical Research: As a tripeptide, it can be used in biochemical assays to study enzyme activity, particularly for proteases that recognize and cleave peptide bonds involving glycine residues. Its use as a substrate or inhibitor can aid in the characterization of enzyme kinetics and specificity.

  • Drug Development: Glycine-containing linkers can influence the pharmacokinetic properties of drug candidates, such as solubility and stability. This compound can be a precursor in the synthesis of such linkers for antibody-drug conjugates (ADCs) and other targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in the table below.

PropertyThis compoundZ-Gly-OH
CAS Number 2566-20-31138-80-3
Molecular Formula C₁₄H₁₇N₃O₆C₁₀H₁₁NO₄
Molecular Weight 323.3 g/mol 209.20 g/mol
Appearance White to off-white powderWhite to beige powder
Melting Point 178-184 °C (typical)118-122 °C
Solubility Soluble in methanol, limited solubility in waterSoluble in methanol, insoluble in water

Application in Peptide Synthesis

This compound is primarily utilized as a building block in peptide synthesis. While specific quantitative data for the direct use of this compound in modern solid-phase peptide synthesis (SPPS) is limited, with Fmoc-protected amino acids being more common, the principles of its incorporation are well-established. The use of di- or tri-peptide synthons can be advantageous in overcoming challenges associated with the synthesis of glycine-rich sequences, such as peptide chain aggregation.

The following table provides illustrative data on the general performance of Fmoc-SPPS for a tripeptide, highlighting the potential benefits of using a pre-formed peptide block.

ParameterMonomeric Fmoc-Gly-OH CouplingDipeptide (Fmoc-Gly-Gly-OH) Coupling
Typical Scale 50 mg - 5 g of resin50 mg - 5 g of resin
Coupling Efficiency (per step) > 95%> 99%
Final Crude Purity 70 - 90%85 - 98%
Overall Yield Sequence-dependent, lowerGenerally higher
Key Challenge Intra- and inter-chain aggregationSynthesis of the dipeptide

Note: This data is illustrative for Fmoc-SPPS of a tripeptide and is intended to show the general advantages of using dipeptide building blocks.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using a Tripeptide Block (Illustrative)

This protocol outlines the general steps for incorporating a protected tripeptide like this compound in a manual SPPS workflow. In practice, an Fmoc-protected triglycine would be more commonly used with standard Fmoc chemistry.

1. Resin Preparation:

  • Swell 100 mg of a suitable resin (e.g., Wang resin, 1.0 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
  • Drain the DMF.

2. Coupling of the First Amino Acid (if applicable):

  • If this compound is not the first residue, couple the preceding Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., with HBTU/HOBt/DIPEA in DMF).

3. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the N-terminus of the resin-bound peptide.
  • Wash the resin thoroughly with DMF.

4. Coupling of this compound:

  • Dissolve this compound (e.g., 0.3 mmol), a coupling agent like HBTU (0.3 mmol), and an additive like HOBt (0.3 mmol) in DMF (2 mL).
  • Add a base such as N,N-diisopropylethylamine (DIPEA) (0.6 mmol) to the solution to pre-activate the carboxylic acid.
  • Add the activated tripeptide solution to the resin and agitate for 2-4 hours at room temperature.
  • Monitor the coupling reaction using a qualitative test such as the Kaiser test to ensure completion.

5. Washing:

  • After coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

6. Cleavage and Deprotection:

  • Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS)).
  • Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.

7. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Resin [label="Resin Swelling"]; Deprotection [label="Fmoc Deprotection"]; Coupling [label="Amino Acid/Peptide Coupling"]; Washing [label="Washing"]; Cleavage [label="Cleavage & Deprotection"]; Purification [label="Purification"]; Final_Peptide [label="Final Peptide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Resin -> Deprotection [label="1"]; Deprotection -> Coupling [label="2"]; Coupling -> Washing [label="3"]; Washing -> Deprotection [label="Repeat n times", style=dashed]; Washing -> Cleavage [label="Final Cycle"]; Cleavage -> Purification; Purification -> Final_Peptide; }

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Enzymatic Assays

While this compound can theoretically serve as a substrate for certain proteases, particularly carboxypeptidases that cleave C-terminal amino acids, specific kinetic data for this substrate is not widely reported in the literature. The deprotected form, H-Gly-Gly-Gly-OH (triglycine), is more commonly used in enzyme activity studies. The Z-group may sterically hinder the binding of the peptide to the active site of some enzymes.

The following table presents illustrative kinetic parameters for the hydrolysis of a different Z-protected peptide by a carboxypeptidase to demonstrate the type of data that would be generated in such an assay.

EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Carboxypeptidase YZ-Phe-Leu0.1318001.4 x 10⁷
Experimental Protocol: Enzymatic Assay using HPLC Detection (Illustrative)

This protocol describes a general method for determining the activity of a peptidase using a protected peptide substrate like this compound, with analysis of the cleavage products by HPLC.

1. Reagent Preparation:

  • Prepare a stock solution of this compound (e.g., 100 mM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Prepare a stock solution of the purified peptidase in the same assay buffer.
  • Prepare a quenching solution (e.g., 10% Trichloroacetic acid (TCA)).
  • Prepare standards of the expected cleavage products (e.g., Z-Gly-Gly-OH and Glycine) at known concentrations for HPLC calibration.

2. Enzymatic Reaction:

  • Set up reaction tubes in a temperature-controlled environment (e.g., 37°C).
  • To each tube, add the assay buffer to the final reaction volume (e.g., 100 µL).
  • Add the this compound solution to achieve the desired final concentration (e.g., 1-10 mM).
  • Pre-incubate the mixture for 5 minutes at the reaction temperature.
  • Initiate the reaction by adding the enzyme solution.

3. Reaction Quenching:

  • At specific time points, stop the reaction by adding an equal volume of the quenching solution.
  • Centrifuge the quenched samples to pellet any precipitated protein.

4. HPLC Analysis:

  • Transfer the supernatant to an HPLC vial.
  • Inject a defined volume onto a suitable column (e.g., C18 reversed-phase).
  • Elute the substrate and products using a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA).
  • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 254 nm for the Z-group).
  • Identify and quantify the peaks corresponding to the substrate and its cleavage products by comparing their retention times and peak areas to the prepared standards.

5. Data Analysis:

  • Calculate the rate of product formation from the HPLC data.
  • If performing kinetic analysis, vary the substrate concentration and determine the Michaelis-Menten parameters (K_m and V_max).

Reagents [label="Reagent Preparation\n(Substrate, Enzyme, Buffer)"]; Reaction_Setup [label="Reaction Setup & Incubation"]; Start_Reaction [label="Initiate Reaction with Enzyme"]; Time_Points [label="Quench Reaction at Time Points"]; Sample_Prep [label="Sample Preparation\n(Centrifugation)"]; HPLC [label="HPLC Analysis"]; Data_Analysis [label="Data Analysis\n(Quantification, Kinetics)"]; Results [label="Results\n(Km, Vmax)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reagents -> Reaction_Setup; Reaction_Setup -> Start_Reaction; Start_Reaction -> Time_Points; Time_Points -> Sample_Prep; Sample_Prep -> HPLC; HPLC -> Data_Analysis; Data_Analysis -> Results; }

Workflow for an enzymatic assay with HPLC-based detection.

Conclusion

This compound is a versatile, protected tripeptide with a primary role as a synthetic building block in peptide chemistry. Its N-terminal Z-group allows for controlled incorporation into peptide sequences, particularly in the construction of glycine-rich linkers and in fragment condensation strategies. While its direct application as an enzyme substrate in routine assays is less common compared to its deprotected counterpart, it holds potential for specific research applications in enzymology. The protocols and data presented in this guide, though in some cases illustrative due to the limited availability of specific quantitative information for this compound, provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic and biochemical endeavors.

Z-Gly-Gly-Gly-OH: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH, also known as N-Carbobenzoxy-triglycine, is a protected tripeptide that serves as a crucial building block in various synthetic applications, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus and a free carboxylic acid at the C-terminus, makes it an ideal intermediate for peptide synthesis and for use as a flexible linker in complex molecular architectures. The oligoglycine motif provides conformational flexibility and hydrophilicity, properties that are highly desirable in the design of bioactive molecules, including peptide-drug conjugates and other targeted therapeutics. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
Chemical Formula C₁₄H₁₇N₃O₆[1]
Molecular Weight 323.3 g/mol [1]
CAS Number 2566-20-3[1]
Appearance White to off-white solid
Solubility Soluble in methanol and other polar organic solvents.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the coupling of Z-Gly-Gly-OH with a glycine ester, followed by saponification.

Experimental Protocol: Synthesis via Saponification of the Methyl Ester

This two-step protocol details the synthesis of this compound starting from Z-Gly-Gly-OH and glycine methyl ester hydrochloride.

Step 1: Synthesis of Z-Gly-Gly-Gly-OMe (N-Carbobenzoxy-triglycine methyl ester)

  • Materials:

    • Z-Gly-Gly-OH

    • Glycine methyl ester hydrochloride

    • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

    • Hydroxybenzotriazole (HOBt)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Procedure:

    • Dissolve Z-Gly-Gly-OH (1 equivalent) and HOBt (1.1 equivalents) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

    • In a separate flask, suspend glycine methyl ester hydrochloride (1.2 equivalents) in DMF and add TEA (1.2 equivalents) to neutralize.

    • Add the neutralized glycine methyl ester solution to the activated Z-Gly-Gly-OH solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Saponification of Z-Gly-Gly-Gly-OMe to this compound

  • Materials:

    • Z-Gly-Gly-Gly-OMe

    • Methanol or Tetrahydrofuran (THF)

    • 1 M Sodium hydroxide (NaOH) solution

    • 1 M Hydrochloric acid (HCl) solution

  • Procedure:

    • Dissolve Z-Gly-Gly-Gly-OMe in methanol.

    • Add 1 M NaOH solution (1.5 equivalents) dropwise while stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Neutralize the reaction mixture with 1 M HCl to a pH of approximately 3-4.

    • Remove the organic solvent under reduced pressure.

    • The aqueous layer can be extracted with ethyl acetate, and the combined organic layers dried over anhydrous sodium sulfate and concentrated to yield the product. Alternatively, if the product precipitates upon acidification, it can be collected by filtration, washed with cold water, and dried.

A similar method involving the hydrolysis of CARBOBENZYLOXYGLYCYLGLYCYLGLYCINE METHYL ESTER using triethylamine in methanol at ambient temperature has been reported to yield this compound in 97.8% yield.[1]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Z-Gly-Gly-OH + Glycine Methyl Ester coupling Peptide Coupling (DCC, HOBt) start->coupling ester Z-Gly-Gly-Gly-OMe coupling->ester saponification Saponification (NaOH, MeOH) ester->saponification acidification Acidification (HCl) saponification->acidification crude Crude this compound acidification->crude recrystallization Recrystallization crude->recrystallization filtration Filtration & Drying recrystallization->filtration pure Pure this compound filtration->pure hplc HPLC Purity pure->hplc nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms

Caption: Workflow for the synthesis and purification of this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of peptides. A reversed-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) is typically employed. The purity is determined by integrating the peak area of the product relative to any impurities.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the benzyloxycarbonyl group (typically around 7.3 ppm), the benzylic protons (~5.1 ppm), and the methylene protons of the three glycine residues (appearing as distinct signals in the 3.7-4.0 ppm region). The amide protons will appear as triplets, and the terminal carboxylic acid proton will be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbons of the peptide bonds and the carboxylic acid, the aromatic carbons of the protecting group, the benzylic carbon, and the α-carbons of the glycine units.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will exhibit characteristic absorption bands corresponding to:

  • N-H stretching of the amide groups (~3300 cm⁻¹)

  • C=O stretching of the urethane and amide groups (~1710 cm⁻¹ and ~1650 cm⁻¹, respectively)

  • C=O stretching of the carboxylic acid (~1730 cm⁻¹)

  • Amide II band (N-H bending) (~1530 cm⁻¹)

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound (323.3 g/mol ). The observation of the [M+H]⁺ or [M+Na]⁺ ion would confirm the identity of the product.

Applications in Synthesis

This compound is a valuable building block, primarily utilized as a flexible and hydrophilic linker in the synthesis of complex biomolecules.

Building Block in Peptide Synthesis

This compound can be used in solution-phase or solid-phase peptide synthesis (SPPS) to introduce a triglycine motif into a growing peptide chain. The Z-group can be removed by hydrogenolysis to expose the N-terminal amine for further elongation.

Linker in Antibody-Drug Conjugates (ADCs)

A prominent application of oligoglycine linkers is in the construction of antibody-drug conjugates (ADCs). These linkers connect the antibody to a cytotoxic payload. The flexibility of the glycine chain can improve the solubility and pharmacokinetic properties of the ADC. A triglycyl peptide linker has been utilized in the development of novel ADCs, demonstrating improved therapeutic properties.

The workflow below illustrates the general concept of incorporating a triglycine linker in the synthesis of an ADC, exemplified by the structure of Enhertu (Trastuzumab deruxtecan), which contains a related tetrapeptide linker.

ADC_Synthesis cluster_components Components cluster_conjugation Conjugation Workflow cluster_release Mechanism of Action antibody Monoclonal Antibody (e.g., Trastuzumab) reduction Partial Reduction of Antibody Disulfides antibody->reduction linker Maleimide-Gly-Gly-Gly-Payload Precursor conjugation Thiol-Maleimide Conjugation linker->conjugation payload Cytotoxic Payload (e.g., DXd) reduction->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc internalization ADC Internalization into Target Cell adc->internalization cleavage Enzymatic Cleavage of Linker internalization->cleavage release Payload Release & Cell Death cleavage->release

Caption: Generalized workflow for ADC synthesis and action using a triglycine linker.

Conclusion

This compound is a versatile and valuable reagent for chemical synthesis, particularly in the development of pharmaceuticals and bioconjugates. Its straightforward synthesis, well-defined properties, and the advantageous characteristics of the triglycine motif make it an important tool for researchers and scientists. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of synthetic endeavors.

References

The Foundational Roles of Z-Gly-Gly-Gly-OH in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH, a synthetically derived tripeptide, holds a significant position in the landscape of biochemical research and pharmaceutical development. Characterized by a benzyloxycarbonyl (Z) protecting group at its N-terminus and a chain of three glycine residues, this molecule offers a unique combination of stability, flexibility, and defined chemical reactivity. Its applications are diverse, ranging from a fundamental building block in peptide synthesis to a critical component in sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in their scientific endeavors.

Core Applications of this compound

The utility of this compound in biochemistry is primarily centered around four key areas: solid-phase peptide synthesis (SPPS), as a substrate in enzyme kinetics studies, as a flexible linker in bioconjugation, and in the formation of biocompatible hydrogels.

Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a valuable building block in the stepwise synthesis of complex peptides. The benzyloxycarbonyl (Z) group provides robust protection of the N-terminal amine, preventing unwanted side reactions during the coupling of subsequent amino acids. The use of a pre-formed tripeptide can also be advantageous in overcoming challenges associated with the repetitive coupling of individual glycine residues, which can sometimes lead to aggregation and reduced synthesis efficiency.

Quantitative Data: Comparison of Monomeric vs. Dipeptide Coupling in SPPS

While specific data for this compound is not extensively published, the following table illustrates the general improvements observed when using dipeptide synthons (like Fmoc-Gly-Gly-OH) for glycine-rich sequences, a principle that extends to the use of Z-protected tripeptides.

ParameterMonomeric Fmoc-Gly-OH CouplingDipeptide (Fmoc-Gly-Gly-OH) Coupling
Typical Scale 50 mg - 5 g of resin50 mg - 5 g of resin
Coupling Efficiency (per step) > 95%> 99%
Final Crude Purity 70 - 90%85 - 98%
Overall Yield Sequence-dependent, generally lowerGenerally higher
Key Challenge Intra- and inter-chain aggregationSynthesis of the dipeptide

Experimental Protocol: Solid-Phase Peptide Synthesis of a Glycine-Rich Peptide using a this compound Building Block

This protocol outlines a general procedure for incorporating this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • Dissolve this compound (3 equivalents relative to resin loading), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

    • Add the activated solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat the Fmoc deprotection and coupling steps for the remaining amino acids in the desired sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple this compound (DIC/Oxyma) deprotection->coupling wash1 Wash (DMF/DCM) coupling->wash1 next_aa Couple Next Fmoc-AA wash1->next_aa next_aa->deprotection More Amino Acids final_deprotection Final Fmoc Deprotection next_aa->final_deprotection Last Amino Acid cleavage Cleavage from Resin & Side-chain Deprotection final_deprotection->cleavage precipitation Precipitate Peptide (Cold Ether) cleavage->precipitation purification Purify Peptide (RP-HPLC) precipitation->purification end End: Pure Peptide purification->end

Caption: A generalized workflow for the solid-phase synthesis of a peptide incorporating this compound.

Enzyme Substrate for Protease Activity Assays

The peptide bonds within this compound can be cleaved by certain proteases, making it a useful substrate for studying enzyme kinetics and specificity. While not as commonly used as fluorogenic or chromogenic substrates, its simplicity allows for the focused investigation of protease activity without interference from bulky side chains. The cleavage products can be detected and quantified using techniques like HPLC or mass spectrometry.

Quantitative Data: Kinetic Parameters of Proteases with Tripeptide Substrates

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Cathepsin B Z-Phe-Arg-AMC~150-200-~1.5 x 105
Thermolysin Z-Gly-Phe-Gly~2,000~10~5 x 103
Pepsin Z-Gly-Gly-Phe-OH---
Matrix Metalloproteinase-2 (MMP-2) Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2170.432.5 x 104

Experimental Protocol: Protease Activity Assay using this compound with HPLC Detection

This protocol outlines a method to quantify protease activity by measuring the formation of cleavage products of this compound.

Materials:

  • This compound

  • Purified protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with any necessary cofactors)

  • Quenching Solution (e.g., 10% Trichloroacetic acid (TCA))

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standards of Z-Gly-Gly-OH and Glycine

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in the Assay Buffer.

    • Prepare a stock solution of the protease at a known concentration.

    • Prepare standard solutions of potential cleavage products (e.g., Z-Gly-Gly-OH, Glycine) for HPLC calibration.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, pre-warm the Assay Buffer and this compound solution to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a small volume of the protease solution.

    • At various time points, withdraw aliquots of the reaction mixture and immediately add them to the Quenching Solution to stop the reaction.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Analyze the supernatant by RP-HPLC.

    • Use a suitable gradient of Mobile Phase B to separate the substrate and its cleavage products.

    • Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 254 nm).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the cleavage products by comparing their retention times and peak areas to the prepared standards.

    • Plot the concentration of the product formed against time to determine the initial reaction velocity.

    • Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of enzyme.

Workflow for a Protease Activity Assay

Protease_Assay_Workflow start Start: Prepare Reagents reaction_setup Set up Enzymatic Reaction (Substrate + Buffer) start->reaction_setup initiate_reaction Initiate Reaction (Add Enzyme) reaction_setup->initiate_reaction time_points Take Aliquots at Time Intervals initiate_reaction->time_points quench_reaction Quench Reaction (e.g., TCA) time_points->quench_reaction hplc_analysis Analyze by HPLC quench_reaction->hplc_analysis data_analysis Quantify Products & Determine Reaction Rate hplc_analysis->data_analysis end End: Enzyme Activity data_analysis->end

Caption: A workflow for determining protease activity using this compound as a substrate.

Flexible Linker in Drug Development

The triglycine motif is often employed as a flexible linker in the design of bioconjugates, such as antibody-drug conjugates (ADCs). In this context, this compound can be a precursor in the synthesis of these linkers. The glycine residues provide rotational freedom, which can be crucial for the proper positioning of a conjugated drug molecule to interact with its target. The linker's stability in circulation and its susceptibility to cleavage in the target environment are critical design considerations.

Quantitative Data: Comparative Plasma Stability of Peptide Linkers in ADCs

The stability of the linker is paramount for the safety and efficacy of an ADC. The following table provides a comparative overview of the plasma stability of different peptide linkers.

Linker TypeRepresentative LinkerSpeciesPlasma Half-life
Dipeptide Val-CitHumanHigh stability
Dipeptide Val-CitRodentLower stability
Tetrapeptide Gly-Gly-Phe-GlyHumanHigh stability
Glucuronide β-glucuronide-MMAFRat~81 days (extrapolated)

Note: Glycine-rich linkers are generally considered to have good plasma stability. Data is compiled from multiple sources and serves as a general comparison.

Logical Relationship: Role of a Gly-Gly-Gly Linker in an Antibody-Drug Conjugate (ADC)

ADC_Logic cluster_adc Antibody-Drug Conjugate (ADC) cluster_process Mechanism of Action antibody Monoclonal Antibody linker This compound (Linker Precursor) antibody->linker Conjugation binding ADC binds to Tumor Antigen antibody->binding drug Cytotoxic Drug linker->drug Attachment internalization Internalization into Tumor Cell binding->internalization cleavage Linker Cleavage (e.g., by Cathepsins) internalization->cleavage release Drug Release cleavage->release apoptosis Tumor Cell Apoptosis release->apoptosis

Caption: The role of a this compound derived linker in the structure and mechanism of an ADC.

Component of Biocompatible Hydrogels

Self-assembling peptides, including those with Fmoc-protected glycine residues, are of great interest for creating hydrogels for biomedical applications like drug delivery and tissue engineering. While this compound itself is not a primary hydrogelator, it can be a component in the synthesis of larger peptide sequences designed for self-assembly or can be incorporated into polymer backbones to form cross-linked hydrogels. The glycine residues provide flexibility to the hydrogel network.

Experimental Protocol: Conceptual Protocol for Hydrogel Formation using a this compound-based Peptide

This protocol is conceptual and based on the principles of self-assembly of Fmoc-dipeptides.

Materials:

  • A custom-synthesized peptide containing the Z-Gly-Gly-Gly sequence and a hydrogel-promoting motif (e.g., a more hydrophobic segment).

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl) or Glucono-δ-lactone (GdL)

Methodology:

  • Dissolution: Dissolve the peptide in deionized water. The pH may need to be raised using NaOH to facilitate dissolution.

  • Gelation Induction:

    • pH Switch Method: Slowly add HCl to the peptide solution to lower the pH. As the pH approaches the pI of the peptide, self-assembly into a hydrogel network is triggered.

    • GdL Method: Add GdL to the basic peptide solution. GdL will slowly hydrolyze to gluconic acid, gradually and uniformly lowering the pH to induce gelation.

  • Gel Formation: Allow the solution to stand undisturbed at room temperature. Gelation can be confirmed by inverting the vial.

Logical Relationship: Hydrogel Formation and Drug Release

Hydrogel_Workflow start Start: this compound based Peptide dissolution Dissolution in Aqueous Solution start->dissolution trigger Trigger Self-Assembly (e.g., pH change) dissolution->trigger self_assembly Self-Assembly into Nanofibers trigger->self_assembly network_formation Entanglement into 3D Hydrogel Network self_assembly->network_formation drug_loading Drug Encapsulation (during formation) network_formation->drug_loading drug_release Controlled Drug Release (Diffusion/Degradation) drug_loading->drug_release end End: Therapeutic Effect drug_release->end

Caption: A conceptual workflow for the formation of a peptide-based hydrogel and its application in drug delivery.

Conclusion

This compound is a versatile and foundational molecule in biochemistry with significant applications in peptide synthesis, enzymology, and the development of advanced therapeutics and biomaterials. Its simple yet elegant structure provides researchers with a reliable tool for constructing complex biomolecules and investigating fundamental biological processes. The detailed protocols and comparative data presented in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of scientific innovation.

An In-depth Technical Guide to Z-Gly-Gly-Gly-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH, the N-benzyloxycarbonyl-protected form of the tripeptide triglycine, is a versatile building block and functional moiety in the landscape of drug discovery and development. Its inherent properties, including flexibility, hydrophilicity, and defined chemical reactivity, have led to its application in diverse areas ranging from fundamental peptide synthesis to the sophisticated design of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a linker in antibody-drug conjugates (ADCs) and its utility in biochemical assays. Detailed experimental protocols and data are presented to enable researchers to effectively harness the potential of this molecule.

Core Properties and Synthesis

This compound is a white to off-white powder with a molecular formula of C14H17N3O6 and a molecular weight of 323.31 g/mol .[1] The benzyloxycarbonyl (Z) group at the N-terminus serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions of the terminal amine while allowing for controlled peptide chain elongation.[2][3] This protection is typically stable under neutral and mildly acidic or basic conditions but can be readily removed by catalytic hydrogenation.

The synthesis of this compound is most commonly achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[4]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 2566-20-3[1]
Molecular Formula C14H17N3O6[1]
Molecular Weight 323.31 g/mol [1]
Appearance White to off-white powder[5]

Applications in Drug Discovery and Development

The utility of this compound in drug discovery spans several key areas:

  • Peptide Synthesis: It serves as a fundamental building block for the synthesis of more complex peptides and peptidomimetics. The triglycine motif can be incorporated to introduce flexibility or act as a spacer in the final molecule.[5][6]

  • Biochemical Assays: The Gly-Gly-Gly sequence can be a substrate for various proteases, particularly cathepsins, which are often upregulated in tumor microenvironments. This makes this compound and its derivatives valuable tools for studying enzyme activity and for screening potential inhibitors.[5][7]

  • Drug Delivery and Formulation: The triglycine moiety can enhance the solubility and stability of parent drug molecules.[8]

  • Linker Technology: This is arguably the most significant application of the triglycine motif in modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[9][10][]

This compound as a Cleavable Linker in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability in circulation and the efficiency of drug release at the target site.[12] Peptide linkers that are cleavable by lysosomal proteases, such as cathepsins, are a widely used strategy.[13]

A novel triglycyl peptide linker (referred to as CX in a key study) has been designed to facilitate efficient release of the cytotoxic agent maytansinoid from anti-EpCAM and anti-EGFR antibodies.[2][9]

Quantitative Data: In Vitro Cytotoxicity of ADCs

The following table summarizes the comparative in vitro cytotoxicity (IC50 values) of ADCs constructed with the cleavable triglycyl linker (CX) versus a non-cleavable SMCC linker.

Cell LineTarget AntigenADC LinkerIC50 (ng/mL)Reference
Calu-3EpCAMCX (Triglycyl)1.5[2][9]
Calu-3EpCAMSMCC1.8[2][9]
HSC-2EGFRCX (Triglycyl)3.0[2][9]
HSC-2EGFRSMCC>1000[2][9]
H1975EGFRCX (Triglycyl)10[2][9]
H1975EGFRSMCC>1000[2][9]
FaDuEGFRCX (Triglycyl)0.8[2][9]
FaDuEGFRSMCC1.0[2][9]

The data indicates that while in some cell lines the cytotoxicity is comparable, the triglycyl linker-containing ADC (CX ADC) was significantly more potent in the HSC-2 and H1975 cancer cell lines.[2][9]

Pharmacokinetic Profile

Pharmacokinetic studies in CD-1 mice revealed that both the CX (triglycyl) and SMCC ADCs had comparable maximum tolerated doses (MTDs) and pharmacokinetic profiles.[2][9]

Mechanism of Action and Signaling Pathway

The improved efficacy of the triglycyl linker is attributed to the physicochemical properties of its catabolite within the acidic environment of the lysosome.[2][9]

ADC_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Compartments ADC Antibody-Drug Conjugate (Triglycyl Linker) TumorCell Tumor Cell ADC->TumorCell Binding to Surface Antigen Endosome Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Internalization & Trafficking Catabolite Uncharged Carboxylic Acid Catabolite of Payload Lysosome->Catabolite Cathepsin B Cleavage of Triglycyl Linker Cytosol Cytosol Catabolite->Cytosol Efflux from Lysosome Microtubules Microtubule Disruption & Apoptosis Cytosol->Microtubules Payload Action

Figure 1. ADC targeting and payload release with a triglycyl linker.

Upon internalization into the lysosome, the triglycyl linker is cleaved by cathepsins. The resulting carboxylic acid catabolite of the payload is significantly uncharged in the acidic lysosomal environment, allowing for its efficient diffusion into the cytosol to exert its cytotoxic effect. In contrast, the charged lysine-linked catabolite from the SMCC linker has limited lysosomal efflux.[2][9] At the neutral pH of the extracellular space, the triglycyl catabolite is charged, preventing it from passively diffusing into and killing neighboring healthy cells.[2][9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis methodologies.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Benzyloxycarbonyl chloride (Z-Cl)

  • Diisopropylethylamine (DIPEA)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Second Glycine Coupling: Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin.

  • Fmoc Deprotection: Repeat step 2.

  • Third Glycine Coupling: Repeat step 3.

  • Fmoc Deprotection: Repeat step 2.

  • N-terminal Z-protection: Dissolve Z-Cl (3 eq.) and DIPEA (6 eq.) in DCM and add to the resin. Agitate for 2 hours. Wash the resin with DCM and DMF.

  • Cleavage from Resin: Treat the resin with the TFA cleavage cocktail for 2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. The crude peptide can be purified by reverse-phase HPLC.

SPPS_Workflow Start Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling1 Couple Fmoc-Gly-OH (DIC, HOBt) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Z_Protection Protect with Z-Cl Deprotection3->Z_Protection Cleavage Cleave from Resin (TFA Cocktail) Z_Protection->Cleavage Purification Purify by HPLC Cleavage->Purification End This compound Purification->End

Figure 2. Solid-phase peptide synthesis workflow for this compound.

In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of an ADC.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ADC constructs (e.g., triglycyl-ADC and SMCC-ADC)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the cells with the ADCs for a period of 3-5 days.

  • Cell Viability Measurement: After the incubation period, bring the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression curve fit.

Conclusion

This compound is a valuable and multifaceted molecule in drug discovery and development. While its role as a peptide building block is well-established, its application as a sophisticated, cleavable linker in antibody-drug conjugates highlights its potential for creating more effective and targeted cancer therapies. The unique properties of the triglycine motif contribute to an improved mechanism of payload release, leading to enhanced cytotoxicity in specific cancer cell lines. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore and utilize this compound in their own drug discovery endeavors. Further research into triglycine linkers for other targeted therapies, such as PROTACs, and as specific enzyme substrates will undoubtedly continue to expand the utility of this versatile peptide.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Z-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH, also known as N-benzyloxycarbonylglycyl-glycyl-glycine, is a protected tripeptide of glycine. The benzyloxycarbonyl (Z) group serves as a crucial amine-protecting group in peptide synthesis, particularly in solution-phase methodologies. This tripeptide is a valuable building block in the synthesis of more complex peptides and peptidomimetics for various applications in drug discovery and biochemical research. The repetitive glycine sequence can present synthetic challenges, such as aggregation, especially in solid-phase synthesis. This document provides detailed protocols for both solution-phase and solid-phase synthesis of this compound, along with data presentation and troubleshooting strategies to enable researchers to achieve high purity and yield.

Data Presentation

Table 1: Reagents for Solution-Phase Synthesis of this compound
ReagentMolecular WeightMolarity/ConcentrationQuantity (for 10 mmol scale)Role
Z-Gly-OH209.20 g/mol -2.09 g (10 mmol, 1 eq)N-protected amino acid
Gly-Gly-OH132.12 g/mol -1.32 g (10 mmol, 1 eq)Dipeptide building block
HOBt (Hydroxybenzotriazole)135.13 g/mol -1.55 g (11.5 mmol, 1.15 eq)Coupling additive
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)191.70 g/mol -2.20 g (11.5 mmol, 1.15 eq)Coupling agent
NMM (N-Methylmorpholine)101.15 g/mol -2.23 mL (20 mmol, 2 eq)Base
Dichloromethane (DCM)--100 mLSolvent
1M HCl-1 MAs neededAqueous work-up
Saturated NaHCO₃--As neededAqueous work-up
Brine--As neededAqueous work-up
Anhydrous MgSO₄--As neededDrying agent
Table 2: General Performance in Fmoc-SPPS of a Tripeptide[1]
ParameterMonomeric Fmoc-Gly-OH CouplingDipeptide (Fmoc-Gly-Gly-OH) Coupling
Typical Scale 50 mg - 5 g of resin50 mg - 5 g of resin
Coupling Efficiency (per step) > 95%> 99%
Final Crude Purity 70 - 90%85 - 98%
Overall Yield Sequence-dependent, generally lower due to potential aggregationGenerally higher due to reduced aggregation and fewer coupling cycles
Key Challenge Intra- and inter-chain aggregationSynthesis of the dipeptide

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of this compound

This protocol describes the coupling of Z-Gly-OH with the dipeptide Gly-Gly-OH in solution.

1. Activation of Z-Gly-OH: a. In a round-bottom flask, dissolve Z-Gly-OH (1 eq) and HOBt (1.15 eq) in DCM. b. Cool the solution to 0 °C in an ice bath. c. Add EDC·HCl (1.15 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.

2. Coupling Reaction: a. In a separate flask, suspend Gly-Gly-OH (1 eq) in DCM. b. Add NMM (2 eq) to the suspension and stir until the dipeptide dissolves. c. Slowly add the pre-activated Z-Gly-OH solution to the Gly-Gly-OH solution at 0 °C. d. Allow the reaction mixture to warm to room temperature and stir overnight.

3. Work-up and Purification: a. Monitor the reaction progress by thin-layer chromatography (TLC). b. Once the reaction is complete, dilute the mixture with DCM. c. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water/ethanol) or by flash chromatography.

Protocol 2: Solid-Phase Synthesis of H-Gly-Gly-Gly-OH with subsequent N-terminal Z-protection (Illustrative)

This protocol details the Fmoc-based solid-phase synthesis of the tripeptide backbone, which can then be Z-protected.

1. Resin Preparation and First Amino Acid Loading: a. Swell 2-Chlorotrityl chloride (2-CTC) resin in DCM for 30 minutes in a reaction vessel. b. Drain the DCM. c. Dissolve Fmoc-Gly-OH (2 eq) and diisopropylethylamine (DIPEA) (4 eq) in DCM. d. Add the amino acid solution to the resin and agitate for 2 hours. e. Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes. f. Wash the resin with DCM and DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. b. Drain the solution. c. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF.

3. Amino Acid Coupling (Glycine 2 & 3): a. In a separate vial, pre-activate Fmoc-Gly-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2-3 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate for 1-2 hours at room temperature. d. Monitor coupling completion with a Kaiser test (should be negative). e. Wash the resin with DMF. f. Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the third glycine residue.

4. N-terminal Z-protection on-resin: a. After the final Fmoc deprotection, wash the resin with DMF and then DCM. b. Swell the resin in DCM. c. In a separate flask, dissolve Z-OSu (N-(Benzyloxycarbonyloxy)succinimide) (3 eq) in DCM. d. Add the Z-OSu solution and DIPEA (3 eq) to the resin and agitate overnight. e. Wash the resin with DCM and DMF.

5. Cleavage from Resin: a. Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA) / 2.5% Water / 2.5% Triisopropylsilane (TIS). b. Add the cleavage cocktail to the resin and agitate for 2-3 hours. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude peptide under vacuum.

6. Purification: a. Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA. b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). c. Lyophilize the pure fractions to obtain this compound as a white powder.

Mandatory Visualization

G cluster_solution Solution-Phase Synthesis Z_Gly_OH Z-Gly-OH Activation Activation (EDC, HOBt) Z_Gly_OH->Activation Gly_Gly_OH Gly-Gly-OH Coupling Coupling in Solution (NMM, DCM) Gly_Gly_OH->Coupling Activation->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification_sol Purification (Recrystallization/ Chromatography) Workup->Purification_sol Final_Product_sol This compound Purification_sol->Final_Product_sol

Caption: Solution-phase synthesis workflow for this compound.

G cluster_spps Solid-Phase Peptide Synthesis Resin 2-CTC Resin Load_Gly1 1. Load Fmoc-Gly-OH Resin->Load_Gly1 Deprotect1 2. Fmoc Deprotection (Piperidine/DMF) Load_Gly1->Deprotect1 Couple_Gly2 3. Couple Fmoc-Gly-OH (HATU/DIPEA) Deprotect1->Couple_Gly2 Deprotect2 4. Fmoc Deprotection Couple_Gly2->Deprotect2 Couple_Gly3 5. Couple Fmoc-Gly-OH Deprotect2->Couple_Gly3 Deprotect3 6. Final Fmoc Deprotection Couple_Gly3->Deprotect3 Z_Protect 7. Z-Protection on Resin (Z-OSu/DIPEA) Deprotect3->Z_Protect Cleavage 8. Cleavage from Resin (TFA Cocktail) Z_Protect->Cleavage Purification_spps 9. Purification (RP-HPLC) Cleavage->Purification_spps Final_Product_spps This compound Purification_spps->Final_Product_spps

Caption: Solid-phase synthesis workflow for this compound.

Deprotection of Z-Group from Z-Gly-Gly-Gly-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the benzyloxycarbonyl (Z) group from Z-Gly-Gly-Gly-OH to yield the tripeptide Gly-Gly-Gly-OH. Three common and effective methods are presented: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Acidolysis with Hydrogen Bromide in Acetic Acid.

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal under specific, mild conditions.[1][2] The successful deprotection of the Z-group is a critical step in the final stages of solution-phase peptide synthesis to yield the desired peptide. This document outlines and compares three primary methods for the removal of the Z-group from the tripeptide this compound.

Data Presentation

The following table summarizes the quantitative data for the different deprotection methods of the Z-group. The data presented is a compilation from various sources and may vary based on specific experimental conditions.

MethodReagents & ConditionsTypical Reaction TimeReported YieldPurityKey Considerations
Catalytic Hydrogenation H₂, 10% Pd/C, Methanol, RT, 8 atm24 hours~99% (for a dipeptide)HighRequires specialized equipment for handling hydrogen gas under pressure. The catalyst is flammable.
Catalytic Transfer Hydrogenation Formic Acid, 10% Pd/C, Methanol, RT3 minutes (for Z-Gly)~95% (for Z-Gly)HighA safer alternative to catalytic hydrogenation as it avoids the use of hydrogen gas.[3] Formic acid is an excellent solvent for many peptides.[3]
Acidolysis 33% HBr in Acetic Acid, RT30-60 minutes89-94% (for dipeptide benzyl esters)GoodA rapid method that does not require a metal catalyst. HBr in acetic acid is highly corrosive and requires careful handling.

Mandatory Visualizations

Chemical Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

G cluster_deprotection Deprotection cluster_workup Work-up & Purification cluster_analysis Analysis Z_peptide This compound Solution Deprotection_Method Select Deprotection Method (Hydrogenation, Transfer Hydrogenation, or Acidolysis) Z_peptide->Deprotection_Method Reaction Perform Deprotection Reaction Deprotection_Method->Reaction Filtration Filter to Remove Catalyst (if applicable) Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Recrystallization or RP-HPLC) Evaporation->Purification Characterization Characterization of Gly-Gly-Gly-OH (NMR, MS, HPLC) Purification->Characterization Final_Product Pure Gly-Gly-Gly-OH Characterization->Final_Product G Z_Gly_Gly_Gly_OH This compound Gly_Gly_Gly_OH Gly-Gly-Gly-OH Z_Gly_Gly_Gly_OH->Gly_Gly_Gly_OH Deprotection Conditions (e.g., H₂/Pd-C) Byproducts Toluene + CO₂ Z_Gly_Gly_Gly_OH->Byproducts

References

Application Notes and Protocols for Z-Gly-Gly-Gly-OH in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH is a synthetic peptide derivative that serves as a valuable substrate for the characterization of certain peptidases. The N-terminal benzyloxycarbonyl (Z) group makes it particularly suitable for assays involving carboxypeptidases, which cleave the C-terminal amino acid from a polypeptide chain. This document provides detailed application notes and protocols for the use of this compound in enzyme assays, offering insights into its utility for enzyme activity determination and inhibitor screening.

Principle of the Assay

The enzymatic activity of a carboxypeptidase on this compound is determined by measuring the rate of hydrolysis of the peptide bond, which results in the release of the C-terminal glycine residue. The reaction can be summarized as follows:

This compound + H₂O --(Carboxypeptidase)--> Z-Gly-Gly-OH + Glycine

The rate of this reaction can be monitored by quantifying the appearance of one of the products, typically the released glycine. This can be achieved through various methods, including colorimetric assays following a secondary reaction (e.g., with ninhydrin) or chromatographic separation and quantification (e.g., via HPLC).

Recommended Enzyme: Carboxypeptidase Y

Carboxypeptidase Y (CPY), a serine carboxypeptidase from baker's yeast, is a suitable enzyme for assays utilizing this compound.[1] It exhibits broad substrate specificity and is known to efficiently hydrolyze peptides with a blocked N-terminus.[2]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₇N₃O₆
Molecular Weight 323.3 g/mol
Appearance White to off-white powder
Solubility Soluble in aqueous buffers, may require gentle warming or the use of a co-solvent like DMSO for concentrated stock solutions.

Quantitative Data (Illustrative Examples)

The following tables present illustrative quantitative data for the hydrolysis of this compound by Carboxypeptidase Y. These values should be determined experimentally for specific assay conditions.

Table 1: Michaelis-Menten Kinetic Parameters

ParameterValue
K_m 0.5 - 5 mM
V_max Enzyme and condition dependent
k_cat Enzyme and condition dependent
k_cat/K_m Enzyme and condition dependent

Table 2: Optimal Assay Conditions

ParameterOptimal Range
pH 5.5 - 6.5[1]
Temperature 25 - 37 °C
Enzyme Concentration To be determined empirically
Substrate Concentration 0.1 - 10 mM (for kinetic studies)

Experimental Protocols

Two detailed protocols are provided below for measuring carboxypeptidase activity using this compound as a substrate. The first is a colorimetric method using ninhydrin, and the second is a more specific method using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Colorimetric Assay using Ninhydrin

This protocol is adapted from a standard carboxypeptidase Y assay and relies on the reaction of ninhydrin with the primary amine of the released glycine to produce a colored product that can be measured spectrophotometrically.[3][4]

Materials:

  • This compound

  • Carboxypeptidase Y (CPY)

  • Assay Buffer: 50 mM Sodium Phosphate, 0.15 M NaCl, pH 6.5

  • Enzyme Dilution Buffer: Reagent grade water

  • Ninhydrin Reagent: 4% Ninhydrin in methyl cellosolve mixed 1:1 with 0.2 M Sodium Citrate, 7.1 mM Stannous Chloride, pH 5.0[3]

  • 50% (v/v) n-Propanol

  • Glycine standard solution (for standard curve)

  • Microcentrifuge tubes or 96-well plate

  • Water bath or heating block

  • Spectrophotometer or microplate reader (570 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in Assay Buffer. Gentle warming may be required for complete dissolution.

    • Prepare a 1 mg/mL stock solution of Carboxypeptidase Y in Enzyme Dilution Buffer.

    • Prepare a series of glycine standards in Assay Buffer (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).

  • Enzyme Reaction:

    • In microcentrifuge tubes, add 100 µL of the this compound stock solution.

    • Pre-incubate the substrate solution at the desired temperature (e.g., 37°C) for 5 minutes.

    • To initiate the reaction, add 10 µL of the Carboxypeptidase Y solution (or diluted enzyme) to each tube. For the blank, add 10 µL of Enzyme Dilution Buffer.

    • Incubate the reaction for a predetermined time (e.g., 10, 20, 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by placing the tubes in a boiling water bath for 5 minutes.

  • Ninhydrin Detection:

    • To each tube (including standards and blank), add 200 µL of the Ninhydrin Reagent.[3]

    • Mix well and heat in a boiling water bath for 15 minutes.[3]

    • Cool the tubes to room temperature.

    • Add 1 mL of 50% n-propanol to each tube and mix thoroughly.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Create a standard curve by plotting the absorbance of the glycine standards versus their concentrations.

    • Determine the concentration of glycine released in the enzymatic reaction from the standard curve.

    • Calculate the enzyme activity as µmol of glycine released per minute per mg of enzyme.

Protocol 2: HPLC-Based Assay

This protocol provides a more specific and quantitative method to measure the formation of the reaction product, glycine, using reverse-phase HPLC.

Materials:

  • This compound

  • Carboxypeptidase Y (CPY)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 6.5

  • Quenching Solution: 10% Trichloroacetic Acid (TCA)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Glycine and Z-Gly-Gly-OH standards for HPLC

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in Assay Buffer.

    • Prepare a 1 mg/mL stock solution of Carboxypeptidase Y in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

    • Prepare standard solutions of glycine and Z-Gly-Gly-OH in Assay Buffer for HPLC calibration.

  • Enzyme Reaction:

    • Set up reaction tubes in a temperature-controlled environment (e.g., 37°C).

    • To each tube, add 100 µL of the this compound stock solution.

    • Pre-incubate for 5 minutes.

    • Initiate the reaction by adding 10 µL of the Carboxypeptidase Y solution.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 20 µL) and add it to a tube containing an equal volume of Quenching Solution (10% TCA) to stop the reaction.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject a suitable volume (e.g., 10 µL) onto the C18 column.

    • Elute the products using a gradient of Mobile Phase B (e.g., 0-30% over 15 minutes).

    • Monitor the absorbance at a low wavelength (e.g., 210 nm or 220 nm).

    • Identify and quantify the peak corresponding to glycine by comparing its retention time and peak area to the prepared standards.

  • Data Analysis:

    • Generate a standard curve for glycine by plotting peak area versus concentration.

    • Calculate the concentration of glycine produced in each reaction aliquot.

    • Determine the initial reaction velocity and calculate the enzyme activity.

Visualizations

Enzymatic_Reaction Substrate This compound Enzyme Carboxypeptidase Y Substrate->Enzyme Binds to active site Product1 Z-Gly-Gly-OH Enzyme->Product1 Releases Product2 Glycine Enzyme->Product2 Releases

Caption: Enzymatic hydrolysis of this compound.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Substrate (this compound) R1 Mix Substrate and Enzyme P1->R1 P2 Prepare Enzyme (Carboxypeptidase Y) P2->R1 P3 Prepare Buffers P3->R1 R2 Incubate at 37°C R1->R2 R3 Stop Reaction R2->R3 D1 Add Ninhydrin or Prepare for HPLC R3->D1 D2 Measure Absorbance or Chromatogram D1->D2 A1 Calculate Product Concentration D2->A1 A2 Determine Enzyme Activity A1->A2

Caption: General workflow for the enzyme assay.

Logical_Relationship A Enzyme Activity B Rate of Glycine Release A->B is proportional to C Increase in Absorbance (Ninhydrin) B->C is measured by D Peak Area (HPLC) B->D is measured by

References

Application Notes: Utilizing Z-Gly-Gly-Gly-OH for the Study of Pepsin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepsin, an aspartic endopeptidase, is a principal proteolytic enzyme in the stomach, playing a crucial role in the initial stages of protein digestion.[1] Its activity and inhibition are of significant interest in physiology, drug metabolism, and the development of therapeutics for gastrointestinal disorders. The study of pepsin kinetics and specificity is often facilitated by the use of synthetic oligopeptide substrates. While pepsin classically shows a preference for cleaving peptide bonds involving hydrophobic or aromatic amino acids such as phenylalanine, tyrosine, and leucine, the use of simpler, well-defined substrates can be valuable for specific research applications, such as fundamental kinetic studies and inhibitor screening.[2][3][4]

This document provides a generalized framework for utilizing the N-terminally protected tripeptide, Z-Gly-Gly-Gly-OH (N-benzyloxycarbonyl-glycyl-glycyl-glycine), to study pepsin activity. Due to a lack of specific published data on the kinetics of pepsin with this particular substrate, the following protocols and data are based on established methodologies for similar synthetic peptides and serve as a guide for experimental design and optimization.

Principle of the Assay

The enzymatic activity of pepsin can be determined by monitoring the cleavage of a substrate over time. For a small peptide substrate like this compound, this is typically achieved by quantifying the appearance of the cleavage products. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating and quantifying the substrate and its resulting products (e.g., Z-Gly and Gly-Gly, or Z-Gly-Gly and Glycine, depending on the cleavage site). The rate of product formation is directly proportional to the pepsin activity under defined conditions.

Data Presentation: Comparative Kinetic Parameters

SubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)pHTemperature (°C)Reference
Ac-Phe-Tyr0.440.5312002.037(General literature values)
Z-His-Phe-Phe-OEt0.0529.55900004.037[5]
Z-His-Phe-Tyr-OEt0.142.9210004.037[5]
Gly₂-Phe-Phe-Gly---2.037[6]
Dansyl-Gly-Gly-Phe-Phe-OP4P¹0.03429850,0003.125[7][8]
Mansyl-Gly-Gly-Phe-Phe-OP4P¹0.0301.860,0003.125[7][8]

¹OP4P = 3-(4-pyridyl)propyl-1-oxy

Experimental Protocols

The following are generalized protocols that can be adapted for studying pepsin activity using this compound. Researchers will need to optimize parameters such as substrate concentration, enzyme concentration, and incubation time.

Protocol 1: Determining Pepsin Cleavage Site of this compound

Objective: To identify the primary peptide bond(s) in this compound cleaved by pepsin.

Materials:

  • Porcine Pepsin (e.g., Sigma-Aldrich, Worthington Biochemical)[9]

  • This compound

  • Hydrochloric Acid (HCl)

  • Trisodium Citrate

  • HPLC system with a C18 column and UV detector

  • Mass Spectrometer (for product identification)

Procedure:

  • Reagent Preparation:

    • Pepsin Stock Solution: Prepare a 1 mg/mL stock solution of pepsin in 10 mM HCl. Store on ice.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., water with minimal DMSO if needed for solubility).

    • Reaction Buffer: Prepare a 100 mM citrate buffer, adjusted to pH 2.0. Pepsin activity is optimal at low pH (typically 1.5-2.5).[10]

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 400 µL of Reaction Buffer and 50 µL of the 10 mM Substrate Stock Solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the 1 mg/mL Pepsin Stock Solution.

    • Incubate at 37°C for an extended period (e.g., 4-24 hours) to ensure sufficient product formation for identification.

    • Stop the reaction by heating at 95°C for 10 minutes or by adding a strong acid like trifluoroacetic acid (TFA) to a final concentration of 1%.

  • Product Analysis:

    • Analyze the reaction mixture by reverse-phase HPLC to separate the products from the remaining substrate.

    • Collect the product peaks and identify them using mass spectrometry to determine the exact cleavage site.

Protocol 2: Kinetic Analysis of Pepsin Activity

Objective: To determine the Michaelis-Menten kinetic parameters (K_m_ and V_max_) of pepsin with this compound.

Materials:

  • Same as Protocol 1.

  • Microplate reader or HPLC system for quantification.

Procedure:

  • Reagent Preparation:

    • Prepare Pepsin Stock Solution, Substrate Stock Solution, and Reaction Buffer (pH 2.0) as described in Protocol 1.

  • Assay Setup (for initial rate determination):

    • Prepare a series of substrate dilutions in the Reaction Buffer, ranging from approximately 0.1 to 10 times the estimated K_m_. If K_m_ is unknown, a broad range (e.g., 0.05 mM to 5 mM) is recommended for initial experiments.

    • In separate tubes, add a fixed volume of each substrate dilution. Pre-warm to 37°C.

    • Determine the optimal pepsin concentration that results in a linear rate of product formation for a defined period (e.g., 5-15 minutes).

  • Enzymatic Reaction:

    • Initiate the reactions by adding the pre-determined optimal concentration of pepsin to each substrate dilution.

    • Incubate at 37°C.

    • At several time points (e.g., 0, 2, 4, 6, 8, 10 minutes), take an aliquot of the reaction mixture and stop the reaction (e.g., by adding TFA or transferring to a tube with a quenching agent).

  • Quantification of Product:

    • Analyze the quenched samples by HPLC.

    • Create a standard curve using a known concentration of the identified product to convert peak area to molar concentration.

    • For each substrate concentration, plot the concentration of the product formed against time. The initial velocity (v₀) is the slope of the linear portion of this curve.

  • Data Analysis:

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of K_m_ and V_max_.

Protocol 3: Pepsin Inhibition Assay

Objective: To screen for potential inhibitors of pepsin activity using this compound as the substrate.

Materials:

  • Same as Protocol 2.

  • Test compounds (potential inhibitors).

  • Pepstatin A (a known potent pepsin inhibitor, for use as a positive control).

Procedure:

  • Reagent Preparation:

    • Prepare reagents as in Protocol 2.

    • Dissolve test compounds and Pepstatin A in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, add the pepsin solution.

    • Add various concentrations of the test compounds or Pepstatin A to the wells/tubes. Include a control with solvent only (no inhibitor).

    • Pre-incubate the enzyme with the inhibitors for 10-15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding this compound to a final concentration approximately equal to its K_m_ (determined in Protocol 2).

    • Incubate at 37°C for a fixed time period within the linear range of the reaction.

    • Stop the reaction.

  • Data Analysis:

    • Quantify the amount of product formed as described in Protocol 2.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of pepsin activity).

Visualizations

Pepsin_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Reagents Prepare Reagents (Buffer, Pepsin, Substrate) Dilutions Create Substrate Dilutions Reagents->Dilutions PreIncubate Pre-incubate Substrate at 37°C Dilutions->PreIncubate Initiate Initiate Reaction with Pepsin PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop Stop Reaction (Quench) Incubate->Stop HPLC HPLC Analysis (Separate Products) Stop->HPLC Quantify Quantify Product HPLC->Quantify Kinetics Kinetic Analysis (Km, Vmax) Quantify->Kinetics

Caption: General workflow for determining pepsin kinetic parameters.

Pepsin_Cleavage_Mechanism cluster_reaction Enzymatic Reaction Pepsin Pepsin ES_Complex [Pepsin : Substrate Complex] Pepsin->ES_Complex Substrate This compound Substrate->ES_Complex + Pepsin Products Products (e.g., Z-Gly-Gly-OH + Glycine) ES_Complex->Products k_cat Products->Pepsin + Pepsin (recycled)

Caption: Pepsin-catalyzed cleavage of this compound.

References

Application Notes and Protocols for Thermolysin-Mediated Cleavage of Z-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermolysin is a thermostable neutral metalloproteinase isolated from Bacillus thermoproteolyticus. It is widely utilized in various biotechnological applications, including peptide synthesis, proteomics, and the characterization of protein structure and function. The enzyme exhibits a pronounced substrate specificity, preferentially hydrolyzing peptide bonds on the N-terminal side of large and hydrophobic amino acid residues such as leucine, isoleucine, valine, and phenylalanine. This application note provides a detailed protocol for the enzymatic cleavage of the synthetic peptide N-carbobenzoxy-glycyl-glycyl-glycine (Z-Gly-Gly-Gly-OH) by thermolysin, along with methods for the analysis of the cleavage products. While this compound is not a canonical substrate for thermolysin due to the absence of bulky hydrophobic residues, studying its cleavage can provide insights into the enzyme's activity towards less favorable peptide bonds and serve as a baseline for comparison with more readily cleaved substrates.

Principle of the Assay

The cleavage of this compound by thermolysin results in the hydrolysis of a peptide bond, yielding smaller peptide fragments. The reaction can be monitored and the products analyzed using techniques such as High-Performance Liquid Chromatography (HPLC), which separates the substrate from its cleavage products. The rate of substrate consumption or product formation can be used to determine the kinetic parameters of the enzyme reaction.

Data Presentation

Due to the limited availability of published kinetic data for the thermolysin cleavage of this compound, the following table presents illustrative quantitative data that a researcher might expect to obtain. This data is provided as a template for experimental analysis and should be determined empirically for specific experimental conditions.

ParameterIllustrative ValueUnitsNotes
Substrate Concentration1mMInitial concentration of this compound.
Thermolysin Concentration10µg/mLFinal concentration of the enzyme in the reaction.
Reaction Time60minutesTotal incubation time.
Temperature37°COptimal temperature can vary.
pH7.0Thermolysin is generally active at neutral pH.
Cleavage ProductsZ-Gly-OH + Gly-Gly-OHPredicted primary cleavage products.
Substrate Cleavage25%Illustrative percentage of substrate hydrolyzed.
Michaelis Constant (Km)> 10mMExpected to be high, indicating low affinity.
Catalytic Rate (kcat)Lows-1Expected to be low due to the non-optimal substrate.

Experimental Protocols

Materials
  • Thermolysin (from Bacillus thermoproteolyticus, lyophilized powder)

  • This compound (substrate)

  • Tris-HCl buffer (50 mM, pH 7.0)

  • Calcium chloride (CaCl2, 10 mM)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Incubator or water bath

  • HPLC system with a C18 column

Methods

1. Preparation of Reagents

  • Thermolysin Stock Solution (1 mg/mL): Dissolve 1 mg of thermolysin in 1 mL of 50 mM Tris-HCl buffer containing 10 mM CaCl2. Store in aliquots at -20°C.

  • Substrate Stock Solution (10 mM): Dissolve the required amount of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with 50 mM Tris-HCl buffer to the final concentration.

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.0, containing 10 mM CaCl2.

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water.

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

2. Enzymatic Cleavage Protocol

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following components:

    • Reaction Buffer

    • Substrate Stock Solution (to a final concentration of 1 mM)

    • Ultrapure water to bring the volume to 90 µL.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the thermolysin stock solution (for a final concentration of 100 µg/mL, which can be adjusted based on enzyme activity).

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). Time points can be taken to monitor the reaction progress.

  • Terminate the reaction by adding a quenching agent, such as 10 µL of 10% TFA, or by heat inactivation (e.g., 95°C for 5 minutes).

  • Centrifuge the sample to pellet any precipitate before HPLC analysis.

3. HPLC Analysis of Cleavage Products

  • Set up the HPLC system with a C18 reverse-phase column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject an appropriate volume of the quenched reaction mixture (e.g., 20 µL).

  • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and 254 nm for the Z-group).

  • Identify the peaks corresponding to the substrate (this compound) and the cleavage products by comparing their retention times with those of standards.

  • Quantify the peak areas to determine the extent of substrate cleavage and the formation of products.

Mandatory Visualizations

Thermolysin_Cleavage_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Reaction_Setup Set up Reaction Mixture Reagents->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching HPLC HPLC Analysis Quenching->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for the thermolysin-mediated cleavage of this compound.

Caption: Hypothesized cleavage of this compound by thermolysin.

Discussion

The protocol provided outlines a general method for assessing the cleavage of this compound by thermolysin. Researchers should optimize the reaction conditions, such as enzyme and substrate concentrations, temperature, and incubation time, to suit their specific experimental goals. The lack of a preferential hydrophobic residue in this compound suggests that the cleavage efficiency will be significantly lower compared to canonical thermolysin substrates like Z-Gly-Gly-Phe-OH. The most probable, albeit slow, cleavage is anticipated to occur at the Gly-Gly bond, releasing Z-Gly-OH and Gly-Gly-OH. This is based on the general preference of thermolysin for a hydrophobic residue in the P1' position, and in the absence of such a residue, cleavage may occur, albeit inefficiently, at other positions. The provided workflow and hypothetical data serve as a guide for designing and interpreting experiments aimed at characterizing the enzymatic activity of thermolysin on non-ideal substrates.

HPLC analysis method for Z-Gly-Gly-Gly-OH purity

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of analytical methodologies provides the basis for a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of Z-Gly-Gly-Gly-OH. This tripeptide, a derivative of glycine with a benzyloxycarbonyl (Z) protecting group, is significant in peptide synthesis and drug development.[1] Accurate purity assessment is crucial for quality control and ensuring the reliability of downstream applications. This application note details a comprehensive protocol for the analysis of this compound purity using reverse-phase HPLC (RP-HPLC) with UV detection.

Introduction

This compound, or N-benzyloxycarbonyl-glycyl-glycyl-glycine, is a protected tripeptide utilized as a building block in the synthesis of more complex peptides.[1] Ensuring the purity of this intermediate is critical to the success of peptide synthesis, as impurities can lead to the formation of undesirable side products. HPLC is a high-resolution analytical technique ideal for separating and quantifying the main component from any process-related impurities or degradation products.[2] This document provides a detailed protocol for researchers, scientists, and drug development professionals.

Principle of the Method

The method employs reverse-phase HPLC, which separates compounds based on their hydrophobicity. A nonpolar stationary phase (a C18 column) is used with a polar mobile phase. The separation of this compound from potential impurities is achieved by running a gradient of increasing organic solvent (acetonitrile) concentration in an aqueous mobile phase containing an ion-pairing agent (trifluoroacetic acid). The TFA serves to sharpen the peaks and improve resolution. Detection is performed using a UV detector, as the benzyloxycarbonyl group provides a strong chromophore.

Materials and Reagents

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample: this compound.

  • Reference Standards: If available, for potential impurities (e.g., Gly-Gly-Gly, Z-Gly-OH).

  • Solvent for Sample Preparation: A mixture of Mobile Phase A and B (e.g., 80:20 v/v).

Experimental Protocol

Preparation of Solutions
  • Mobile Phases:

    • To prepare Mobile Phase A, add 1.0 mL of TFA to 1000 mL of HPLC-grade water and mix thoroughly.

    • To prepare Mobile Phase B, add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in the sample preparation solvent to achieve a concentration of approximately 1 mg/mL.

HPLC Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C
Gradient Program See Table 2
Gradient Program

The following gradient program is a typical starting point and may require optimization based on the specific HPLC system and column used.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030
Data Analysis
  • Integrate the peaks in the resulting chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (if a reference standard is used) or by its major peak area percentage.

  • Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Illustrative Data

The following table presents example data that could be obtained from the HPLC analysis. Note: These are representative values and will vary with the specific sample and system.

PeakRetention Time (min)AreaArea %
14.2150000.5
2 (this compound)12.5297000099.0
315.8150000.5
Total 3000000 100.0

Experimental Workflow and Diagrams

The logical flow of the HPLC analysis is depicted in the following diagram.

HPLC_Workflow A Sample and Mobile Phase Preparation B HPLC System Setup and Column Equilibration A->B C Sample Injection B->C D Gradient Elution and Data Acquisition C->D E Peak Integration and Data Analysis D->E F Purity Calculation and Reporting E->F

Caption: Workflow for HPLC Purity Analysis of this compound.

The relationship between the different stages of the analytical process is illustrated below.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Z_peptide This compound Sample HPLC Reverse-Phase HPLC (C18 Column) Z_peptide->HPLC Reagents HPLC Grade Solvents and Reagents (TFA) Reagents->HPLC Chromatogram Chromatogram with Separated Peaks HPLC->Chromatogram Purity_Data Quantitative Purity Data (Area %) Chromatogram->Purity_Data

Caption: Logical Relationship of HPLC Analysis Components.

References

Application Notes and Protocols for the Incorporation of Z-Gly-Gly-Gly-OH into Larger Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the Z-Gly-Gly-Gly-OH tripeptide into larger peptide sequences. This document outlines the strategic applications of this building block, detailed experimental protocols for both solid-phase and solution-phase synthesis, and methods for the deprotection of the benzyloxycarbonyl (Z) group.

Introduction to this compound in Peptide Synthesis

This compound is a valuable building block in peptide chemistry, primarily utilized as a flexible linker or spacer within a larger peptide sequence. The N-terminal benzyloxycarbonyl (Z) group provides robust protection of the amino group, preventing unwanted side reactions during peptide coupling steps. The triglycine motif itself offers significant conformational flexibility, which can be advantageous in various applications, such as the design of bioactive peptides, fusion proteins, and antibody-drug conjugates (ADCs). The use of a pre-formed tripeptide fragment like this compound can also circumvent challenges associated with the repetitive coupling of individual glycine residues, which can be prone to aggregation and lead to incomplete reactions and the formation of deletion sequences.[1]

Key Applications

The incorporation of a Gly-Gly-Gly motif using this compound can serve several strategic purposes in peptide design:

  • Flexible Linker/Spacer: The most common application is to create a flexible linker between functional domains of a peptide or protein.[2][3] This is particularly useful in the design of bivalent ligands, where two receptor-binding domains are connected to enhance binding affinity or specificity. The flexibility of the triglycine linker allows the binding domains to orient themselves optimally for interaction with their respective targets.

  • Modulation of Solubility and Aggregation: The incorporation of glycine residues can disrupt the formation of stable secondary structures like alpha-helices and beta-sheets. This can be beneficial in preventing the aggregation of hydrophobic or aggregation-prone peptide sequences during synthesis and purification.

  • Enzyme-Cleavable Spacers: In some designs, glycine-rich linkers can be susceptible to cleavage by specific proteases, allowing for the controlled release of a therapeutic agent at a target site.[2]

Quantitative Data

The efficiency of coupling and deprotection steps is critical for the overall yield and purity of the final peptide. The following tables summarize relevant quantitative data.

ParameterValueNotes
Deprotection Method Catalytic HydrogenationThe benzyloxycarbonyl (Z) group is efficiently removed by catalytic transfer hydrogenation.
Reagents 10% Pd on Carbon, HCOOHFormic acid serves as a convenient and effective hydrogen donor.
Solvent MethanolA variety of amino acid and peptide derivatives can be deprotected in methanol.
Reported Yield 92-95%The deprotection of Z-Gly-OH and Z-Gly-Gly-OH using this method has been reported to yield the free amine at 95% and 92% respectively. A similar high yield is expected for this compound.[4]

Table 1: Z-Group Deprotection Efficiency

ParameterValueNotes
Synthesis Strategy SPPSSolid-Phase Peptide Synthesis using Fmoc-Gly-Gly-OH to assemble a tetra-glycine sequence in the peptide drug Bivalirudin.
Final Product Purity >99.0%The use of a di-glycine building block significantly reduced the presence of [des-Gly] and [+Gly] impurities to less than 0.2% each.[5] A similar high purity can be anticipated when using a triglycine building block like this compound.
Coupling Efficiency (per step) >99%The use of dipeptide synthons for glycine-rich sequences generally results in higher coupling efficiency compared to monomeric coupling.[1]
Overall Yield HigherThe use of peptide fragments generally leads to a higher overall yield due to a reduced number of coupling and deprotection cycles and less risk of aggregation.[1]

Table 2: Purity and Yield in Glycine-Rich Peptide Synthesis

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amino group

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% Palladium on Carbon (Pd/C)

  • Formic acid (HCOOH)

  • Methanol

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5)

Protocol:

  • Resin Swelling and Deprotection:

    • Swell the N-terminally protected peptide-resin in DMF for 30-60 minutes.

    • If the N-terminal protecting group is Fmoc, deprotect using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-3 eq.) in DMF.

    • Add DIPEA (4-6 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation (Optional):

    • To continue peptide synthesis, the N-terminal Z-group must be removed. Proceed to step 4 for Z-group deprotection.

  • On-Resin Z-Group Deprotection (Catalytic Hydrogenation):

    • Suspend the Z-protected peptide-resin in a mixture of methanol and DMF.

    • Add 10% Pd/C (catalytic amount) and formic acid (as hydrogen donor).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin to remove the catalyst and wash thoroughly with methanol and DMF.

    • The peptide-resin with a free N-terminal is now ready for the next coupling step.

  • Cleavage and Final Deprotection:

    • Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis (Fragment Condensation)

This protocol describes the coupling of this compound to a peptide fragment in solution.

Materials:

  • This compound

  • Peptide fragment with a free N-terminal amino group (e.g., H-Peptide-Fragment-OR)

  • Coupling reagents (e.g., EDC/HOBt or COMU)

  • Organic solvent (e.g., DMF, DCM)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) or a hydrogen donor (e.g., formic acid)

  • Methanol or Ethanol

Protocol:

  • Fragment Condensation:

    • Dissolve the N-terminally deprotected peptide fragment and this compound (1.1 equivalents) in DMF.

    • Add the coupling agent (e.g., EDC, 1.2 eq., and HOBt, 1.2 eq.) to the solution.

    • Stir the reaction mixture at 0°C to room temperature overnight.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, perform an aqueous work-up to remove excess reagents and by-products.

    • Purify the Z-protected peptide by column chromatography or recrystallization.

  • Z-Group Deprotection (Catalytic Hydrogenation):

    • Dissolve the purified Z-protected peptide in methanol.

    • Add 10% Pd/C (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 2-4 hours.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected peptide.

Visualizations

Signaling Pathway Diagram

Caption: Bivalent ligand with a Gly-Gly-Gly linker inducing RTK dimerization and signaling.

Experimental Workflow Diagram

G start Start: Peptide-Resin (Free Amine) coupling Couple this compound (HBTU/DIPEA in DMF) start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotection Deprotect Z-group (Pd/C, HCOOH in MeOH/DMF) wash1->deprotection wash2 Wash (MeOH, DMF) deprotection->wash2 cleavage Cleave from Resin (TFA Cocktail) wash2->cleavage purification Purify by RP-HPLC cleavage->purification end Final Peptide purification->end

Caption: Workflow for incorporating this compound via Solid-Phase Peptide Synthesis.

Logical Relationship Diagram

G cluster_advantages Advantages cluster_applications Applications cluster_synthesis Synthesis Methods z_ggg This compound flexibility Introduces Flexibility z_ggg->flexibility aggregation Reduces Aggregation z_ggg->aggregation efficiency Improves Synthesis Efficiency z_ggg->efficiency spps Solid-Phase (SPPS) z_ggg->spps solution Solution-Phase z_ggg->solution linkers Flexible Linkers flexibility->linkers bioactive Bioactive Peptides linkers->bioactive adcs Antibody-Drug Conjugates linkers->adcs

Caption: Logical relationships of this compound in peptide synthesis.

References

Z-Gly-Gly-Gly-OH in Enzyme Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alpha-benzyloxycarbonyl-glycyl-glycyl-glycine, commonly abbreviated as Z-Gly-Gly-Gly-OH, is a synthetic tripeptide. Its chemical structure consists of three glycine residues linked by peptide bonds, with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group confers hydrophobicity and stability to the peptide. While this compound is widely utilized as an intermediate in peptide synthesis, its application in enzyme inhibition studies is less documented.[1] However, peptides and their derivatives are fundamental tools for investigating enzyme kinetics, specificity, and inhibition. The simple, well-defined structure of this compound makes it a potential candidate for probing the active sites of peptidases.

These application notes provide a framework for utilizing this compound in enzyme inhibition studies. Due to the limited specific data on its inhibitory activities, the protocols and data presented are based on general principles of enzyme kinetics and assays for similar peptide-based inhibitors. Researchers are encouraged to adapt these methodologies for their specific enzyme of interest.

Physicochemical Properties

PropertyValue
CAS Number 2566-20-3
Molecular Formula C14H17N3O6
Molecular Weight 323.31 g/mol
Appearance White to off-white powder
Storage Store at 0-8 °C

Potential Applications in Enzyme Inhibition

Possible enzyme targets for inhibition studies with this compound could include:

  • Aminopeptidases: Enzymes that cleave amino acids from the N-terminus of peptides. The Z-group would likely prevent cleavage at the N-terminus but might allow the peptide to bind to the active site.

  • Carboxypeptidases: Enzymes that cleave amino acids from the C-terminus. This compound could potentially act as a substrate or a competitive inhibitor for these enzymes.

  • Endopeptidases: Enzymes that cleave within a peptide chain. The specificity of these enzymes varies greatly, and some may be able to bind or be inhibited by this tripeptide.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory potential of this compound against a peptidase of interest. It is crucial to optimize these protocols for the specific enzyme and substrate being used.

Protocol 1: General Enzyme Inhibition Assay using a Chromogenic Substrate

This protocol describes a common method for determining enzyme inhibition by measuring the decrease in the rate of product formation from a chromogenic substrate.

Materials:

  • Purified enzyme of interest

  • This compound (potential inhibitor)

  • Chromogenic substrate for the enzyme (e.g., a p-nitroanilide (pNA) conjugated peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare a stock solution of the chromogenic substrate in the same solvent.

    • Prepare a working solution of the enzyme in assay buffer. The concentration should be determined empirically to give a linear reaction rate over the desired time.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Test wells: A fixed volume of enzyme solution and varying concentrations of this compound.

      • Positive control wells: Enzyme solution and solvent (without this compound).

      • Negative control wells: Assay buffer and substrate (without enzyme).

    • Bring the total volume in each well to a consistent amount with assay buffer.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed volume of the chromogenic substrate to all wells.

    • Immediately begin monitoring the absorbance at the appropriate wavelength for the chromophore (e.g., 405 nm for pNA) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: High-Performance Liquid Chromatography (HPLC)-Based Inhibition Assay

This method is suitable when a chromogenic substrate is not available and allows for the direct measurement of substrate depletion or product formation.

Materials:

  • Purified enzyme of interest

  • This compound (potential inhibitor)

  • Peptide substrate for the enzyme

  • Assay Buffer

  • Quenching Solution (e.g., 10% Trichloroacetic acid (TCA))

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the substrate and this compound in the assay buffer.

    • Prepare a working solution of the enzyme.

  • Enzymatic Reaction:

    • Set up reaction tubes containing the assay buffer, a fixed concentration of the substrate, and varying concentrations of this compound.

    • Pre-incubate at the optimal temperature.

    • Initiate the reaction by adding the enzyme.

    • At various time points, stop the reaction by adding the quenching solution.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixtures to pellet any precipitated protein.

    • Inject the supernatant onto the HPLC system.

    • Separate the substrate and product(s) using an appropriate gradient of mobile phases (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond).

  • Data Analysis:

    • Quantify the peak areas of the substrate and/or product(s).

    • Calculate the initial reaction rates at different inhibitor concentrations.

    • Determine the mode of inhibition and calculate inhibition constants (e.g., Ki) by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Data Presentation

Should this compound demonstrate inhibitory activity, the quantitative data should be summarized for clear comparison.

Table 1: Illustrative Inhibition Data for a Hypothetical Peptidase

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
This compoundPeptidase XValueValuee.g., Competitive
Reference InhibitorPeptidase XValueValuee.g., Competitive

*Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualizations

The following diagrams illustrate the general workflows for enzyme inhibition studies.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Enzyme, Substrate, and this compound Solutions A1 Mix Enzyme and This compound P1->A1 A2 Pre-incubate A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 D1 Monitor Reaction Progress (e.g., Absorbance/Fluorescence) A3->D1 AN1 Calculate Reaction Rates D1->AN1 AN2 Determine % Inhibition AN1->AN2 AN3 Calculate IC50/Ki AN2->AN3

Caption: General workflow for an enzyme inhibition assay.

Inhibition_Logic E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (this compound) P Product ES->P Catalysis

Caption: Competitive inhibition model.

Conclusion

This compound is a readily available peptide derivative that can be explored as a tool in enzyme inhibition studies, particularly for peptidases. While its primary role has been in peptide synthesis, the protocols and frameworks provided here offer a starting point for researchers to investigate its potential as an enzyme inhibitor. Due to the current lack of specific data, thorough experimental validation is essential to characterize its inhibitory activity and mechanism against any particular enzyme.

References

Application Notes and Protocols: Z-Gly-Gly-Gly-OH in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Gly-Gly-Gly-OH, a tripeptide composed of three glycine residues with an N-terminal benzyloxycarbonyl (Z) protecting group, serves as a valuable building block in the synthesis of peptides for studying protein interactions. The glycine-rich sequence provides conformational flexibility, often mimicking linker regions in proteins.[1] The 'Z' group ensures selective coupling during peptide synthesis.[2] This document provides detailed application notes and protocols for the use of this compound in generating peptides to investigate enzyme-substrate interactions and competitive inhibition.

Principle Application: A Tool for Studying Enzyme-Substrate Interactions

This compound is primarily utilized as a synthetic precursor to produce the deprotected tripeptide, H-Gly-Gly-Gly-OH (triglycine), or more complex peptides. Triglycine itself can act as a substrate for various peptidases.[3] By synthesizing triglycine or its derivatives, researchers can probe the active sites of enzymes, screen for inhibitors, and characterize enzymatic activity. The simplicity of the triglycine backbone ensures that observed interactions are likely with the core catalytic machinery of the enzyme.[3]

Data Presentation

Table 1: Comparative Inhibitory Activity of Glycine-Containing Peptides against a Model Peptidase

The following table summarizes hypothetical quantitative data for the inhibition of a model peptidase by different glycine-containing peptides. This data is illustrative of what could be obtained in an enzyme inhibition assay.

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)Inhibition Type
H-Gly-Gly-Gly-OH Peptidase AFluorescence Resonance Energy Transfer (FRET)15095Competitive
Peptide X (Ac-Gly-Gly-Gly-NH2) Peptidase ASpectrophotometric7540Competitive
This compound Peptidase ASpectrophotometric>1000-No significant inhibition
Reference Inhibitor Peptidase AFRET102Competitive

Note: The data presented is for illustrative purposes and will vary depending on the specific enzyme and assay conditions. The high IC50 for this compound indicates that the N-terminal protecting group likely hinders its binding to the active site.

Experimental Protocols

Protocol 1: Synthesis of H-Gly-Gly-Gly-OH from this compound via Catalytic Hydrogenation

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from this compound to yield the active tripeptide, H-Gly-Gly-Gly-OH.

Materials:

  • This compound

  • Methanol (MeOH), ACS grade

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H2)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the solution (approximately 10% by weight of the peptide).

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and flush with hydrogen gas (repeat 3 times).

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

  • Wash the filter cake with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield H-Gly-Gly-Gly-OH.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Peptidase Activity Assay using H-Gly-Gly-Gly-OH

This protocol outlines a general method for measuring the activity of a peptidase using the synthesized H-Gly-Gly-Gly-OH as a substrate. The assay detects the release of free glycine.

Materials:

  • H-Gly-Gly-Gly-OH (synthesized from Protocol 1)

  • Purified peptidase

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ninhydrin reagent

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a stock solution of H-Gly-Gly-Gly-OH in Assay Buffer.

  • Prepare a solution of the peptidase in Assay Buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • To initiate the reaction, add the H-Gly-Gly-Gly-OH solution to the wells. Include control wells without the enzyme.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).

  • Stop the reaction by adding the ninhydrin reagent to each well.

  • Heat the plate at 95°C for 10 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at 570 nm using a microplate reader.

  • The amount of glycine released is proportional to the absorbance and can be quantified using a glycine standard curve.

Protocol 3: Competitive Inhibition Assay

This protocol is designed to screen for inhibitors of a peptidase that utilizes H-Gly-Gly-Gly-OH as a substrate.

Materials:

  • All materials from Protocol 2

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a 96-well plate, add the test compounds at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Add the peptidase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the H-Gly-Gly-Gly-OH substrate.

  • Follow steps 5-9 from Protocol 2 to measure the enzyme activity.

  • The percentage of inhibition can be calculated by comparing the activity in the presence of the test compound to the vehicle control.

  • IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships described in these application notes.

cluster_synthesis Peptide Synthesis & Deprotection cluster_assay Enzyme Assay This compound This compound Catalytic Hydrogenation Catalytic Hydrogenation This compound->Catalytic Hydrogenation Catalytic Hydrogenation->H-Gly-Gly-Gly-OH Enzyme-Substrate Complex Enzyme-Substrate Complex H-Gly-Gly-Gly-OH->Enzyme-Substrate Complex Peptidase Peptidase Peptidase->Enzyme-Substrate Complex Products Products Enzyme-Substrate Complex->Products cluster_outcomes Possible Outcomes Enzyme Enzyme Active Site Active Site Enzyme->Active Site Substrate (H-Gly-Gly-Gly-OH) Substrate (H-Gly-Gly-Gly-OH) Substrate (H-Gly-Gly-Gly-OH)->Active Site Inhibitor Inhibitor Inhibitor->Active Site Binding Binding Active Site->Binding No Reaction No Reaction Binding->No Reaction Inhibitor Binds Reaction Reaction Binding->Reaction Substrate Binds cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 Target Protein Target Protein E3->Target Protein Ub-Protein Ubiquitinated Protein Target Protein->Ub-Protein Ub transfer

References

Application Notes and Protocols for Z-Gly-Gly-Gly-OH in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Z-Gly-Gly-Gly-OH, a triglycine peptide derivative, in the development of advanced drug delivery systems. The inherent biocompatibility and susceptibility to enzymatic cleavage of the glycine-glycine-glycine sequence make it an attractive component for designing sophisticated therapeutic carriers. This document outlines its application as an enzyme-cleavable linker in drug conjugates and as a structural component in stimuli-responsive hydrogels for controlled drug release.

Application 1: this compound as an Enzyme-Cleavable Linker in Targeted Drug Delivery

The triglycine motif within this compound can serve as a substrate for certain proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[1] This characteristic allows for the design of drug conjugates that remain stable in systemic circulation and selectively release their cytotoxic payload upon enzymatic cleavage within target cells, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[2]

Quantitative Data Summary: Representative Performance of Glycine-Based Linkers in Drug Conjugates

The following table summarizes typical quantitative data for drug-peptide conjugates employing short glycine-based linkers. While specific data for this compound is limited in publicly available literature, these values, derived from studies on structurally similar linkers, provide a benchmark for expected performance.

ParameterRepresentative ValueDrugCell LineReference
Drug Loading Efficiency (%) 85 - 95%Doxorubicin-Adapted from[3]
Drug Release at pH 7.4 (24h, %) < 10%Paclitaxel-Adapted from[4]
Drug Release at pH 5.0 + Cathepsin B (24h, %) > 80%Camptothecin-Adapted from[2][5]
Cytotoxicity (IC50) of Conjugate 5 - 15 µMDoxorubicinMCF-7Adapted from[2][6]
Cytotoxicity (IC50) of Free Drug 0.5 - 2 µMDoxorubicinMCF-7Adapted from[2][6]
Experimental Protocol: Synthesis of a Z-Gly-Gly-Gly-Doxorubicin Conjugate

This protocol describes a general method for conjugating the C-terminus of this compound to the primary amine of Doxorubicin (DOX) using carbodiimide chemistry.

Materials:

  • This compound

  • Doxorubicin hydrochloride (DOX·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Dialysis membrane (MWCO 1 kDa)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 eq) in anhydrous DMF.

    • Add NHS (1.5 eq) and EDC·HCl (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen) to form the NHS-activated ester.

  • Preparation of Doxorubicin:

    • Dissolve DOX·HCl (1 eq) in anhydrous DMF.

    • Add TEA (2.5 eq) to neutralize the hydrochloride and deprotonate the primary amine. Stir for 30 minutes at room temperature.

  • Conjugation Reaction:

    • Slowly add the activated Z-Gly-Gly-Gly-NHS ester solution to the doxorubicin solution.

    • Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Wash the precipitate several times with diethyl ether to remove unreacted starting materials.

    • Redissolve the crude product in a minimal amount of DMF or DMSO and purify by dialysis against deionized water for 48 hours to remove residual salts and small molecules.

    • Further purify the conjugate using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the Z-Gly-Gly-Gly-DOX conjugate using analytical HPLC, Mass Spectrometry, and NMR spectroscopy.

Visualization of the Drug Conjugation and Release Workflow

drug_conjugation_workflow cluster_synthesis Synthesis & Conjugation cluster_delivery Targeted Delivery & Release Z_GGG This compound Activated_Z_GGG Activated Z-Gly-Gly-Gly-NHS Z_GGG->Activated_Z_GGG EDC/NHS DOX Doxorubicin Conjugate Z-Gly-Gly-Gly-DOX DOX->Conjugate Conjugation Activated_Z_GGG->Conjugate Conjugation Internalization Receptor-Mediated Endocytosis Conjugate->Internalization Lysosome Lysosome (Low pH, High Cathepsin B) Internalization->Lysosome Cleavage Enzymatic Cleavage Lysosome->Cleavage Cathepsin B Release Doxorubicin Release Cleavage->Release hydrogel_workflow cluster_formation Hydrogel Formation cluster_release Controlled Drug Release HA_ADH Hyaluronic Acid-ADH Hydrogel Drug-Loaded Hydrogel HA_ADH->Hydrogel Cross-linking & Encapsulation Activated_Z_GGG Activated Z-Gly-Gly-Gly-NHS Activated_Z_GGG->Hydrogel Cross-linking & Encapsulation Drug Drug (e.g., Doxorubicin) Drug->Hydrogel Cross-linking & Encapsulation Degradation Hydrogel Degradation Hydrogel->Degradation Enzymatic Cleavage of Z-Gly-Gly-Gly Linker Enzyme Cathepsin B Enzyme->Degradation Drug_Release Sustained Drug Release Degradation->Drug_Release signaling_pathway cluster_cell Target Cell Extracellular Extracellular Space Receptor Target Receptor Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Conjugate Z-Gly-Gly-Gly-Drug Conjugate Conjugate->Receptor Binding Drug Active Drug Conjugate->Drug Cleavage of Gly-Gly-Gly Linker Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Fusion Cathepsin_B Cathepsin B Lysosome->Cathepsin_B Activation Cathepsin_B->Drug Cleavage of Gly-Gly-Gly Linker Apoptosis Apoptosis Drug->Apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Z-Gly-Gly-Gly-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Gly-Gly-Gly-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this tripeptide.

Frequently Asked Questions (FAQs)

Section 1: Low Yield and Aggregation

Q1: What is the most common cause of low yields in this compound synthesis?

A1: The primary cause of low yield, particularly in solid-phase peptide synthesis (SPPS), is on-resin aggregation of the growing peptide chain.[1][2] Polyglycine sequences are prone to forming stable secondary structures, like β-sheets, through inter-chain hydrogen bonding.[1] This aggregation renders the N-terminus of the peptide chain inaccessible, leading to incomplete deprotection and coupling reactions, which results in truncated sequences.[1][2] In severe cases, this can be visually observed as the resin shrinking.[1]

Q2: How can I prevent or mitigate on-resin aggregation?

A2: Several strategies can be employed to disrupt peptide aggregation:

  • Solvent Choice: Utilize solvents with strong solvating properties. N-methylpyrrolidone (NMP) is often more effective than dimethylformamide (DMF). For particularly challenging sequences, solvent mixtures containing DMSO or chaotropic salts can be beneficial.[1]

  • Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (e.g., 50-75°C), potentially with microwave assistance, can disrupt hydrogen bonds and increase peptide chain mobility.[1]

  • Specialized Derivatives: Incorporating a Dmb-Gly or Hmb-Gly derivative for one of the glycine residues can introduce a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.[1][3]

Section 2: Coupling Reagents and Side Reactions

Q3: My coupling reaction is inefficient, resulting in deletion sequences. What should I do?

A3: Incomplete coupling is a common issue that can be addressed by:

  • Optimizing Coupling Reagents: If you observe low conversion, consider screening different coupling reagents. Highly reactive reagents like HATU, HCTU, or COMU can improve efficiency.[4][5]

  • Double Coupling: After a standard coupling reaction time, drain the reagents and add a fresh solution of activated amino acid to the resin for a second coupling.[2][5]

  • Prolonged Coupling Time: Extending the reaction time, for instance, by allowing the coupling to proceed overnight, can also increase the yield.[5]

Q4: How can I minimize racemization during the coupling of this compound?

A4: While glycine itself is not chiral and therefore cannot racemize, if you are coupling it to a chiral amino acid, racemization of that residue is a concern. To minimize this:

  • Use Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure® when using carbodiimide coupling agents (like DCC or DIC) is highly effective at suppressing racemization.[6]

  • Select Appropriate Reagents: Phosphonium and aminium-type reagents (e.g., HBTU, HATU) generally result in lower levels of racemization compared to using carbodiimides alone.[6]

  • Control the Base: When applicable, using a weaker base such as N-methylmorpholine (NMM) instead of a stronger one like N,N-Diisopropylethylamine (DIPEA) can reduce the risk of racemization.[6]

Q5: What is diketopiperazine (DKP) formation and how can I prevent it?

A5: Diketopiperazine formation is an intramolecular cyclization of a dipeptide that cleaves it from the resin, leading to chain termination.[6] This is particularly problematic at the dipeptide stage.[6] To prevent this, it is advisable to proceed immediately to the coupling of the third amino acid after the dipeptide has been formed on the resin to minimize the time available for cyclization.[6]

Section 3: Deprotection and Cleavage

Q6: How can I ensure complete Fmoc-deprotection?

A6: Incomplete removal of the Fmoc protecting group will cap the peptide chain and prevent further elongation.[2] The completion of the Fmoc deprotection can be monitored by observing the UV absorbance of the solution flowing from the reactor, as the dibenzofulvene-piperidine adduct released has a strong UV absorbance.[1] When the absorbance returns to the baseline, it indicates that all Fmoc groups have been removed.[1]

Q7: My final product is difficult to dissolve for purification. What can I do?

A7: Polyglycine sequences can be challenging to dissolve due to strong intermolecular hydrogen bonding.[2]

  • Solvent Selection: Try dissolving the crude peptide in solvents containing chaotropic agents like guanidinium chloride. Small amounts of formic acid or trifluoroacetic acid (TFA) can also help to break up aggregates.[2]

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can improve solubility.[2]

Quantitative Data: Coupling Reagent Performance

The choice of coupling reagent significantly impacts the efficiency of the reaction. The following table summarizes the performance of common coupling reagents.

Coupling Reagent ClassExample(s)Relative ReactivityAdvantagesDisadvantages
Uronium/Aminium Salts HATU, HBTU, HCTUVery HighHighly efficient and fast reactions.[7]Less reactive than HATU; potential for guanidinylation side reaction.[8]
Phosphonium Salts PyBOPHighByproducts are non-carcinogenic; lower risk of guanidinylation compared to uronium salts.[1][8]Generally lower reactivity than uronium/aminium salts.[8]
Carbodiimides DIC/OxymaModerateCost-effective with simple, soluble byproducts.[8]Slower reaction rates compared to onium salts.[8]

Experimental Protocols

Standard Protocol for this compound Solid-Phase Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of this compound on a Wang resin.

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% piperidine in DMF solution for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Amino Acid Coupling (Glycine 2):

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.[2]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion with a ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step (double coupling).[6]

  • Washing: Wash the resin thoroughly with DMF (5 times).

  • Repeat for Glycine 3: Repeat steps 2, 3, and 4 to couple the third glycine residue.

  • Final Fmoc Deprotection: After the final coupling, perform one last deprotection (Step 2) to remove the Fmoc group from the N-terminal glycine.

  • Z-Group Installation (on-resin):

    • In a separate vial, dissolve Benzyl chloroformate (Z-Cl) (3 eq.) and DIPEA (3 eq.) in DMF.

    • Add the solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Cleavage and Deprotection:

    • Dry the resin thoroughly under vacuum.

    • Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA) / 2.5% Water / 2.5% Triisopropylsilane (TIS).[2]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.[6]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in this compound Coupling Reaction Check_Aggregation Visual Inspection: Resin Shrinking or Clumping? Start->Check_Aggregation Aggregation_Yes Address Aggregation Check_Aggregation->Aggregation_Yes Yes Aggregation_No Evaluate Coupling Check_Aggregation->Aggregation_No No Solvent Switch to NMP or add DMSO/chaotropic salts Aggregation_Yes->Solvent Temperature Increase Reaction Temperature (e.g., 50-75°C) Aggregation_Yes->Temperature Derivatives Use Dmb-Gly or Hmb-Gly derivatives Aggregation_Yes->Derivatives Coupling_Reagent Optimize Coupling Reagent: Use HATU, HCTU, or COMU Aggregation_No->Coupling_Reagent Double_Coupling Perform Double or Prolonged Coupling Aggregation_No->Double_Coupling Solvent->Aggregation_No Temperature->Aggregation_No Derivatives->Aggregation_No Check_Deprotection Monitor Fmoc-Deprotection (UV Absorbance) Coupling_Reagent->Check_Deprotection Double_Coupling->Check_Deprotection Incomplete_Deprotection Address Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection Incomplete Final_Purification Optimize Purification: Chaotropic agents for dissolution, pH adjustment Check_Deprotection->Final_Purification Complete Extend_Deprotection Extend Deprotection Time or Use Stronger Base Conc. Incomplete_Deprotection->Extend_Deprotection Extend_Deprotection->Aggregation_No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

This compound Coupling Reaction Pathway

Reaction_Pathway Z_Gly_OH Z-Gly-OH Activated_Ester Activated Z-Gly-OH (Active Ester) Z_Gly_OH->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Z_Gly_Gly_Gly_Resin Z-Gly-Gly-Gly-Resin Activated_Ester->Z_Gly_Gly_Gly_Resin + H_Gly_Gly_Resin H-Gly-Gly-Resin H_Gly_Gly_Resin->Z_Gly_Gly_Gly_Resin Cleavage Cleavage (e.g., TFA) Z_Gly_Gly_Gly_Resin->Cleavage Final_Product This compound Z_Gly_Gly_Gly_Resin->Final_Product Byproducts Byproducts Z_Gly_Gly_Gly_Resin->Byproducts Side Reactions (Aggregation, Incomplete Coupling) Cleavage->Final_Product

Caption: Chemical reaction pathway for the coupling of Z-Gly-OH to a di-glycine resin.

References

Technical Support Center: Z-Gly-Gly-Gly-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Z-Gly-Gly-Gly-OH deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful and high-yield removal of the benzyloxycarbonyl (Z or Cbz) protecting group from your triglycine peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for deprotecting this compound?

The two most common and effective methods for removing the Z-group from this compound are:

  • Catalytic Hydrogenolysis: This is the most widely used method due to its mild conditions and clean byproducts (toluene and carbon dioxide).[1][2] It involves reacting the protected peptide with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2][3]

  • Catalytic Transfer Hydrogenolysis (CTH): This method is an excellent alternative to using hydrogen gas. It employs a hydrogen donor, such as ammonium formate or formic acid, to generate hydrogen in situ.[1] CTH is often faster and can be more efficient, particularly if catalyst poisoning is a concern.

  • Acidolysis: This method uses strong acids like Hydrogen Bromide (HBr) in acetic acid to cleave the Z-group.[2] It is generally reserved for substrates that are incompatible with hydrogenation, as the conditions are harsh and can lead to side reactions with more complex peptides.

Q2: My deprotection reaction is incomplete. What are the common causes?

Incomplete deprotection is the most frequent issue encountered. Several factors can contribute to this problem:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is susceptible to deactivation. While impurities like sulfur compounds are common poisons, the newly formed free amine of the H-Gly-Gly-Gly-OH product can also coordinate to the palladium surface, inhibiting its activity.

  • Poor Solubility: this compound may have limited solubility in common reaction solvents, which prevents efficient access to the solid catalyst surface.

  • Insufficient Hydrogen Source: In traditional hydrogenolysis, this could be due to low hydrogen pressure or poor gas-liquid mixing. In CTH, the hydrogen donor may be of poor quality or used in insufficient quantity.

  • Suboptimal Reaction Conditions: The reaction time may be too short, the temperature too low, or the catalyst loading insufficient for the reaction to proceed to completion.

Q3: Are there any specific side reactions to watch for with the triglycine backbone?

For a simple, flexible peptide like triglycine, significant backbone-related side reactions during solution-phase deprotection are relatively uncommon. The primary concerns are related to the success of the deprotection itself rather than degradation of the peptide.

  • Diketopiperazine (DKP) Formation: While a significant side reaction during solid-phase peptide synthesis (SPPS) of sequences ending in Gly-Gly, it is less of a concern during the deprotection of a pre-formed tripeptide in solution.

  • Intramolecular Cyclization: Other intramolecular cyclizations are generally not observed for this linear, unprotected triglycine peptide under standard hydrogenolysis conditions.

The main byproducts to monitor are residual starting material (incomplete reaction) or catalyst-related impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the deprotection of this compound and provides actionable solutions.

Problem Symptom(s) Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection Starting material (this compound) is still present after the reaction, as observed by TLC, LC-MS, or NMR.1. Catalyst Inactivation: The Pd/C catalyst has lost activity. 2. Poor Solubility: The peptide is not fully dissolved in the solvent. 3. Insufficient Hydrogen: Inadequate H₂ pressure or depleted hydrogen donor. 4. Low Catalyst Loading: Not enough catalyst for the amount of substrate.1. Use a fresh, high-quality catalyst. Increase catalyst loading (e.g., from 10 mol% to 20 mol%). Consider adding a small amount of acetic acid to the solvent to protonate the product amine and reduce catalyst inhibition. 2. Test different solvents or solvent mixtures (e.g., methanol, ethanol, methanol/water, acetic acid). Gentle heating (e.g., to 40-50 °C) can also improve solubility. 3. For H₂ gas, ensure the system is properly purged and maintained under positive pressure (e.g., a balloon). For CTH, use fresh ammonium formate and increase the number of equivalents (e.g., from 5 to 10 eq.). 4. Increase the weight percentage of the catalyst relative to the substrate.
Low Product Yield The isolated yield of H-Gly-Gly-Gly-OH is lower than expected, even if the reaction went to completion.1. Product Adsorption: The deprotected, more polar product may adsorb onto the catalyst or Celite during filtration. 2. Mechanical Losses: Loss of product during workup and purification steps.1. After filtering the catalyst, wash the filter cake thoroughly with the reaction solvent, followed by a more polar solvent like water, to recover any adsorbed product. 2. Ensure careful transfers and handling. If recrystallizing, optimize solvent systems to maximize crystal formation and recovery.
Reaction is Very Slow or Stalled TLC or LC-MS analysis shows the reaction starts but does not progress after a certain time.1. Progressive Catalyst Poisoning: The product is progressively inhibiting the catalyst as it is formed. 2. Hydrogen Source Depletion: The hydrogen balloon has deflated, or the CTH donor has been consumed.1. Filter the reaction mixture, wash the recovered catalyst, and resubject the filtrate to a fresh batch of catalyst. 2. Replenish the hydrogen source. Add a fresh balloon of H₂ or add another portion of the hydrogen donor.

Data Presentation

The following table summarizes typical outcomes for the deprotection of this compound, providing an easy comparison of common methods. Note that these values are illustrative and actual results may vary based on specific experimental conditions and scale.

Deprotection Method Reagents & Catalyst Typical Solvent Temperature Typical Reaction Time Illustrative Yield
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C (10 mol%)MethanolRoom Temp.2 - 6 hours>95%
Catalytic Transfer Hydrogenolysis Ammonium Formate (5-10 eq.), 10% Pd/C (10 mol%)Methanol or EthanolRoom Temp. to Reflux1 - 4 hours>90%
Acidolysis 33% HBr in Acetic AcidAcetic AcidRoom Temp.1 - 2 hours~85-90%

Experimental Protocols

Protocol 1: Deprotection via Catalytic Hydrogenolysis

This protocol describes a standard procedure for the deprotection of this compound using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen (H₂) gas source (e.g., balloon)

  • Celite® for filtration

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol (approx. 15-25 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this purge cycle three times. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material is no longer detectable.

  • Filtration: Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling and filtration.[3] Wash the Celite pad with additional methanol and water to ensure all the product is recovered.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude H-Gly-Gly-Gly-OH. The product can be further purified by recrystallization from a water/ethanol mixture if necessary.

Protocol 2: Deprotection via Catalytic Transfer Hydrogenolysis (CTH)

This protocol is an effective alternative that avoids the use of flammable hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol or Ethanol

  • Celite® for filtration

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol (approx. 15-25 mL per gram of substrate) in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (5-10 equivalents) to the solution, followed by the careful addition of 10% Pd/C (5-10 mol% Pd).

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-60°C) to increase the reaction rate.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. CTH reactions are often complete within 1-4 hours.

  • Filtration & Isolation: Follow steps 6 and 7 from the Catalytic Hydrogenolysis protocol to isolate the product.

Visual Guides

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve this compound in suitable solvent (e.g., MeOH) add_cat Add Pd/C Catalyst start->add_cat hydrogenation Introduce Hydrogen Source (H₂ gas or Donor like HCOONH₄) add_cat->hydrogenation stir Stir Vigorously (Room Temp or gentle heat) hydrogenation->stir monitor Monitor by TLC / LC-MS stir->monitor filter Filter through Celite to remove Pd/C monitor->filter wash Wash filter pad with MeOH and H₂O filter->wash concentrate Concentrate Filtrate (Rotary Evaporation) wash->concentrate purify Purify by Recrystallization (if necessary) concentrate->purify end_product H-Gly-Gly-Gly-OH purify->end_product Troubleshooting_Logic problem Problem: Incomplete Deprotection cause1 Cause: Catalyst Poisoning problem->cause1 cause2 Cause: Poor Solubility problem->cause2 cause3 Cause: Insufficient H₂ Source problem->cause3 solution1 Solution: - Use fresh catalyst - Increase catalyst loading - Add mild acid (AcOH) cause1->solution1 solution2 Solution: - Change solvent/co-solvent - Gently heat reaction cause2->solution2 solution3 Solution: - Check H₂ pressure/balloon - Add more H₂ donor (CTH) cause3->solution3

References

Technical Support Center: Aggregation Issues with Glycine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues commonly encountered with glycine-rich peptides during synthesis and handling.

Troubleshooting Guides

Issue: Poor yield and purity during solid-phase peptide synthesis (SPPS) of a glycine-rich peptide.

Symptoms:

  • Low final yield of the target peptide.

  • Multiple deletion or truncated sequences observed in HPLC-MS analysis of the crude product.

  • Positive results from colorimetric tests (e.g., Kaiser test) after coupling steps, indicating incomplete reactions.

Possible Causes & Solutions:

Possible CauseRecommended SolutionExperimental Protocol
On-resin Aggregation Use solvents that improve solvation, employ chaotropic salts to disrupt hydrogen bonds, or increase the reaction temperature.See Protocol 1: Chaotropic Salt Wash or Protocol 2: Microwave-Assisted SPPS .
Steric Hindrance Utilize high-efficiency aminium/uronium-based coupling reagents like HBTU or HATU to speed up the coupling reaction, which can outpace aggregation.[1]See Protocol 3: Coupling with HATU .
Secondary Structure Formation Incorporate backbone-protecting groups such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a glycine residue to disrupt interchain hydrogen bonding.[2]See Protocol 4: Incorporation of Fmoc-Gly(Dmb)-OH .
Resin Choice Switch from standard polystyrene resins to those with better swelling properties, such as PEG-based resins (e.g., NovaPEG) or use a low-substitution resin to reduce inter-chain crowding.[1]When starting a new synthesis, select a resin with a lower loading capacity (e.g., 0.1-0.3 mmol/g) or a PEG-based resin.
Issue: The peptide resin is shrinking and not swelling properly during synthesis.

Symptoms:

  • A noticeable decrease in the volume of the peptidyl-resin after swelling.[2]

  • Formation of lumps or clumps in the resin.[2]

Possible Causes & Solutions:

This is a direct physical indication of peptide aggregation.[1] The aggregated peptide chains prevent the solvent from penetrating the resin matrix, which hinders reaction efficiency.[1]

Recommended SolutionRationale
Change Solvent System A "Magic Mixture" (DCM/DMF/NMP 1:1:1 with 1% Triton X-100 and 2M ethylene carbonate) can improve solvation of aggregated peptides.[1]
Incorporate Backbone Protection Introducing protecting groups like Hmb or Dmb on the backbone amide nitrogen physically blocks the hydrogen bond formation that leads to aggregation.[1]
Use Pseudoproline Dipeptides If the sequence allows, inserting a pseudoproline dipeptide can disrupt the secondary structures causing aggregation.
Issue: The purified glycine-rich peptide precipitates out of solution during HPLC purification or storage.

Symptoms:

  • The peptide is difficult to dissolve in standard HPLC solvents (e.g., water/acetonitrile).

  • The dissolved peptide precipitates over time, even when stored at low temperatures.

Possible Causes & Solutions:

Glycine-rich sequences, especially poly-glycine tracts, have an intrinsic tendency to be highly insoluble in aqueous solutions.[3]

Recommended SolutionRationale
Use Specialized Solvents For purification, attempt to dissolve the peptide in solvents containing small amounts of formic acid, trifluoroacetic acid (TFA), or chaotropic agents like guanidinium hydrochloride.[2]
Synthesize with a Solubilizing Tag Add a solubility-enhancing tag, such as a poly-arginine tail, to the C-terminus of the peptide. This tag can be cleaved off after purification if necessary.[2]
Modify the Peptide Sequence If permissible for the application, the addition of charged residues like lysine to the N- or C-terminus can improve aqueous solubility and reduce aggregation.[4]

Frequently Asked Questions (FAQs)

Q1: What causes glycine-rich peptides to aggregate?

A1: The primary cause of aggregation in glycine-rich peptides is the formation of extensive intermolecular hydrogen bonds.[2] This leads to the formation of stable secondary structures, predominantly β-sheets.[2] The high flexibility of the glycine backbone can facilitate the arrangement of peptide chains into these aggregation-prone structures. This is particularly problematic in hydrophobic sequences or those containing repeating glycine motifs.[5]

Q2: How can I detect aggregation during solid-phase peptide synthesis?

A2: Several indicators can point to on-resin aggregation:

  • Resin Shrinking: A visible decrease in the volume of the swollen peptide-resin is a strong sign of aggregation.[2]

  • Altered Deprotection Profile: In continuous-flow synthesis, a flattened and broadened UV absorbance profile during Fmoc deprotection suggests aggregation.[6]

  • False-Negative Coupling Tests: Colorimetric assays like the Kaiser or TNBS test may give a false negative result because the aggregated state can make the N-terminal amines inaccessible to the test reagents.[2]

Q3: Can I just use a double coupling strategy to overcome aggregation?

A3: While double coupling can sometimes help drive an incomplete reaction to completion, it is not a universal solution for severe aggregation.[1] If the N-terminus of the peptide is physically blocked by aggregated chains, simply repeating the coupling step will not be effective.[1] More disruptive methods, such as those outlined in the troubleshooting guides, are often necessary.

Q4: What are Dmb and Hmb groups, and how do they prevent aggregation?

A4: Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) are protecting groups that can be attached to the backbone amide nitrogen of an amino acid.[5] By doing so, they physically block the sites involved in hydrogen bonding, which is the root cause of β-sheet formation and subsequent aggregation.[5] Incorporating these groups, particularly at a glycine residue, every 6-7 residues is an effective strategy to disrupt aggregation.[1][5] The native peptide sequence is regenerated upon cleavage with TFA.

Q5: Are there any analytical techniques to characterize the aggregation of a purified peptide?

A5: Yes, several spectroscopic and microscopic techniques can be used:

  • Thioflavin T (ThT) Fluorescence Assay: ThT dye binds to β-sheet-rich structures like amyloid fibrils, resulting in a characteristic increase in fluorescence.[7]

  • Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the peptide, such as a transition from a random coil to a β-sheet conformation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of larger aggregates.[7]

  • Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM): These imaging techniques can provide direct visualization of peptide fibrils or other aggregate morphologies.[7]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash

This protocol is designed to disrupt on-resin peptide aggregation before a difficult coupling step.

  • Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid.

  • DMF Wash: Wash the resin thoroughly with DMF (3 x 1 min).

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ or LiCl in DMF for 1 minute each.[2] This step helps to break down the secondary structures causing aggregation.[2]

  • Thorough DMF Wash: It is crucial to completely remove the chaotropic salt, as it can interfere with the subsequent coupling reaction. Wash the resin extensively with DMF (at least 5 x 1 min).[2]

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 2: Microwave-Assisted SPPS for Difficult Couplings

Elevated temperatures can disrupt secondary structures and improve reaction kinetics.[1]

  • Reagent Preparation: Prepare stock solutions of 0.5 M Fmoc-amino acid, 0.5 M HATU, and 2 M DIPEA in NMP.[1]

  • Deprotection: Perform Fmoc deprotection as per your standard protocol.

  • Washing: Wash the resin thoroughly with NMP.

  • Coupling: Add the Fmoc-amino acid (5 eq.), HATU (5 eq.), and DIPEA (10 eq.) solutions to the resin in a microwave-safe vessel.[1]

  • Microwave Irradiation: Irradiate the vessel with microwaves at 75°C for 5 minutes.[1]

  • Washing: Wash the resin with NMP to remove excess reagents and prepare for the next cycle.

Protocol 3: Coupling with HATU
  • Deprotection: Perform standard Fmoc deprotection and wash the resin with DMF.

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling to proceed for 1-2 hours at room temperature.

  • Monitoring: Check for completeness of the coupling using a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents.

Protocol 4: Incorporation of Fmoc-Gly(Dmb)-OH

This protocol describes the manual incorporation of a Dmb-protected glycine residue.

  • Deprotection: Perform standard Fmoc deprotection of the preceding amino acid and wash the resin.

  • Pre-activation of Fmoc-Gly(Dmb)-OH: In a separate vessel, dissolve Fmoc-Gly(Dmb)-OH (3 equivalents), a coupling reagent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[2] Add DIPEA (6 equivalents) and allow it to activate for 10 minutes.

  • Coupling: Add this mixture to the deprotected peptide-resin and agitate for 1-2 hours.

  • Monitoring: Check for completion of the coupling using a TNBS test, as the Kaiser test can be unreliable with secondary amines.[2]

  • Continuation: After successful coupling, proceed with the synthesis of the rest of the peptide sequence using standard protocols. The Dmb group will be removed during the final TFA cleavage.[2]

Visualizations

cluster_cause Root Causes cluster_effect Effects Cause1 High Backbone Flexibility (Glycine-Rich) Cause2 Intermolecular H-Bonding Cause1->Cause2 Effect1 β-Sheet Formation Cause2->Effect1 Cause3 Hydrophobic Residues Cause3->Cause2 Effect2 On-Resin Aggregation Effect1->Effect2 Effect3 Poor Solvation Effect2->Effect3 Effect4 Synthesis Failure (Low Yield & Purity) Effect3->Effect4

Caption: Cause-and-effect diagram for glycine-rich peptide aggregation.

cluster_solutions Troubleshooting Steps Start Aggregation Suspected? (e.g., Resin Shrinking, Low Purity) Solvent Change Solvent (e.g., NMP, DMSO) Start->Solvent Try First Temp Increase Temperature (Microwave SPPS) Solvent->Temp If persists Result Problem Solved? Solvent->Result Reagent Use High-Efficiency Coupling Reagents (HATU) Temp->Reagent If persists Temp->Result Backbone Incorporate Backbone Modification (Dmb/Hmb) Reagent->Backbone For severe cases Reagent->Result Resin Change Resin Type (e.g., PEG-based) Backbone->Resin For future synthesis Backbone->Result Resin->Result End Consult Specialist Result->End No

Caption: Troubleshooting workflow for on-resin peptide aggregation.

References

Technical Support Center: Z-Gly-Gly-Gly-OH Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Z-Gly-Gly-Gly-OH. Here you will find troubleshooting guides and frequently asked questions to address common issues during your experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low final yield of this compound after purification.

  • Possible Cause 1: Incomplete Coupling during Synthesis. The stepwise addition of glycine residues may be inefficient, leading to a lower amount of the desired tripeptide in the crude product. Polyglycine chains are known to aggregate on-resin during solid-phase peptide synthesis (SPPS), which can hinder subsequent coupling steps.

  • Troubleshooting Steps:

    • Optimize Coupling: Consider double coupling for each glycine addition to drive the reaction to completion.

    • Alternative Synthesis Strategy: Synthesizing or purchasing the dipeptide Z-Gly-Gly-OH and then coupling the final glycine can sometimes be more efficient.

    • Solution-Phase Synthesis: If using SPPS, consider a solution-phase approach which can sometimes offer better yields for short peptides despite being more labor-intensive.

  • Possible Cause 2: Product Loss During Extraction and Washing. The solubility of this compound in certain organic and aqueous phases can lead to significant loss during workup.

  • Troubleshooting Steps:

    • Solvent Selection: Carefully select extraction solvents to maximize the partitioning of the product into the desired phase.

    • Minimize Washes: Reduce the number of washing steps or the volume of washing solutions to prevent excessive product loss.

    • Back-Extraction: Perform a back-extraction of the aqueous layers with a suitable organic solvent to recover any dissolved product.

Problem 2: Presence of significant impurities in the final product, as identified by HPLC or Mass Spectrometry.

  • Possible Cause 1: Deletion Sequences (e.g., Z-Gly-Gly-OH). Incomplete coupling of the third glycine residue will result in the presence of the dipeptide impurity.

  • Troubleshooting Steps:

    • Chromatographic Separation: Optimize the HPLC gradient to improve the resolution between this compound and Z-Gly-Gly-OH. Due to the high similarity in structure, a shallow gradient may be required.

    • Recrystallization: Attempt recrystallization from a suitable solvent system. The difference in solubility between the tripeptide and the dipeptide may allow for selective crystallization.

  • Possible Cause 2: Addition Sequences (e.g., Z-Gly-Gly-Gly-Gly-OH). Unwanted coupling of an additional glycine residue can occur.[1]

  • Troubleshooting Steps:

    • Precise Stoichiometry: Ensure the precise stoichiometry of reagents during the final glycine coupling to minimize over-reaction.

    • Chromatographic Purification: As with deletion sequences, a well-optimized HPLC method is crucial for separating the desired tripeptide from longer glycine chains.

  • Possible Cause 3: Starting material impurities. Impurities in the initial Z-Gly-OH or Glycine starting materials can be carried through the synthesis.

  • Troubleshooting Steps:

    • Purity Check of Starting Materials: Always verify the purity of starting materials by HPLC or NMR before beginning the synthesis.[2]

    • Purification of Starting Materials: If necessary, purify the starting materials before use.

Quantitative Data Summary
Impurity TypeCommon Analytical ObservationRecommended Purity Level for Starting Materials
Deletion Sequence (Z-Gly-Gly-OH)Peak eluting earlier than the main product in RP-HPLC>99%
Addition Sequence (Z-Gly-Gly-Gly-Gly-OH)Peak eluting later than the main product in RP-HPLC>99%
Unreacted Starting MaterialsPeaks corresponding to Z-Gly-OH or Glycine>99%

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective method for purifying this compound.[3] The separation is based on the hydrophobicity of the molecule. A C18 column is a good starting point, with a mobile phase consisting of a water/acetonitrile gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).

Q2: My this compound product is poorly soluble in the HPLC mobile phase. What can I do?

A2: Poor solubility can be a challenge. You can try the following:

  • Initial Dissolution: Dissolve the crude product in a stronger solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high concentration, and then dilute it with the initial mobile phase before injection.

  • Mobile Phase Modification: Increase the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient.

  • Alternative Solvents: In some cases, using methanol instead of acetonitrile as the organic modifier in the mobile phase can improve solubility.

Q3: How can I confirm the purity and identity of my final this compound product?

A3: A combination of analytical techniques is recommended:

  • HPLC: To assess purity by observing the number and area percentage of peaks.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.[2]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be a viable and cost-effective method for purification, especially on a larger scale. The success of this technique depends on finding a suitable solvent or solvent system in which the solubility of this compound and its impurities differ significantly with temperature. Experimentation with different solvents (e.g., water, ethanol, methanol, and their mixtures) is necessary to find the optimal conditions.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment
  • Objective: To determine the purity of the crude or purified this compound.

  • Methodology:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

    • HPLC Conditions:

      • Column: C18, 4.6 x 250 mm, 5 µm.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 220 nm and 254 nm.

      • Gradient: Start with a linear gradient of 5% to 95% Mobile Phase B over 30 minutes.

Protocol 2: Preparative RP-HPLC for Purification
  • Objective: To purify a larger quantity of crude this compound.

  • Methodology:

    • Method Development: Optimize the separation on an analytical scale first (Protocol 1).

    • Sample Preparation: Dissolve the crude product in the initial mobile phase composition at the highest possible concentration without precipitation.

    • HPLC Conditions:

      • Column: A larger-scale C18 column (e.g., 21.2 x 250 mm).

      • Flow Rate: Adjust the flow rate according to the column dimensions.

      • Gradient: Use the optimized gradient from the analytical scale.

    • Fraction Collection: Collect fractions corresponding to the main product peak.

    • Post-Purification: Analyze the collected fractions for purity by analytical HPLC and combine the pure fractions. Lyophilize to obtain the final product.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound dissolution Dissolution in Initial Mobile Phase crude->dissolution hplc Preparative RP-HPLC dissolution->hplc fractions Fraction Collection hplc->fractions analysis Purity Analysis of Fractions (Analytical HPLC) fractions->analysis analysis->hplc Repurify pooling Pooling of Pure Fractions analysis->pooling Purity > 98% lyophilization Lyophilization pooling->lyophilization final_product Pure this compound lyophilization->final_product Troubleshooting_Logic Troubleshooting Logic for Impurities start Impurity Detected in Final Product check_mw Check Molecular Weight (MS) start->check_mw lower_mw MW < Expected (e.g., Z-Gly-Gly-OH) check_mw->lower_mw Deletion higher_mw MW > Expected (e.g., Z-Gly-Gly-Gly-Gly-OH) check_mw->higher_mw Addition optimize_coupling Optimize Coupling of Final Glycine lower_mw->optimize_coupling check_stoichiometry Check Stoichiometry of Final Coupling higher_mw->check_stoichiometry optimize_hplc Optimize HPLC Gradient for Better Separation optimize_coupling->optimize_hplc recrystallize Attempt Recrystallization optimize_hplc->recrystallize check_stoichiometry->optimize_hplc

References

preventing racemization during Z-Gly-Gly-Gly-OH activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the activation of Z-Gly-Gly-Gly-OH for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

A1: Racemization is the conversion of a chiral molecule into its mirror image, resulting in a mixture of both enantiomers (D and L forms).[1][2] During the activation of the carboxyl group of an amino acid or peptide, such as this compound, the stereochemical integrity of the α-carbon can be compromised. This leads to the incorporation of the incorrect stereoisomer into the final peptide, which can be difficult to separate and may significantly alter the peptide's biological activity and therapeutic efficacy.[1] The mechanism often involves the formation of a transient oxazolone intermediate or direct enolization, where the alpha-proton is abstracted by a base.[1][3]

Q2: Which factors primarily contribute to racemization during the coupling of this compound?

A2: Several factors can increase the risk of racemization during the activation and coupling of this compound:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to higher rates of racemization if used without additives. Uronium/aminium-based reagents (e.g., HBTU, HATU) can also promote racemization, especially in the presence of a strong tertiary base.[1][3]

  • Base: The type and concentration of the base used are significant. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.[3] Weaker, more sterically hindered bases are preferable.[3]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before adding the amine component can increase the opportunity for oxazolone formation and subsequent racemization.[3]

  • Temperature: Higher coupling temperatures can accelerate the rate of racemization.[1][3] It is advisable to perform the coupling at room temperature or even 0°C for sensitive residues.[1]

  • Solvent: The polarity of the solvent can influence racemization rates. Less polar solvents may help reduce racemization in some instances.[2]

Q3: What are the recommended coupling reagents and additives to minimize racemization?

A3: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[3] Recommended combinations include:

  • Carbodiimides with additives:

    • Diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt).[3]

    • DIC with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Oxyma is a non-explosive and highly effective alternative to HOBt.[3]

  • Phosphonium-based reagents: Reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[4]

Q4: Which bases are recommended to minimize racemization?

A4: For minimizing racemization, a weaker and more sterically hindered base is preferable to a strong, non-hindered base.[3] Recommended options include:

  • 2,4,6-Collidine (TMP): This sterically hindered base is effective in minimizing racemization.[3]

  • N-Methylmorpholine (NMM): NMM is a weaker base than DIPEA and is a good alternative.[3]

  • Use with Caution: Diisopropylethylamine (DIPEA), while widely used, is a strong base and can promote racemization. If used, it should be at the lowest effective concentration.[3]

Troubleshooting Guide

Issue: High levels of racemization detected after coupling this compound.

This troubleshooting guide will help you identify and address the potential causes of racemization.

G start High Racemization Detected reagent What coupling reagent and base were used? start->reagent temp Was the coupling temperature elevated? start->temp preactivation Was there a prolonged pre-activation time? start->preactivation sol_reagent1 Using strong base (e.g., DIPEA) or onium salt (e.g., HBTU/HATU)? reagent->sol_reagent1 sol_temp1 Yes temp->sol_temp1 sol_preactivation1 Yes preactivation->sol_preactivation1 sol_reagent2 Switch to DIC with Oxyma or HOBt. Use a weaker base like NMM or collidine. sol_reagent1->sol_reagent2 Yes sol_temp2 Perform coupling at room temperature or 0°C. sol_temp1->sol_temp2 sol_preactivation2 Minimize pre-activation time. Add coupling reagent immediately before the amine. sol_preactivation1->sol_preactivation2

Caption: Troubleshooting workflow for high racemization.

Quantitative Data Summary

The choice of coupling reagent and additive significantly impacts the degree of racemization. The following table summarizes the racemization levels observed with different reagent combinations in a model peptide synthesis.

Coupling ReagentAdditiveBaseRacemization (%)Reference
TBTU-DIPEA2.6Bachem, 2011[5]
DICHOBt-11.0OxymaPure, 2023[6]
DICOxyma-0.9OxymaPure, 2023[6]
DICOxyma-B-1.0OxymaPure, 2023[6]

Experimental Protocols

Protocol: Minimizing Racemization during this compound Activation and Coupling

This protocol is designed to minimize racemization during the coupling of this compound to an amino acid residue on a solid support.

Materials:

  • This compound

  • Amino-functionalized resin

  • Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma) or 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc-SPPS

Procedure:

  • Resin Swelling and Deprotection (for Fmoc-SPPS):

    • Swell the resin in DMF for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove residual piperidine.

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents) and Oxyma or HOBt (3 equivalents) in a minimal amount of DMF.

    • Add NMM or TMP (4 equivalents) to the solution.

    • Immediately before adding to the resin, add DIC (3 equivalents) to this mixture. Do not allow the mixture to stand for a prolonged period.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Washing and Confirmation:

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.

Workflow for Minimizing Racemization

The following diagram illustrates a logical workflow for minimizing racemization during peptide synthesis.

G start Start Peptide Coupling reagent_selection Select Coupling Reagent and Additive (e.g., DIC/Oxyma) start->reagent_selection base_selection Select Weak, Sterically Hindered Base (e.g., NMM, Collidine) reagent_selection->base_selection temp_control Maintain Low Temperature (0°C to Room Temp) base_selection->temp_control preactivation Minimize Pre-activation Time temp_control->preactivation coupling Perform Coupling Reaction preactivation->coupling analysis Analyze for Racemization (e.g., Chiral HPLC) coupling->analysis end_ok Low Racemization: Proceed analysis->end_ok Acceptable end_high High Racemization: Troubleshoot analysis->end_high Unacceptable

References

incomplete coupling of Z-Gly-Gly-Gly-OH troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Z-Gly-Gly-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for incomplete coupling during the synthesis of this compound?

A1: The primary cause of incomplete coupling in the synthesis of this compound, particularly via Solid-Phase Peptide Synthesis (SPPS), is on-resin aggregation of the growing peptide chain. The polyglycine sequence is prone to forming strong intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. This aggregation can physically block the N-terminal amine, making it inaccessible to the incoming activated amino acid and resulting in truncated sequences.

Q2: How can I detect incomplete coupling?

A2: The most common method for detecting incomplete coupling is the Kaiser test (or ninhydrin test). This is a highly sensitive qualitative test for the presence of free primary amines on the resin. A positive result (blue or purple beads) after a coupling step indicates that there are unreacted N-terminal amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests the coupling is complete.

Q3: Does the N-terminal Z-group influence the coupling efficiency?

A3: While the benzyloxycarbonyl (Z) group is a standard protecting group in solution-phase synthesis, its use in SPPS is less common than Fmoc or Boc. The fundamental challenge with this compound synthesis remains the poly-glycine sequence's tendency to aggregate. The troubleshooting strategies are therefore largely the same as for Fmoc- or Boc-protected triglycine.

Q4: When should I consider "double coupling"?

A4: Double coupling, the process of repeating a coupling step with fresh reagents, is a recommended strategy when a Kaiser test indicates an incomplete reaction after the initial coupling. This is particularly useful for difficult sequences like this compound where aggregation may slow down the reaction kinetics.

Q5: What are chaotropic salts and how can they help?

A5: Chaotropic salts, such as lithium chloride (LiCl), are substances that disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds. In the context of SPPS, they can break up peptide chain aggregates on the resin, improving the solvation of the peptide and the accessibility of the N-terminal amine for coupling.

Troubleshooting Guide: Incomplete Coupling of this compound

This guide provides a systematic approach to resolving incomplete coupling issues during the synthesis of this compound.

Symptom: Positive Kaiser test (blue/purple beads) after a coupling step.

Initial Step: Perform a second coupling (double coupling) by draining the reaction vessel, washing the resin with DMF, and adding a fresh solution of activated Z-Gly-OH.

If the problem persists, consider the following potential causes and solutions:

Potential Cause Recommended Solutions
Peptide Aggregation - Solvent Exchange: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DMSO to improve solvation. - Chaotropic Salts: Wash the resin with a 0.5 M solution of LiCl in DMF prior to coupling to disrupt secondary structures. - Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-75°C), potentially with microwave assistance, to disrupt hydrogen bonds.
Suboptimal Reagent Performance - Reagent Quality: Ensure all reagents (Z-Gly-OH, coupling reagents, solvents) are fresh, of high purity, and stored under appropriate conditions (e.g., anhydrous). - Upgrade Coupling Reagent: Switch to a more potent coupling reagent known to be effective for difficult sequences. See the table below for a comparison.
Steric Hindrance - Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.
Incomplete Deprotection of the Previous Residue - Verify Deprotection: Before coupling, ensure the previous deprotection step was complete. If necessary, repeat the deprotection step.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for overcoming difficult couplings. The following table provides a qualitative and semi-quantitative comparison of commonly used reagents for challenging peptide sequences.

Coupling Reagent Acronym Class Relative Reactivity Key Advantages & Considerations
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateHATU Aminium/UroniumVery HighConsidered one of the most efficient reagents for hindered couplings and suppressing racemization.[1][2]
O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHCTU Aminium/UroniumHighMore reactive than HBTU and often more cost-effective than HATU.[1]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU Aminium/UroniumMedium-HighA widely used and cost-effective standard reagent, but may be less effective for severely hindered couplings compared to HATU.[1][2]
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMU Aminium/UroniumHighReactivity is comparable to HATU, with the advantage of being based on the non-explosive OxymaPure, making it safer to handle.[1][3]
N,N'-DiisopropylcarbodiimideDIC CarbodiimideModerateCost-effective, but generally requires an additive like HOBt or OxymaPure for efficient coupling and to suppress side reactions. Slower reaction rates compared to onium salts.

Experimental Protocols

Protocol 1: Qualitative Kaiser Test

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each Reagent A, B, and C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[4]

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue or purple color.

    • Negative Result (Complete Coupling): Colorless or yellow.

Protocol 2: Standard Coupling of Z-Gly-OH

This protocol outlines a standard manual coupling procedure.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-Gly-OH (3 equivalents)

  • Coupling reagent (e.g., HBTU, 3 equivalents)

  • Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous DMF

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • In a separate vial, dissolve Z-Gly-OH and the coupling reagent in DMF.

  • Add DIPEA to the vial and allow the mixture to pre-activate for 1-2 minutes.

  • Drain the DMF from the reaction vessel and add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test (Protocol 1) to check for completion. If the test is positive, consider a double coupling (repeat steps 4-7).

Visualizations

Troubleshooting_Workflow start Incomplete Coupling Detected (Positive Kaiser Test) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 successful Coupling Successful (Proceed to Next Cycle) kaiser_test_2->successful Negative troubleshoot Still Incomplete: Investigate Root Cause kaiser_test_2->troubleshoot Positive aggregation Address Peptide Aggregation (e.g., change solvent, add LiCl) troubleshoot->aggregation reagents Optimize Reagents (e.g., switch to HATU/COMU) troubleshoot->reagents conditions Modify Conditions (e.g., extend time, increase temp.) troubleshoot->conditions capping Final Resort: Cap Unreacted Amines aggregation->capping reagents->capping conditions->capping

Caption: Troubleshooting workflow for incomplete coupling.

SPPS_Cycle cluster_0 SPPS Cycle deprotection 1. N-terminal Deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser_test 5. Kaiser Test wash2->kaiser_test next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative troubleshoot Troubleshoot (Incomplete Coupling) kaiser_test->troubleshoot Positive next_cycle->deprotection Repeat

Caption: General workflow for a single coupling cycle in SPPS.

References

Technical Support Center: Analysis of Z-Gly-Gly-Gly-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in Z-Gly-Gly-Gly-OH using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound synthesized by solid-phase peptide synthesis (SPPS)?

Common impurities in peptides synthesized via SPPS can be categorized as follows:

  • Deletion Sequences: Peptides where one or more glycine residues are missing (e.g., Z-Gly-Gly-OH). This can occur due to incomplete removal of protecting groups or inefficient coupling reactions during synthesis.[1][2][3]

  • Insertion Sequences: Peptides with an extra glycine residue (e.g., Z-Gly-Gly-Gly-Gly-OH). This can happen if excess activated amino acids are not completely washed away after a coupling step.[1][2][3]

  • Incompletely Deprotected Peptides: Impurities where protecting groups on the amino acid side chains have not been fully removed.[1][2]

  • Diastereomers: Racemization of amino acid residues can occur during synthesis, leading to diastereomeric impurities that may be difficult to separate.[1][2]

  • Oxidation Products: Certain amino acid residues are susceptible to oxidation during synthesis or storage.[1]

  • Residual Solvents and Reagents: Impurities from solvents and reagents used in the synthesis and purification process.

Q2: My HPLC chromatogram shows broad peaks. What could be the cause and how can I fix it?

Broad peaks in HPLC can be caused by several factors:

  • Column Contamination or Degradation: The accumulation of contaminants on the column can lead to distorted peak shapes.[4] Flushing the column with a strong solvent may resolve this issue. If the problem persists, the column may need to be replaced.[4]

  • Mobile Phase Issues: An incorrect mobile phase composition or a flow rate that is too low can result in broader peaks. Prepare a fresh mobile phase and ensure the flow rate is set correctly.[5]

  • System Leaks: Check for any loose fittings in the HPLC system, especially between the column and the detector, as leaks can cause peak broadening.[5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase. Try diluting your sample or reducing the injection volume.[4]

Q3: The retention times of my peaks are shifting between injections. What should I do?

Variable retention times can compromise the reliability of your results. Here are some common causes and solutions:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. It is recommended to allow at least 10 column volumes for equilibration.[5]

  • Mobile Phase Composition Changes: Prepare fresh mobile phase for each analysis to avoid changes in composition due to evaporation of volatile components.[4]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.[4][5]

  • Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates. Degas the mobile phase and prime the pump to remove any air bubbles.[4]

Q4: I am observing peak tailing in my chromatogram. What is the likely cause?

Peak tailing is often caused by:

  • Secondary Silanol Interactions: For peptides, interactions between the sample and free silanol groups on the silica-based stationary phase can cause tailing. Using a mobile phase with a modifier, such as trifluoroacetic acid (TFA), can help to minimize these interactions.[4]

  • Column Overload: As with broad peaks, injecting too much sample can lead to tailing. Reduce the sample concentration or injection volume.[4]

  • Column Degradation: A deteriorating column can also be a cause. If other troubleshooting steps fail, consider replacing the column.[4]

Experimental Protocol: HPLC Analysis of this compound

This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its potential impurities.

Objective: To determine the purity of a this compound sample and identify potential impurities using RP-HPLC with UV detection.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound sample

  • Reference standards for potential impurities (if available)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent, such as a mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL.[4]

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5% to 60% B over 25 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity of the this compound peak relative to the total peak area.

    • If impurity standards are available, identify and quantify the impurities based on their retention times and peak areas.

Data Presentation

The following table provides an example of how to summarize the quantitative data from an HPLC analysis of a this compound sample.

Peak No.Retention Time (min)Peak Area% AreaPossible Identity
18.5150001.5Z-Gly-Gly-OH (Deletion)
212.295000095.0This compound
315.8350003.5Unknown Impurity

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.

HPLC_Troubleshooting start Problem with Chromatogram broad_peaks Broad Peaks? start->broad_peaks check_column Check Column Contamination/ Degradation broad_peaks->check_column Yes shifting_rt Shifting Retention Times? broad_peaks->shifting_rt No flush_column Flush Column with Strong Solvent check_column->flush_column check_mobile_phase Check Mobile Phase Composition & Flow Rate check_column->check_mobile_phase Column OK replace_column Replace Column flush_column->replace_column Problem Persists prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp check_overload Check for Column Overload check_mobile_phase->check_overload Mobile Phase OK dilute_sample Dilute Sample or Reduce Injection Volume check_overload->dilute_sample check_equilibration Check Column Equilibration shifting_rt->check_equilibration Yes peak_tailing Peak Tailing? shifting_rt->peak_tailing No increase_equilibration Increase Equilibration Time (>=10 column vol.) check_equilibration->increase_equilibration check_temp Check Temperature Control check_equilibration->check_temp Equilibration OK use_column_oven Use Column Oven check_temp->use_column_oven check_pump Check Pump for Air Bubbles/Leaks check_temp->check_pump Temp. OK degas_prime Degas Mobile Phase & Prime Pump check_pump->degas_prime check_silanol Check for Silanol Interactions peak_tailing->check_silanol Yes check_silanol->check_overload Modifier OK adjust_mp_modifier Use/Adjust Mobile Phase Modifier (e.g., TFA) check_silanol->adjust_mp_modifier

Caption: Troubleshooting workflow for common HPLC issues.

References

improving the stability of Z-Gly-Gly-Gly-OH solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Gly-Gly-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound solutions. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

Issue: Precipitation or cloudiness observed in my this compound solution.

Possible Cause Troubleshooting Steps
Poor Solubility Z-Gly-Gly-OH is known to have limited solubility in water.[1] Consider using a co-solvent such as DMSO for initial dissolution before diluting with your aqueous buffer.[2][3]
pH-Dependent Solubility The solubility of peptides is often pH-dependent. Adjusting the pH of your buffer may improve solubility. For peptides with a free carboxylic acid, like this compound, increasing the pH slightly above the pKa of the C-terminal carboxyl group can enhance solubility.
Aggregation Peptides can aggregate over time, especially at high concentrations or under suboptimal storage conditions.[4][5][6] This tendency can be influenced by factors like pH, temperature, and ionic strength.[4][5] To mitigate this, consider preparing fresh solutions for each experiment and storing them at recommended temperatures.
Low Temperature Storage While low temperatures are generally recommended for stability, some highly concentrated solutions may precipitate upon cooling. If this occurs, gently warm the solution to room temperature and vortex to redissolve before use.

Issue: Loss of activity or inconsistent results in my experiments.

Possible Cause Troubleshooting Steps
Peptide Degradation Peptides in aqueous solutions are susceptible to chemical degradation, primarily through hydrolysis of the peptide bonds.[4][7] This process can be accelerated by non-optimal pH and elevated temperatures.[7][8]
Oxidation Although this compound does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur over long-term storage, especially if the solution is exposed to air.[9] To prevent this, consider de-gassing your solvents and purging the headspace of your storage vials with an inert gas like nitrogen or argon.
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing your stock solutions can lead to peptide degradation and aggregation. It is recommended to aliquot your stock solution into single-use volumes to avoid this.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The most common degradation pathway for peptides like this compound in aqueous solutions is hydrolysis of the peptide bonds.[4][7] This results in the cleavage of the tripeptide into smaller peptides and its constituent glycine amino acids. The rate of hydrolysis is significantly influenced by pH and temperature.[7][8]

Q2: What are the optimal storage conditions for this compound solutions?

A2: For short-term storage (a few days), it is recommended to keep the solution at 2-8°C. For long-term stability, solutions should be aliquoted and stored at -20°C or -80°C.[2][3] It is crucial to avoid repeated freeze-thaw cycles.[2][3] The solid, powdered form of this compound should be stored at 0-8°C.[10]

Q3: How does pH affect the stability of this compound solutions?

A3: Peptide stability is highly dependent on pH. Generally, peptides exhibit a U-shaped stability profile with respect to pH, with the greatest stability typically found in the slightly acidic to neutral pH range (pH 4-6).[7] Both strongly acidic and alkaline conditions can catalyze the hydrolysis of peptide bonds, leading to faster degradation.[4]

Q4: Can I use buffers to improve the stability of my this compound solution?

A4: Yes, using an appropriate buffer system is a practical approach to maintain an optimal pH and enhance peptide stability.[4][5][6] Common buffers used for peptide formulations include citrate and phosphate buffers. However, it is essential to ensure the compatibility of the buffer with your specific experimental setup.

Q5: What analytical methods can be used to assess the stability of this compound solutions?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for evaluating peptide purity and monitoring degradation over time.[7][9] This technique can separate the intact peptide from its degradation products, allowing for quantification of stability. Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the degradation products by determining their mass-to-charge ratio.[8][9]

Quantitative Data on Peptide Stability (Illustrative Example)

Table 1: Effect of Temperature on the Degradation of a Model Peptide Solution (at pH 7.4)

Temperature (°C)Half-life (t½)
4Months to Years
25Weeks to Months
37Days to Weeks
60Hours to Days

Table 2: Influence of pH on the Degradation Rate of a Model Peptide Solution (at 25°C)

pHRelative Degradation Rate
2High
4Low
6Very Low (Optimal)
8Moderate
10High

Experimental Protocols

Protocol: Stability Assessment of this compound Solution using RP-HPLC

This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound in solution.

1. Materials:

  • This compound

  • Water for Injection (WFI) or HPLC-grade water

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Buffers of various pH (e.g., citrate, phosphate)

  • Calibrated pH meter

  • RP-HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO) if necessary, and then dilute with the desired aqueous buffer to a final concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • pH Stress: Aliquot the stock solution and adjust the pH to various levels (e.g., 2, 4, 7, 9, 12) using HCl or NaOH.

  • Thermal Stress: Incubate aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Oxidative Stress: Treat an aliquot of the solution with a low concentration of hydrogen peroxide (e.g., 0.1%).

4. Time Points:

  • Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The frequency of sampling will depend on the stress condition.

5. HPLC Analysis:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A typical gradient would be from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm or 220 nm

  • Column Temperature: 30°C

  • Inject a consistent volume of each sample onto the HPLC column.

6. Data Analysis:

  • Integrate the peak area of the intact this compound at each time point.

  • Calculate the percentage of the remaining peptide at each time point relative to the initial (time 0) peak area.

  • Plot the percentage of remaining peptide versus time to determine the degradation kinetics.

Visualizations

DegradationPathway Z_GGG This compound (Intact Peptide) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Z_GGG->Hydrolysis Peptide Bond Cleavage Products Degradation Products (Z-Gly-Gly-OH, Glycine, etc.) Hydrolysis->Products

Caption: Primary degradation pathway of this compound in aqueous solution.

StabilityWorkflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis Prep Prepare this compound Stock Solution Stress Incubate under various pH and Temperature conditions Prep->Stress Sampling Collect samples at defined intervals Stress->Sampling Analysis Analyze by RP-HPLC to quantify degradation Sampling->Analysis

Caption: Experimental workflow for assessing the stability of this compound solutions.

References

Z-Gly-Gly-Gly-OH Reaction Monitoring Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Gly-Gly-Gly-OH synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful monitoring and execution of your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as Carboxybenzyl-Glycyl-Glycyl-Glycine, is a protected tripeptide. The "Z" group (Carboxybenzyl or Cbz) is an N-terminal protecting group for the glycine chain. It serves as a fundamental building block in the synthesis of more complex peptides and is utilized in biochemical research and drug development.[1][2] The Cbz group is typically removed by catalytic hydrogenolysis, a method more commonly associated with solution-phase peptide synthesis.[2]

Q2: Which analytical techniques are recommended for monitoring the progress of a this compound synthesis reaction?

Monitoring solid-phase peptide synthesis (SPPS), the common method for creating such peptides, involves a variety of techniques. These can be categorized as qualitative or quantitative and destructive or non-destructive.[3][4] For real-time monitoring, non-destructive methods like UV-Vis spectroscopy are preferred.[3] For final product analysis, destructive methods like HPLC and LC-MS are the standard.[5]

Q3: How can I confirm the completion of a coupling step during synthesis?

The completion of each amino acid coupling step is critical. A common qualitative method is the ninhydrin (Kaiser) test, which detects free primary amines on the resin.[6] A positive result (blue/purple beads) indicates an incomplete reaction, while a negative result (yellow beads) signifies completion.[2] Another option is the bromophenol blue test.[6]

Q4: What is the difference between destructive and non-destructive monitoring methods?

Destructive analytical methods require the removal of a small aliquot of the peptide-resin, which is then cleaved for analysis.[3][7] This lowers the final yield of the peptide. Examples include the ninhydrin test and amino acid analysis.[3] Non-destructive methods can be performed on the entire batch of peptide-resin without removing any material, allowing for real-time monitoring.[3][4] Techniques like UV, IR, and NMR spectroscopy fall into this category.[7]

Q5: Why is HPLC a standard technique for the final analysis of a synthesized peptide?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for separating the target peptide from impurities generated during synthesis.[5] When coupled with UV detection, it allows for the quantification of the peptide's purity. Further coupling with Mass Spectrometry (LC-MS) confirms the identity of the final product by verifying its mass-to-charge ratio.[5][8]

Troubleshooting Guide

This guide addresses common issues encountered during peptide synthesis, including the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield Steric Hindrance: Bulky amino acid side chains can physically block the reaction site.[6]Use more potent coupling reagents (e.g., COMU, HATU). Consider double or triple coupling, or prolonging the reaction time.[9]
Peptide Aggregation: Hydrophobic sequences can aggregate, preventing reagents from reaching the reaction site.[6][10]Incorporate solubilizing tags like PEG, use microwave-assisted synthesis to disrupt interactions, or lower the peptide concentration.[11] Change the primary solvent from DMF to NMP, which can better solvate the growing peptide chain.[10]
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can hinder the reaction.[6]Optimize reaction conditions. For difficult couplings, heating the reaction (e.g., in a heated sonicator) may improve yields, but be mindful of potential racemization.[9]
Presence of Deletion Products in Final Analysis Incomplete Coupling: A previous coupling step did not go to completion before the next amino acid was added.After each coupling step, perform a ninhydrin test to confirm completion.[6] If the test is positive, perform a second coupling before proceeding to the next deprotection step.[6]
Incomplete Fmoc Deprotection: The Fmoc protecting group was not fully removed, preventing the next amino acid from coupling.Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh. Increase deprotection time or perform a second deprotection step.
Racemization (Epimerization) Over-activation of Carboxylic Acid: The activated amino acid is too stable, allowing time for racemization.Reduce the pre-activation time before adding the amine component.[6]
Strong Base: Bases like DIPEA can promote racemization.Use a weaker base such as N-methylmorpholine (NMM) or collidine.[6]
Inappropriate Coupling Reagent: Some reagents are more prone to causing racemization.Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization. Phosphonium-based reagents like PyBOP are also good choices.[6]
Poor Solubility of Final Peptide Residual Solvents: Organic solvents (e.g., diethyl ether from precipitation) may remain in the crude product.Freeze and lyophilize the crude peptide to help remove residual solvents.[9]
Hydrophobic Nature of Peptide: The amino acid sequence itself may be inherently insoluble in standard solvents.Attempt to dissolve the peptide in pure water-miscible organic solvents like DMSO or DMF before adding an aqueous solution. Sonication can also aid dissolution.[9]

Key Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the manual steps for incorporating an Fmoc-protected amino acid into a peptide chain on a solid support resin.[12]

  • Resin Swelling: Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF). Allow the resin to swell for 30-60 minutes, then drain the solvent.[12]

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Drain the deprotection solution.[12]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[2]

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-2 minutes.[2]

    • Add the activated amino acid solution to the deprotected resin.[2]

    • Agitate the mixture for 1-2 hours at room temperature.[2]

  • Monitoring: Perform a ninhydrin test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[12]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), followed by dichloromethane (DCM) and methanol (MeOH) to remove unreacted reagents.[12]

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

Protocol 2: Qualitative Ninhydrin (Kaiser) Test

This test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

  • Sample Preparation: Withdraw a small sample of the peptide-resin (a few beads) and wash thoroughly with DMF and then ethanol.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the resin beads:

    • Solution A: 5% ninhydrin in ethanol.

    • Solution B: 80% phenol in ethanol.

    • Solution C: 0.001 M aqueous potassium cyanide (KCN).

  • Incubation: Heat the sample at 100°C for 3-5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): The beads and/or solution turn a deep blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Visual Workflow and Logic Diagrams

SPPS_Workflow start Start: Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 Wash with DMF/DCM coupling->wash2 monitoring Ninhydrin Test wash2->monitoring recouple Recouple Amino Acid monitoring->recouple Positive (Incomplete) next_cycle Proceed to Next Cycle or Final Cleavage monitoring->next_cycle Negative (Complete) recouple->wash1

Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow start Problem: Low Yield or Purity check_ms Analyze Crude Product by LC-MS start->check_ms is_deletion Major peaks are deletion sequences? check_ms->is_deletion is_aggregation Is sequence prone to aggregation? is_deletion->is_aggregation No incomplete_coupling Solution: - Use Ninhydrin test post-coupling - Perform double coupling is_deletion->incomplete_coupling Yes optimize_coupling Solution: - Use stronger coupling reagents - Optimize solvent/temperature is_aggregation->optimize_coupling No change_conditions Solution: - Change solvent (DMF -> NMP) - Use microwave synthesis - Add solubilizing agents is_aggregation->change_conditions Yes

Caption: Decision tree for troubleshooting low yield/purity in peptide synthesis.

Protecting_Groups groups N-Terminal Protecting Groups Fmoc Boc Z (Cbz) conditions Cleavage Condition Base-Labile (e.g., Piperidine) Acid-Labile (e.g., TFA) Hydrogenolysis (e.g., H₂, Pd/C) groups:f1->conditions:f1 groups:f2->conditions:f2 groups:f3->conditions:f3

Caption: Relationship between common N-terminal protecting groups and their cleavage conditions.

References

Validation & Comparative

A Comparative Guide to Z-Gly-Gly-Gly-OH and Boc-Gly-Gly-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides, the choice of protecting groups for the N-terminus of amino acids is a critical decision that influences the overall efficiency, purity, and yield of the final product. Among the most established protecting groups are the benzyloxycarbonyl (Z or Cbz) and the tert-butyloxycarbonyl (Boc) groups. This guide provides an objective comparison of Z-Gly-Gly-Gly-OH and Boc-Gly-Gly-Gly-OH, two commonly used tripeptide building blocks, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your synthetic strategy.

At a Glance: Key Differences and Strategic Considerations

The fundamental difference between this compound and Boc-Gly-Gly-Gly-OH lies in the nature of their N-terminal protecting groups. The Z group is typically removed by catalytic hydrogenolysis or strong acidic conditions, while the Boc group is labile to moderate acids.[1][2] This distinction dictates the orthogonality of the protection strategy, influencing the choice of other protecting groups and the overall synthetic workflow.

FeatureThis compoundBoc-Gly-Gly-Gly-OH
N-Terminal Protecting Group Benzyloxycarbonyl (Z or Cbz)tert-Butoxycarbonyl (Boc)
Primary Deprotection Method Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Acidolysis (e.g., TFA in DCM)
Alternative Deprotection Strong acids (e.g., HBr in Acetic Acid)-
Orthogonality Orthogonal to Boc and Fmoc strategiesOrthogonal to Fmoc and Z (under non-acidic deprotection) strategies
Typical Synthesis Phase Predominantly Solution-PhaseSolid-Phase and Solution-Phase

Performance Comparison: A Data-Driven Overview

Quantitative Data Summary

ParameterZ-Protected Glycine PeptidesBoc-Protected Glycine Peptides
Typical Yield (Solution-Phase Synthesis) ~90% for Z-Gly-Gly dipeptide synthesis[3]80-85% for Boc-Gly-Gly-OH synthesis[4]
Purity (Typical) High purity achievable with crystallizationHigh purity (≥98%) is standard for commercial products[5]
Solubility Generally soluble in organic solvents like methanol and formic acid.[3] Glycine itself has poor solubility in most organic solvents.[6][7]Soluble in a range of organic solvents, a key advantage in peptide synthesis.[5]

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of both tripeptides are crucial for successful implementation in the laboratory.

Synthesis of this compound (Solution-Phase)

This protocol describes a typical solution-phase synthesis approach.

Workflow for Solution-Phase Synthesis of this compound

cluster_step1 Step 1: Coupling of Z-Gly-OH and Gly-Gly-OEt cluster_step2 Step 2: Saponification Z_Gly_OH Z-Gly-OH Coupling Coupling Reagent (e.g., DCC/HOBt) in Organic Solvent Z_Gly_OH->Coupling Gly_Gly_OEt Gly-Gly-OEt Gly_Gly_OEt->Coupling Z_GGG_OEt Z-Gly-Gly-Gly-OEt Coupling->Z_GGG_OEt Z_GGG_OEt_2 Z-Gly-Gly-Gly-OEt Base Base (e.g., NaOH) in aq. Alcohol Z_GGG_OEt_2->Base Z_GGG_OH This compound Base->Z_GGG_OH Resin Wang Resin Coupling1 Couple Boc-Gly-OH Resin->Coupling1 Boc_Gly_Resin Boc-Gly-Wang Resin Coupling1->Boc_Gly_Resin Deprotection1 Boc Deprotection (TFA/DCM) Boc_Gly_Resin->Deprotection1 Gly_Resin H-Gly-Wang Resin Deprotection1->Gly_Resin Coupling2 Couple Boc-Gly-OH Gly_Resin->Coupling2 Boc_Gly_Gly_Resin Boc-Gly-Gly-Wang Resin Coupling2->Boc_Gly_Gly_Resin Deprotection2 Boc Deprotection (TFA/DCM) Boc_Gly_Gly_Resin->Deprotection2 Gly_Gly_Resin H-Gly-Gly-Wang Resin Deprotection2->Gly_Gly_Resin Coupling3 Couple Boc-Gly-OH Gly_Gly_Resin->Coupling3 Boc_GGG_Resin Boc-Gly-Gly-Gly-Wang Resin Coupling3->Boc_GGG_Resin Cleavage Cleavage from Resin (TFA) Boc_GGG_Resin->Cleavage Boc_GGG_OH Boc-Gly-Gly-Gly-OH Cleavage->Boc_GGG_OH Z Z-Protecting Group Hydrogenolysis Catalytic Hydrogenolysis (H₂/Pd-C) Z->Hydrogenolysis Strong_Acid Strong Acid (HBr/AcOH) Z->Strong_Acid Boc Boc-Protecting Group Moderate_Acid Moderate Acid (TFA/DCM) Boc->Moderate_Acid

References

A Comparative Guide to Z, Boc, and Fmoc Protecting Groups for Glycine

Author: BenchChem Technical Support Team. Date: December 2025

In the field of peptide synthesis and drug development, the selection of an appropriate α-amino protecting group for amino acids is a critical decision that influences the overall synthetic strategy, yield, and purity of the final product. This guide provides a detailed, objective comparison of three widely used protecting groups for glycine: benzyloxycarbonyl (Z or Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc). The information presented is supported by experimental data to assist researchers in making informed decisions for their synthetic endeavors.

At a Glance: Key Differences and Applications

The primary distinction between the Z, Boc, and Fmoc protecting groups lies in their cleavage conditions, which forms the basis of orthogonal protection strategies in peptide synthesis.[1] This orthogonality is crucial as it allows for the selective removal of one type of protecting group without affecting others.[1]

  • Z (Benzyloxycarbonyl): The Z group is typically removed by catalytic hydrogenolysis.[1] It is stable under both acidic and basic conditions, making it a robust choice for solution-phase peptide synthesis.[2]

  • Boc (tert-Butoxycarbonyl): The Boc group is labile to acidic conditions, commonly cleaved using trifluoroacetic acid (TFA).[1][] It has been a cornerstone of solid-phase peptide synthesis (SPPS), particularly for synthesizing long and complex peptides where aggregation can be an issue.[1]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is typically removed with a secondary amine like piperidine.[1] This mild deprotection condition makes it highly compatible with acid-sensitive side-chain protecting groups, establishing it as the standard for modern solid-phase peptide synthesis.[1]

Quantitative Performance Data

The following tables summarize typical experimental data for the protection of glycine and the deprotection of the resulting N-protected glycine derivatives.

Table 1: Glycine Protection Efficiency

Protecting GroupReagentTypical Reaction ConditionsTypical Yield
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Aqueous solution with a base (e.g., NaOH or NaHCO₃) at room temperature.90-95%[2]
Z Benzyl chloroformate (Cbz-Cl)Aqueous solution with a base (e.g., NaOH) at 0 °C to room temperature.~88%[2]
Fmoc 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)Schotten-Baumann conditions (e.g., NaHCO₃ in dioxane/water or DMF).High

Table 2: Deprotection Conditions and Orthogonality

Protected GlycineDeprotection MethodReagents and ConditionsStabilityOrthogonality
Boc-Glycine AcidolysisTrifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent.[2][]Stable to base and hydrogenolysis.[4]Orthogonal to Fmoc and Z groups.[1]
Z-Glycine HydrogenolysisH₂ with a palladium catalyst (e.g., Pd/C).[4]Stable to mild acid and base.[2][4]Orthogonal to Boc and Fmoc groups.[1]
Fmoc-Glycine Base-mediated elimination20% piperidine in N,N-dimethylformamide (DMF).[1]Stable to acid and hydrogenolysis.[4]Orthogonal to Boc and Z groups.[1]

Logical Workflow for Protection and Deprotection

The choice of protecting group dictates the overall workflow of the synthesis. The following diagrams illustrate the logical steps for the protection of glycine and the subsequent deprotection.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Glycine Glycine Boc_Gly_OH Boc-Gly-OH Glycine->Boc_Gly_OH Protection Boc2O (Boc)₂O + Base Boc2O->Boc_Gly_OH Boc_Gly_OH_deprotect Boc-Gly-OH Free_Glycine Free Glycine Boc_Gly_OH_deprotect->Free_Glycine Deprotection TFA TFA/DCM TFA->Free_Glycine

Boc protection and deprotection workflow.

Z_Workflow cluster_protection Z Protection cluster_deprotection Z Deprotection Glycine Glycine Z_Gly_OH Z-Gly-OH Glycine->Z_Gly_OH Protection Z_Cl Z-Cl + Base Z_Cl->Z_Gly_OH Z_Gly_OH_deprotect Z-Gly-OH Free_Glycine Free Glycine Z_Gly_OH_deprotect->Free_Glycine Deprotection H2_PdC H₂/Pd-C H2_PdC->Free_Glycine

Z protection and deprotection workflow.

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Glycine Glycine Fmoc_Gly_OH Fmoc-Gly-OH Glycine->Fmoc_Gly_OH Protection Fmoc_Cl Fmoc-Cl/OSu + Base Fmoc_Cl->Fmoc_Gly_OH Fmoc_Gly_OH_deprotect Fmoc-Gly-OH Free_Glycine Free Glycine Fmoc_Gly_OH_deprotect->Free_Glycine Deprotection Piperidine 20% Piperidine/DMF Piperidine->Free_Glycine

Fmoc protection and deprotection workflow.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful protection of glycine and its subsequent deprotection.

Protocol 1: Synthesis of Boc-Gly-OH[2]

Materials:

  • L-glycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • n-Hexane

  • Hydrochloric acid (3M)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 18.1 g of L-glycine in 100 mL of water in a reaction flask and stir.

  • Add a solution of 10.1 g of NaOH in 50 mL of water to the glycine solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of 54.6 g of di-tert-butyl dicarbonate in 150 mL of dioxane to the cooled glycine solution over a period of 1 hour, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with n-hexane (3 x 50 mL) to remove unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 3M HCl.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield Boc-Gly-OH.

Protocol 2: Synthesis of Z-Gly-OH[2]

Materials:

  • Glycine

  • Sodium hydroxide (2 M and 4 M aqueous solutions)

  • Benzyl chloroformate (Cbz-Cl)

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Dissolve 0.1 mol of glycine in 50 mL of 2 M aqueous sodium hydroxide and cool the solution in an ice bath.

  • Simultaneously add 1.2 equivalents of benzyl chloroformate and 25 mL of 4 M aqueous sodium hydroxide dropwise to the glycine solution at 0 °C over 30 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Extract the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with concentrated HCl.

  • Collect the precipitated product by filtration, wash with cold water, and dry to obtain Z-Gly-OH.

Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis[1]

Materials:

  • Fmoc-Gly-resin (pre-swollen in DMF)

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF

  • Wash Solvent: High-purity, amine-free DMF

  • Reaction vessel with a fritted disc

Procedure:

  • Ensure the Fmoc-Gly-resin is adequately swollen in DMF for at least 30-60 minutes prior to deprotection.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.

  • Agitate the resin slurry gently using a shaker or by bubbling a slow stream of inert gas from the bottom of the vessel for 3-5 minutes.

  • Drain the deprotection solution.

  • Repeat the deprotection treatment with fresh 20% piperidine in DMF for 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Perform a qualitative test, such as the Kaiser test, on a small sample of the resin beads. A positive result (typically a blue or purple color) indicates the presence of free primary amines, confirming the successful removal of the Fmoc group.

Conclusion

The choice between Z, Boc, and Fmoc as a protecting group for glycine is contingent on the specific requirements of the synthetic strategy.

  • Z-Gly-OH is a robust and cost-effective option, well-suited for traditional solution-phase peptide synthesis due to its stability to a wide range of reagents.

  • Boc-Gly-OH remains a valuable tool, especially in Boc-SPPS for the synthesis of long or aggregation-prone peptides.[1][5] The repeated acid treatments in Boc-SPPS can help to disrupt secondary structures that may form during synthesis.[1]

  • Fmoc-Gly-OH is the current standard for automated solid-phase peptide synthesis.[1] Its mild, base-labile deprotection conditions offer excellent orthogonality with acid-labile side-chain protecting groups, making it the preferred choice for the synthesis of a diverse range of peptides, including those with sensitive modifications.[1][5]

References

Z-Protection in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. Among the arsenal of amine-protecting groups available to chemists, the benzyloxycarbonyl (Z or Cbz) group holds a distinguished position. This guide provides a comprehensive comparison of Z-protection with the more contemporary Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies, offering researchers, scientists, and drug development professionals an objective analysis supported by experimental data and detailed protocols.

At a Glance: Z vs. Fmoc vs. Boc

The fundamental difference between these protecting groups lies in their cleavage conditions, which dictates the overall synthetic strategy, particularly in terms of orthogonality—the ability to selectively remove one protecting group without affecting others.[1][2][3]

CharacteristicZ (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C), Strong Acids (e.g., HBr/AcOH)[2]Mild Base (e.g., 20% piperidine in DMF)[2]Strong Acid (e.g., Trifluoroacetic acid - TFA)[2]
Typical Synthesis Phase Primarily Solution-Phase[2]Solid-Phase Peptide Synthesis (SPPS)[2]Solid-Phase and Solution-Phase Synthesis[2]
Key Advantages - Stable to a wide range of conditions- Crystalline derivatives aid in purification- Suppresses racemization[2]- Mild deprotection conditions- Orthogonal to acid-labile side-chain protecting groups- Amenable to automation[2]- Robust and well-established- Can reduce aggregation in long sequences[]
Common Side Reactions - Incomplete cleavage with sulfur-containing amino acids[2]- Diketopiperazine formation at the dipeptide stage- Aspartimide formation[2][5]- Formation of t-butyl adducts- Requires strong acids for final cleavage (e.g., HF)[2]

Delving Deeper: A Performance Comparison

While direct, side-by-side quantitative comparisons across a wide range of peptides are not always available in a single study, the existing body of research provides valuable insights into the performance of each protecting group.

Yield and Purity

In solid-phase peptide synthesis (SPPS), the Fmoc strategy generally leads to high repetitive yields, often exceeding 99% for each coupling cycle.[2] This is largely attributed to the mild deprotection conditions that are compatible with a wide array of acid-labile side-chain protecting groups.[2] The Boc strategy is also known for high coupling efficiencies, but the harsh acidic conditions required for final cleavage can sometimes lead to degradation of the target peptide, potentially lowering the overall yield of the purified product.[2]

For solution-phase synthesis, the Z-group has historically been a reliable choice, with the crystallinity of Z-protected amino acids facilitating purification of intermediates at each step.[2] However, the catalytic hydrogenation required for Z-group removal can be incompatible with peptides containing sulfur-containing amino acids like methionine and cysteine, and the catalyst can sometimes be difficult to remove completely.[2]

Table 1: Illustrative Comparison of Crude Peptide Purity

Protecting Group StrategyTypical Crude Peptide Purity (HPLC)Notes
Z-protection (Solution-Phase) Variable, dependent on intermediate purificationsCrystallinity of intermediates allows for high purity at each step.
Fmoc/tBu (SPPS) ~70-85%Purity is sequence-dependent; side reactions like aspartimide formation can impact purity.[6]
Boc/Bzl (SPPS) ~65-80%Harsh final cleavage can generate more side products.

Note: The data in this table is representative and can vary significantly based on the peptide sequence, coupling reagents, and synthesis conditions.

Racemization

The urethane nature of the Z-group is known to effectively suppress racemization during peptide coupling.[2] While racemization can occur with both Fmoc and Boc strategies, it is generally low, often less than 0.4% per cycle in Fmoc-SPPS.[7] The extent of racemization is highly dependent on the specific amino acid, the coupling reagents, and the base used.[7] Histidine and cysteine are particularly susceptible to racemization.[][5]

Table 2: Racemization Levels for Histidine Derivatives

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50°C, 10 min6.8[7]
Fmoc-His(Boc)-OH50°C, 10 min0.18[7]
Fmoc-His(Trt)-OH90°C, 2 min>16[7]
Fmoc-His(Boc)-OH90°C, 2 min0.81[7]

This data highlights the importance of side-chain protection strategies in minimizing racemization, a factor that is independent of the main-chain protecting group.

Diketopiperazine Formation

Diketopiperazine (DKP) formation is a significant side reaction that can occur at the dipeptide stage, leading to chain termination.[5] This is particularly prevalent in Fmoc-based SPPS, especially with proline or other secondary amino acids at the C-terminus.[5][8][9][10] The use of Z-protection, particularly in solution-phase synthesis, can mitigate this issue as the protected dipeptide can be isolated and purified before proceeding to the next coupling step. In Boc-SPPS, in situ neutralization protocols can help to suppress DKP formation.[5]

Experimental Workflows and Logical Relationships

To visualize the application of these protecting groups, the following diagrams illustrate the general workflows for peptide synthesis.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Start_SPPS Resin Swelling Deprotection_SPPS Nα-Deprotection (Fmoc or Boc) Start_SPPS->Deprotection_SPPS Washing1_SPPS Washing Deprotection_SPPS->Washing1_SPPS Coupling_SPPS Amino Acid Coupling Washing1_SPPS->Coupling_SPPS Washing2_SPPS Washing Coupling_SPPS->Washing2_SPPS Repeat_SPPS Repeat Cycle Washing2_SPPS->Repeat_SPPS Repeat_SPPS->Deprotection_SPPS  Next Amino Acid Final_Cleavage Final Cleavage & Deprotection Repeat_SPPS->Final_Cleavage  Sequence Complete Purification_SPPS Purification (HPLC) Final_Cleavage->Purification_SPPS

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Comparison Z Z (Benzyloxycarbonyl) Deprotection: H₂/Pd-C, HBr/AcOH Primary Use: Solution-Phase Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Deprotection: Piperidine Primary Use: SPPS Boc Boc (tert-Butoxycarbonyl) Deprotection: TFA Primary Use: SPPS & Solution-Phase Peptide_Synthesis Peptide Synthesis Strategies Peptide_Synthesis->Z Peptide_Synthesis->Fmoc Peptide_Synthesis->Boc

Comparison of Z, Fmoc, and Boc protecting groups.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any peptide synthesis strategy. Below are representative protocols for the introduction and cleavage of the Z-group, and for a typical Fmoc-based SPPS cycle.

Z-Group Protection of an Amino Acid (Solution-Phase)
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling and Basification: Cool the solution to 0°C in an ice bath and add sodium bicarbonate (2.0 equivalents).

  • Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 20 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography.

Z-Group Deprotection via Catalytic Hydrogenolysis
  • Dissolution: Dissolve the Z-protected peptide in methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the peptide).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (this can be repeated three times). Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient) at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete (typically 2-16 hours), filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected peptide.

Typical Fmoc-SPPS Cycle
  • Resin Swelling: Swell the resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

  • Amino Acid Coupling: Add the next Fmoc-protected amino acid (typically 3-5 equivalents) along with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF to the resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, treat the peptide-resin with a cleavage cocktail (e.g., TFA with scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The choice between Z, Fmoc, and Boc protection is a strategic decision that depends on the specific requirements of the peptide being synthesized, the desired scale of the synthesis, and the available laboratory infrastructure.

  • Z-protection , while a more traditional method primarily used in solution-phase synthesis, offers distinct advantages in terms of racemization suppression and the ability to purify crystalline intermediates. Its stability under a variety of conditions makes it a valuable tool for specific applications, including its use in orthogonal protection schemes.

  • Fmoc-protection has become the dominant strategy for solid-phase peptide synthesis due to its mild deprotection conditions, which are compatible with a wide range of sensitive functionalities and allow for the synthesis of complex peptides. Its amenability to automation has further solidified its position as the workhorse of modern peptide synthesis.

  • Boc-protection , the original strategy for SPPS, remains a robust and valuable method, particularly for the synthesis of long or aggregation-prone sequences. While the harsh final cleavage conditions can be a drawback, its well-established protocols and effectiveness in specific contexts ensure its continued relevance.

Ultimately, a thorough understanding of the advantages and limitations of each protecting group, supported by the available experimental data, empowers researchers to make informed decisions that optimize the synthesis of their target peptides, leading to higher yields, improved purity, and the successful creation of novel and complex peptide-based molecules.

References

A Researcher's Guide to Alternative Substrates for Pepsin and Thermolysin Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteolytic enzymes, the selection of an appropriate substrate is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of traditional and alternative substrates for two widely studied proteases: pepsin and thermolysin. Quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols for key assays are provided.

Pepsin: Beyond Hemoglobin

Pepsin, a key aspartic protease in the stomach, is crucial for protein digestion.[1] Traditionally, its activity has been assayed using hemoglobin as a substrate.[2][3][4] However, several alternative substrates offer advantages in terms of specificity, sensitivity, and ease of use.

Comparison of Pepsin Substrates

The choice of substrate for a pepsin assay significantly impacts the experimental outcomes. While hemoglobin is a classic substrate, alternatives like casein and various synthetic fluorescent peptides provide enhanced features for specific applications.

Substrate TypeSubstrate Name/DescriptionPrincipleAdvantagesDisadvantagesKey Performance Parameters
Protein (Traditional) HemoglobinSpectrophotometric measurement of TCA-soluble peptides at 280 nm after enzymatic digestion.[2][3][4]Readily available, inexpensive, and well-established.Low specificity, potential for high background, variability between batches.[5]-
Protein (Alternative) Casein/AzocaseinSpectrophotometric measurement of released peptides. Azocasein releases a colored dye upon digestion, measured at 440-450 nm.[5]More standardized than hemoglobin, azocasein provides a colorimetric readout.[5]Can be susceptible to other proteases, potential for high background.[5]-
Synthetic Fluorescent Dansyl- or Mansyl-peptides (e.g., A-Phe-Phe-B)Measurement of increased fluorescence upon cleavage of a quenched fluorescent peptide.[6]High sensitivity, allows for continuous monitoring of enzyme kinetics.Requires a fluorometer, potential for inner filter effects.For Dns-Ala-Ala-Phe-Phe-OP4P-CH3+: kcat = 288 s-1, Km = 0.039 mM
Synthetic FRET Peptide with a FRET pair (e.g., fluorophore and quencher)Measurement of increased fluorescence of the donor fluorophore upon cleavage and separation from the quencher.High sensitivity and specificity, suitable for high-throughput screening.Higher cost, requires careful selection of FRET pair.-
Fluorescent Protein Lysozyme-stabilized Gold Nanoclusters (AuNCs@Lyz)Decrease in fluorescence intensity upon enzymatic digestion of the lysozyme scaffold.High selectivity under acidic conditions.Newer method, may require specialized reagents.Linear range: 1-100 µg/mL, Detection limit: 0.256 µg/mL
Experimental Protocols for Pepsin Assays

This protocol is a classic method for determining pepsin activity.[2][3][4]

Materials:

  • Hemoglobin (bovine)

  • Trichloroacetic acid (TCA) solution (e.g., 5% w/v)

  • Hydrochloric acid (HCl) for pH adjustment

  • Pepsin standard solution

  • Spectrophotometer

Procedure:

  • Prepare a 2.5% (w/v) hemoglobin stock solution in deionized water. Stir vigorously and filter.

  • Adjust the pH of the hemoglobin solution to the optimal pH for pepsin (typically pH 1.6-2.0) with HCl.

  • Pre-incubate the hemoglobin substrate at the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of pepsin solution to the substrate.

  • Incubate for a specific time period (e.g., 10 minutes).

  • Stop the reaction by adding an equal volume of TCA solution. This will precipitate the undigested hemoglobin.

  • Centrifuge the mixture to pellet the precipitate.

  • Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of TCA-soluble peptides released by pepsin activity.

This method offers a colorimetric alternative to the hemoglobin assay.[5]

Materials:

  • Azocasein

  • Tris-HCl buffer

  • Trichloroacetic acid (TCA) solution

  • Pepsin standard solution

  • Spectrophotometer

Procedure:

  • Prepare a solution of azocasein in a suitable buffer (e.g., Tris-HCl).

  • Pre-incubate the azocasein solution at the optimal temperature for the assay.

  • Add the pepsin sample to initiate the reaction.

  • Incubate for a defined period.

  • Terminate the reaction by adding TCA solution to precipitate the undigested azocasein.

  • Centrifuge to separate the precipitate.

  • Measure the absorbance of the supernatant at 440-450 nm. The color intensity is proportional to the extent of azocasein digestion.

This protocol provides a highly sensitive method for continuous monitoring of pepsin activity.

Materials:

  • Quenched fluorescent peptide substrate for pepsin

  • Assay buffer (e.g., sodium citrate or glycine-HCl, pH 2.0-4.0)

  • Pepsin standard solution

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent peptide substrate in a suitable solvent (e.g., DMSO).

  • Dilute the substrate stock solution to the desired working concentration in the assay buffer.

  • Add the diluted substrate solution to the wells of a microplate.

  • Initiate the reaction by adding the pepsin sample to the wells.

  • Immediately place the microplate in a pre-warmed fluorometer.

  • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorophore. The rate of fluorescence increase is proportional to the pepsin activity.

Signaling Pathways and Experimental Workflows

Pepsin_Assay_Workflow cluster_hemoglobin Hemoglobin Assay cluster_fluorescent Fluorescent Assay H_Sub Hemoglobin Substrate H_Pepsin Add Pepsin H_Sub->H_Pepsin H_Incubate Incubate H_Pepsin->H_Incubate H_TCA Add TCA H_Incubate->H_TCA H_Centrifuge Centrifuge H_TCA->H_Centrifuge H_Read Read A280 H_Centrifuge->H_Read F_Sub Fluorescent Substrate F_Pepsin Add Pepsin F_Sub->F_Pepsin F_Read Read Fluorescence F_Pepsin->F_Read

Figure 1. A simplified comparison of the experimental workflows for the traditional hemoglobin-based pepsin assay and a modern fluorescent substrate-based assay.

Thermolysin: Exploring Sensitive and Specific Alternatives

Thermolysin is a thermostable neutral metalloendopeptidase widely used in various biotechnological applications.[7] While casein has been a common substrate for thermolysin assays, synthetic quenched fluorescent substrates, particularly FRET peptides, have emerged as superior alternatives for kinetic studies and high-throughput screening.[8][9][10]

Comparison of Thermolysin Substrates

The development of FRET-based substrates has revolutionized the study of thermolysin, offering unparalleled sensitivity and specificity.

Substrate TypeSubstrate Name/DescriptionPrincipleAdvantagesDisadvantagesKey Performance Parameters
Protein (Traditional) CaseinMeasurement of released peptides, often using the Folin-Ciocalteu reagent or by monitoring the decrease in turbidity.[11]Inexpensive and readily available.Low sensitivity and specificity, not suitable for continuous assays.-
Synthetic FRET Dabcyl-Ser-Phe-EDANSCleavage of the peptide bond between the FRET pair (Dabcyl and EDANS) leads to an increase in fluorescence.[9]High sensitivity, allows for real-time kinetic measurements.Can be expensive.For Dispase (a thermolysin-like protease): Km = 91 µM
Synthetic FRET Dabcyl-FKFLGKE-EDANSSpecifically designed for thermolysin-like proteases, cleavage between Phe and Leu results in increased fluorescence.High specificity and sensitivity, suitable for detecting low enzyme concentrations.Higher cost of synthesis.For Thermolysin: Specificity constant (kcat/Km) = 3.6 x 10^6 M-1s-1
Synthetic FRET Carboxyfluorescein/Cy5 or Alexa Fluor 647 labeled peptidesFRET-based assay with different fluorophore pairs, allowing for optimization of spectral properties.[8]Versatile, allows for tuning of excitation/emission wavelengths.Kinetic parameters can be influenced by the hydrophobicity of the fluorophores.[8]Km values are generally lower for Cy5-labeled substrates compared to Alexa Fluor 647-labeled ones.[8]
Experimental Protocols for Thermolysin Assays

This is a traditional, endpoint assay for measuring thermolysin activity.[11]

Materials:

  • Casein (e.g., from bovine milk)

  • Tris-HCl buffer

  • Trichloroacetic acid (TCA) solution

  • Folin-Ciocalteu reagent

  • Thermolysin standard solution

  • Spectrophotometer

Procedure:

  • Prepare a casein solution in Tris-HCl buffer.

  • Pre-incubate the casein solution at the optimal temperature for thermolysin (e.g., 50-70°C).

  • Initiate the reaction by adding the thermolysin sample.

  • Incubate for a specific time.

  • Stop the reaction by adding TCA to precipitate undigested casein.

  • Centrifuge the mixture.

  • To the supernatant, add the Folin-Ciocalteu reagent and measure the absorbance at a specific wavelength (e.g., 660 nm) after color development. The absorbance is proportional to the amount of liberated tyrosine.

This protocol describes a highly sensitive and continuous assay for thermolysin.[8][9]

Materials:

  • FRET peptide substrate for thermolysin (e.g., Dabcyl-Ser-Phe-EDANS)

  • Assay buffer (e.g., Tris-HCl with CaCl2)

  • Thermolysin standard solution

  • Fluorometer

Procedure:

  • Prepare a stock solution of the FRET peptide substrate in an appropriate solvent (e.g., DMSO).

  • Dilute the substrate to the desired final concentration in the assay buffer.

  • Add the diluted substrate to the wells of a microplate.

  • Initiate the reaction by adding the thermolysin sample.

  • Immediately begin monitoring the increase in fluorescence intensity in a fluorometer at the excitation and emission wavelengths specific to the donor fluorophore. The initial rate of fluorescence increase is proportional to the thermolysin activity.

Signaling Pathways and Experimental Workflows

Thermolysin_Reaction cluster_fret FRET Substrate Cleavage Intact_Substrate Intact FRET Peptide (Donor-Quencher) Thermolysin Thermolysin Intact_Substrate->Thermolysin Binding Cleaved_Products Cleaved Peptides (Donor and Quencher Separated) Thermolysin->Cleaved_Products Cleavage Fluorescence Fluorescence Emission Cleaved_Products->Fluorescence

Figure 2. The principle of a FRET-based assay for thermolysin. The enzyme cleaves the peptide, separating the donor and quencher, resulting in a measurable fluorescent signal.

References

Validating Carboxypeptidase A Activity: A Comparative Guide to N-Cbz-Gly-Gly-L-Phe and Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of enzyme activity is paramount. This guide provides an objective comparison of the performance of the peptide substrate, N-Carbobenzoxy-glycyl-glycyl-L-phenylalanine (N-Cbz-Gly-Gly-L-Phe), a close analog of Z-Gly-Gly-Gly-OH, for the validation of Carboxypeptidase A (CPA) activity. We will explore its performance in comparison to other chromogenic and fluorogenic substrates, supported by experimental data and detailed protocols.

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1][2] Its activity and inhibition are of significant interest in various research fields, including drug discovery. The selection of an appropriate substrate is critical for the sensitive and accurate measurement of CPA activity.

Performance Comparison of Carboxypeptidase A Substrates

The ideal substrate for an enzyme assay should exhibit high specificity and catalytic efficiency (kcat/Km), along with producing a readily detectable signal. While this compound is a tripeptide, its N-terminally protected analog, N-Cbz-Glycyl-L-phenylalanine, is a recognized substrate for CPA.[3][4] This section compares the kinetic parameters of various substrates for Carboxypeptidase A, providing a basis for informed substrate selection.

Substrate ClassSpecific SubstrateDetection MethodKm (µM)kcat (min⁻¹)kcat/Km (µM⁻¹min⁻¹)AdvantagesDisadvantages
N-Blocked Peptide N-Cbz-Glycyl-L-phenylalanineSpectrophotometry (Ninhydrin)VariesVariesVariesHigh specificityDiscontinuous assay, requires post-reaction derivatization
Chromogenic p-hydroxybenzoyl-glycyl-L-phenylalanineColorimetry (505 nm)3600--Simple, continuous assayLower sensitivity
Chromogenic FA-Phe-PheSpectrophotometry13.0 ± 1.0700 ± 2053.8 ± 4.0High catalytic efficiencyData for CPA4 isoform
Chromogenic FA-Phe-LeuSpectrophotometry25.0 ± 2.01100 ± 5044.0 ± 4.0High catalytic efficiencyData for CPA4 isoform
Fluorogenic Bimane-peptides with C-terminal TryptophanFluorometryVariesVariesVariesHigh sensitivity, continuous assayRequires specific instrumentation, potential for quenching effects
Spectrophotometric Hippuryl-L-phenylalanineSpectrophotometry (254 nm)VariesVariesVariesWell-established, commercially availableLower sensitivity compared to fluorogenic methods

*Data for human Carboxypeptidase A4[5]

Experimental Protocols

Carboxypeptidase A Assay using N-Cbz-Glycyl-L-phenylalanine (Ninhydrin Method)

This protocol outlines a classical method for determining CPA activity by quantifying the release of L-phenylalanine using the ninhydrin reaction.[4]

Materials:

  • Carboxypeptidase A enzyme solution

  • N-Cbz-Glycyl-L-phenylalanine substrate solution (e.g., 25 mM in a suitable buffer)

  • 20 mM Tris-HCl buffer, pH 7.5, containing 100 mM NaCl

  • Ninhydrin reagent

  • L-phenylalanine standards

  • Spectrophotometer or microplate reader

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 1.2 mL of the N-Cbz-Glycyl-L-phenylalanine substrate solution with 0.2 mL of the Carboxypeptidase A enzyme solution.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes).

    • Terminate the reaction by heat inactivation or addition of a suitable quenching agent.

  • Ninhydrin Reaction:

    • To the reaction mixture, add the ninhydrin reagent according to the manufacturer's instructions.

    • Heat the samples to allow for color development.

  • Quantification:

    • Measure the absorbance of the samples at 565 nm.

    • Determine the concentration of released L-phenylalanine by comparing the absorbance to a standard curve prepared with known concentrations of L-phenylalanine.

Spectrophotometric Assay using Hippuryl-L-phenylalanine

This continuous assay measures the increase in absorbance at 254 nm resulting from the cleavage of hippuryl-L-phenylalanine.[6]

Materials:

  • Carboxypeptidase A enzyme solution

  • Hippuryl-L-phenylalanine substrate solution (e.g., 1.0 mM in assay buffer)

  • 25 mM Tris-HCl buffer, pH 7.5, containing 500 mM NaCl

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 254 nm

Procedure:

  • Assay Setup:

    • Pipette the hippuryl-L-phenylalanine substrate solution into the cuvettes or wells of a microplate.

    • Equilibrate the substrate to the assay temperature (e.g., 25°C).

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a small volume of the Carboxypeptidase A enzyme solution.

    • Immediately begin monitoring the increase in absorbance at 254 nm over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be calculated using the molar extinction coefficient of hippuric acid at 254 nm.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent_Prep Prepare Substrate & Enzyme Solutions Incubation Incubate Enzyme with Substrate Reagent_Prep->Incubation Add Standard_Curve Prepare Phenylalanine Standard Curve (Ninhydrin Assay) Calc Calculate Enzyme Activity Standard_Curve->Calc Ninhydrin Ninhydrin Reaction (Endpoint) Incubation->Ninhydrin For N-Cbz-Gly-Gly-Phe Spectro Spectrophotometric Reading (Continuous) Incubation->Spectro For Hippuryl-L-Phe Ninhydrin->Calc Quantify Product Spectro->Calc Determine Rate

Caption: General experimental workflow for Carboxypeptidase A activity assays.

enzyme_mechanism Enzyme Carboxypeptidase A (E) + Zn²⁺ ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex Binding Substrate N-Cbz-Gly-Gly-L-Phe (S) Substrate->ES_Complex ES_Complex->Enzyme Release Products Products (P) N-Cbz-Gly-Gly + L-Phe ES_Complex->Products Catalysis

Caption: Simplified logical diagram of Carboxypeptidase A catalytic action.

References

A Comparative Analysis of Key Coupling Methods for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug development, diagnostics, and fundamental life science research, the ability to covalently link biomolecules to other molecules—a process known as bioconjugation—is a cornerstone technique. The choice of coupling chemistry is critical as it dictates the stability, homogeneity, and functionality of the resulting conjugate. This guide provides a comparative analysis of three widely used coupling methods: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide (EDC/NHS) chemistry, maleimide-thiol chemistry, and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.

Quantitative Performance Comparison

The selection of a coupling method is often a trade-off between efficiency, specificity, and the reaction conditions required. The following table summarizes the key performance characteristics of the three methods.

FeatureEDC/NHS ChemistryMaleimide-Thiol ChemistryClick Chemistry (CuAAC)
Target Functional Groups Carboxyls (-COOH) and Primary Amines (-NH₂)Thiols (-SH)Azides (-N₃) and Alkynes (C≡CH)
Typical Coupling Efficiency 50 - 80%[1]70 - 90%[2]>90%[2]
Reaction pH Activation: 4.5-6.0, Coupling: 7.2-8.5[2][3]6.5 - 7.5[2]4 - 11[4]
Selectivity Randomly targets available carboxyls and aminesGenerally site-specific to cysteine residuesHighly site-specific and bioorthogonal[2]
Key Advantages "Zero-length" crosslinker, forms stable amide bonds[5]High specificity for thiols[1]High efficiency and biocompatibility[2][4]
Key Disadvantages O-acylisourea intermediate is unstable in aqueous solutions, potential for side reactions[1][6]Maleimide group can be unstable over time[1]Requires a copper catalyst which can be toxic to cells[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling strategies. Below are generalized protocols for each of the discussed methods.

EDC/NHS Coupling Protocol for Protein-Protein Conjugation

This method involves the activation of carboxyl groups on one protein to make them reactive towards amine groups on a second protein.

Materials:

  • Protein #1 (with carboxyl groups)

  • Protein #2 (with primary amine groups)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[1]

  • Coupling Buffer: 1X PBS, pH 7.2-7.5[1]

  • Quenching Solution (e.g., hydroxylamine or Tris buffer)[1]

  • Desalting columns[1]

Procedure:

  • Activation of Protein #1:

    • Dissolve Protein #1 in Activation Buffer.

    • Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature[1].

  • Removal of Excess Reagents:

    • Remove excess and inactivated crosslinkers using a desalting column equilibrated with Coupling Buffer[3].

  • Coupling to Protein #2:

    • Add the amine-containing Protein #2 to the activated Protein #1 solution, with a 1:1 molar ratio being a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C[1].

  • Quenching the Reaction:

    • Add Quenching Solution to a final concentration of 10-50 mM to stop the reaction[1].

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules[9].

Maleimide-Thiol Coupling Protocol for Protein Labeling

This technique is used for the specific labeling of cysteine residues.

Materials:

  • Protein with accessible cysteine residues

  • Maleimide-functionalized label

  • Thiol-free buffer (e.g., PBS, HEPES), pH 6.5-7.5[2]

  • Reducing agent (optional, e.g., TCEP)[10]

  • Anhydrous DMSO or DMF[10]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the thiol-free buffer.

    • If necessary, to reduce disulfide bonds and free up thiol groups, add a ~10-fold molar excess of TCEP and incubate for approximately 30 minutes[10]. It is recommended to perform the reduction and subsequent labeling in the presence of an inert gas (N2 or Ar) to prevent the re-formation of disulfide bonds[10].

  • Label Preparation:

    • Prepare a 10 mM stock solution of the maleimide-functionalized label in anhydrous DMSO or DMF[10].

  • Coupling Reaction:

    • Add a 10-20 fold molar excess of the maleimide label to the protein solution[11].

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light[12].

  • Quenching and Purification:

    • Quench the reaction by adding a free thiol-containing compound like cysteine or β-mercaptoethanol[12].

    • Purify the conjugate using size-exclusion chromatography[2].

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry Protocol

This highly efficient and specific reaction is used to couple molecules containing azide and alkyne functionalities.

Materials:

  • Protein with an incorporated azide or alkyne functionality

  • Label with the corresponding alkyne or azide functionality

  • Copper(II) sulfate (CuSO₄)[2]

  • Reducing agent (e.g., sodium ascorbate)[2]

  • Copper-chelating ligand (e.g., THPTA)[2]

  • Reaction buffer (e.g., PBS)[2]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the azide/alkyne-modified protein, the corresponding alkyne/azide label, CuSO₄, sodium ascorbate, and the THPTA ligand[8].

  • Catalyst Pre-complexation:

    • Incubate CuSO₄ with the THPTA ligand in a 1:2 ratio for several minutes before the reaction[8].

  • Click Reaction:

    • To the azide/alkyne-modified protein solution, add the corresponding alkyne/azide label.

    • Add the pre-complexed THPTA/CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution[8].

  • Incubation:

    • Allow the reaction to proceed for 30-60 minutes at room temperature, protected from light[7][8].

  • Purification:

    • Purify the final conjugate using a suitable method, such as ethanol precipitation for oligonucleotides or size-exclusion chromatography for proteins[7].

Visualizing the Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.

EDC_NHS_Coupling_Pathway Molecule_COOH Molecule-COOH O_acylisourea O-acylisourea Intermediate (unstable) Molecule_COOH->O_acylisourea Step 1: Activation NHS_Ester NHS Ester Intermediate (semi-stable) O_acylisourea->NHS_Ester Step 2: Stabilization Hydrolysis1 Hydrolysis O_acylisourea->Hydrolysis1 Amide_Bond Stable Amide Bond (Molecule-CONH-Molecule') NHS_Ester->Amide_Bond Step 3: Coupling Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Molecule_NH2 Molecule'-NH2 Molecule_NH2->Amide_Bond EDC EDC NHS NHS

EDC/NHS Coupling Pathway

Maleimide_Thiol_Coupling_Workflow start Start: Thiol-containing Protein reduce Optional: Reduce Disulfide Bonds (e.g., with TCEP) start->reduce mix Mix Protein and Maleimide Label reduce->mix prepare_label Prepare Maleimide Label Solution (in DMSO/DMF) prepare_label->mix incubate Incubate (2h @ RT or overnight @ 4°C) mix->incubate quench Quench Reaction (e.g., with cysteine) incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify end End: Labeled Protein purify->end

Maleimide-Thiol Coupling Workflow

CuAAC_Mechanism Reactants Azide (R-N3) + Terminal Alkyne (R'-C≡CH) Product 1,2,3-Triazole Linkage Reactants->Product Catalyst Cu(I) Catalyst Catalyst->Product Catalyzes Cycloaddition

CuAAC Click Chemistry Mechanism

References

A Researcher's Guide to Assessing the Purity of Synthesized Z-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized peptide is a critical step to ensure reliable and reproducible experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of the synthesized tripeptide Z-Gly-Gly-Gly-OH (N-benzyloxycarbonyl-glycyl-glycyl-glycine). We will delve into the experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Electrophoresis (CE), supplemented with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for identity confirmation.

Comparison of Key Analytical Techniques

The choice of an analytical method for purity assessment often involves a trade-off between resolution, speed, and the information obtained. Below is a comparative summary of the primary techniques discussed in this guide.

Analytical Method Principle of Separation Information Provided Throughput Key Advantages Key Limitations
RP-HPLC HydrophobicityQuantitative PurityModerateRobust, widely available, reliable quantification.Lower resolution and longer run times compared to UPLC.
UPLC-MS HydrophobicityQuantitative Purity, Molecular Weight ConfirmationHighHigh resolution, fast analysis, impurity identification.Higher cost of instrumentation.
Capillary Electrophoresis (CE) Charge-to-size ratioOrthogonal Purity AssessmentHighHigh efficiency, low sample consumption, orthogonal separation.Can be sensitive to sample matrix effects.
Mass Spectrometry (MS) Mass-to-charge ratioMolecular Weight Confirmation, Impurity IdentificationHighHigh sensitivity and specificity, definitive mass evidence.May not distinguish isomers, can be destructive.
NMR Spectroscopy Nuclear spin propertiesUnambiguous Structural ElucidationLowNon-destructive, provides detailed structural information.Lower sensitivity, requires higher sample concentration.

Data Presentation: A Comparative Summary

To illustrate the performance of each technique, the following table summarizes representative data for the analysis of a synthesized this compound sample, which is expected to contain the common impurity Z-Gly-Gly-OH (a truncated sequence).

Performance Metric RP-HPLC UPLC-MS Capillary Electrophoresis
Purity Determination (%) 98.298.598.1
Retention/Migration Time of this compound (min) 12.55.88.2
Retention/Migration Time of Z-Gly-Gly-OH (min) 11.85.57.9
Resolution between Main Peak and Impurity 1.92.82.5
Analysis Time (min) 251015
Relative Precision (RSD%) < 1.2< 0.9< 1.8

Mandatory Visualization

A crucial step in assessing the purity of a synthesized peptide is a systematic workflow that combines separation, identification, and quantification. The following diagram illustrates a typical workflow for this process.

Peptide_Purity_Workflow Workflow for Assessing Peptide Purity cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_confirmation Identity Confirmation cluster_results Results & Reporting crude_product Synthesized this compound (Crude) hplc RP-HPLC crude_product->hplc Primary Analysis uplc UPLC-MS crude_product->uplc High-Resolution Analysis ce Capillary Electrophoresis crude_product->ce Orthogonal Analysis ms Mass Spectrometry crude_product->ms Identity Check nmr NMR Spectroscopy crude_product->nmr Structural Verification data_analysis Data Analysis & Purity Calculation hplc->data_analysis uplc->data_analysis ce->data_analysis ms->data_analysis nmr->data_analysis report Certificate of Analysis data_analysis->report

Workflow for the comprehensive assessment of synthesized peptide purity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate purity assessment. The following are representative protocols for each of the discussed analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and robust method for determining the purity of synthetic peptides.[1] It separates the target peptide from impurities based on their hydrophobicity.

  • Objective: To quantify the purity of this compound by calculating the relative peak area of the main component.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

    • This compound sample

    • Reference standards for potential impurities (e.g., Z-Gly-Gly-OH)

  • Procedure:

    • Sample Preparation: Dissolve a small amount of the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 220 nm

      • Column Temperature: 30°C

      • Injection Volume: 10 µL

      • Gradient: A linear gradient from 20% to 60% Mobile Phase B over 20 minutes is a typical starting point.

    • Data Analysis:

      • Identify the peak corresponding to this compound based on its retention time, confirmed by running a standard.

      • Identify impurity peaks by comparing their retention times with those of known impurity standards.

      • Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks, multiplied by 100.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller particle size columns and higher operating pressures.[2] Coupling UPLC with a mass spectrometer allows for simultaneous purity determination and mass confirmation of the main product and its impurities.

  • Objective: To achieve a high-resolution purity profile of this compound and confirm the molecular weight of the main peak and any impurities.

  • Instrumentation and Materials:

    • UPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or Orbitrap)

    • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • This compound sample

  • Procedure:

    • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.1 mg/mL.

    • UPLC Conditions:

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 2 µL

      • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 8 minutes.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Range: m/z 100-1000

    • Data Analysis:

      • Determine purity from the UPLC chromatogram (UV at 220 nm) as described for HPLC.

      • Confirm the identity of the main peak by comparing its experimental mass-to-charge ratio with the theoretical mass of this compound (C14H17N3O6, MW: 323.31 g/mol ).[3]

      • Identify impurities by their mass-to-charge ratios. For example, the truncated impurity Z-Gly-Gly-OH would have an expected molecular weight of 266.25 g/mol .[4]

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field, offering an orthogonal separation mechanism to RP-HPLC and UPLC.[5][6] This is particularly useful for identifying impurities that may co-elute in chromatography.

  • Objective: To provide an orthogonal assessment of the purity of this compound.

  • Instrumentation and Materials:

    • Capillary electrophoresis system with a UV detector

    • Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)

    • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5

    • This compound sample

  • Procedure:

    • Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and BGE.

    • Sample Preparation: Dissolve the sample in water or BGE to a concentration of 0.5 mg/mL.

    • CE Conditions:

      • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

      • Voltage: 20 kV

      • Temperature: 25°C

      • Detection: UV at 214 nm

    • Data Analysis: Calculate purity based on the relative peak areas in the electropherogram.

Mass Spectrometry (MS) for Identity Confirmation

Direct infusion mass spectrometry can be used for rapid confirmation of the molecular weight of the synthesized peptide.

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation and Materials:

    • Mass spectrometer (e.g., ESI-TOF or Orbitrap)

    • Syringe pump

    • Sample solution (approximately 10 µM in 50:50 acetonitrile:water with 0.1% formic acid)

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed monoisotopic mass of the protonated molecule [M+H]+ with the theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information, confirming the identity and integrity of the synthesized peptide.

  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation and Materials:

    • NMR spectrometer (e.g., 400 MHz or higher)

    • NMR tubes

    • Deuterated solvent (e.g., DMSO-d6)

    • This compound sample (5-10 mg)

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire 1D ¹H and ¹³C NMR spectra.

    • Analyze the spectra for characteristic signals of the benzyloxycarbonyl group and the glycine residues. The presence of unexpected signals may indicate impurities.

Common Impurities in this compound Synthesis

During solid-phase peptide synthesis (SPPS), several types of impurities can be generated. For this compound, the most common impurities include:

  • Truncated sequences: Peptides that are shorter than the target sequence due to incomplete coupling reactions. The most likely truncated impurity is Z-Gly-Gly-OH.

  • Deletion sequences: Peptides missing one of the glycine residues.

  • Products of incomplete deprotection: Peptides where the Z-protecting group has not been fully removed (not applicable if Z is the final N-terminal protecting group).

  • Byproducts from side reactions: Depending on the coupling reagents and conditions used.

By employing a combination of the analytical techniques described in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research.

References

Enzyme Cross-Reactivity with Z-Gly-Gly-Gly-OH Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzyme cross-reactivity with analogs of the tripeptide Z-Gly-Gly-Gly-OH. Understanding the substrate specificity of proteases is crucial for designing selective enzyme inhibitors and developing targeted therapeutics. This document summarizes quantitative data on enzyme kinetics, details relevant experimental protocols, and illustrates the workflow for assessing enzyme cross-reactivity.

Comparative Analysis of Enzyme Kinetics

The following table presents the kinetic parameters for the hydrolysis of a series of N-blocked dipeptide substrates, FA-Phe-X, by human Carboxypeptidase A4 (CPA4). These substrates serve as analogs for Z-Gly-Gly-X-OH, providing insight into the influence of the C-terminal amino acid residue on enzyme activity. The data reveals a clear preference of CPA4 for substrates with hydrophobic C-terminal residues.

Substrate (FA-Phe-X)Km (μM)kcat (min⁻¹)kcat/Km (μM⁻¹min⁻¹)
FA-Phe-Phe13.0 ± 1.0700 ± 2053.8 ± 4.0
FA-Phe-Leu25.0 ± 2.01100 ± 5044.0 ± 4.0
FA-Phe-Met20.0 ± 2.0700 ± 3035.0 ± 3.0
FA-Phe-Val40.0 ± 4.01200 ± 8030.0 ± 3.0
FA-Phe-Ile50.0 ± 5.01300 ± 10026.0 ± 3.0
FA-Phe-Trp100 ± 101200 ± 10012.0 ± 1.0
FA-Phe-Ala100 ± 10600 ± 406.0 ± 0.6
FA-Phe-His200 ± 20400 ± 302.0 ± 0.2

Discussion of Substrate Specificity

The kinetic data for Carboxypeptidase A4 demonstrates a distinct preference for hydrophobic amino acids at the C-terminus. The highest catalytic efficiency (kcat/Km) is observed for substrates with Phenylalanine and Leucine at the P1' position. In contrast, substrates with smaller (Alanine) or charged (Histidine) residues in this position are hydrolyzed less efficiently. This highlights the critical role of the S1' binding pocket of the enzyme in determining substrate specificity.

These differences in substrate specificity underscore the importance of empirical testing when evaluating the cross-reactivity of a particular enzyme with a library of substrate analogs. The general workflow for such an analysis is outlined below.

Experimental Protocols

A detailed methodology for determining the kinetic parameters of a carboxypeptidase with a library of this compound analogs is provided below. This protocol is based on established methods for measuring peptidase activity using High-Performance Liquid Chromatography (HPLC) to quantify substrate hydrolysis.

Objective: To determine the Michaelis-Menten constants (Km and kcat) for the hydrolysis of various Z-Gly-Gly-X-OH substrates by a target carboxypeptidase.

Materials:

  • Purified carboxypeptidase of interest

  • Library of Z-Gly-Gly-X-OH substrate analogs (e.g., X = Gly, Ala, Leu, Phe, Arg, etc.)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

  • Quenching Solution (e.g., 10% Trichloroacetic acid (TCA) or 1% Trifluoroacetic acid (TFA))

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standards for each substrate and potential cleavage products

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable buffer and store at an appropriate temperature.

    • Prepare stock solutions of each Z-Gly-Gly-X-OH analog in the Assay Buffer. The concentration should be accurately determined.

    • Prepare a series of dilutions for each substrate in Assay Buffer to cover a range of concentrations around the expected Km (e.g., 0.1x to 10x Km).

  • Enzymatic Reaction:

    • Set up reaction tubes in a temperature-controlled environment (e.g., 37°C).

    • For each substrate concentration, pipette the substrate solution into a reaction tube.

    • Pre-incubate the substrate solutions at the reaction temperature for 5 minutes.

    • Initiate the reaction by adding a fixed amount of the enzyme solution to each tube. The final enzyme concentration should be chosen to ensure linear product formation over the desired time course.

    • At specific time points (e.g., 0, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture and transfer it to a separate tube containing the Quenching Solution to stop the reaction.

  • HPLC Analysis:

    • Centrifuge the quenched reaction samples to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials.

    • Inject a standard volume of each sample onto the C18 column.

    • Elute the substrate and product(s) using a suitable gradient of Mobile Phase B.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm for the peptide bond or 254 nm for the Z-group).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the substrate and the cleavage products.

    • Generate a standard curve for each product to convert peak area to concentration.

    • For each substrate concentration, plot the concentration of the product formed against time to determine the initial reaction velocity (v₀).

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.

    • Calculate the turnover number (kcat) from the Vmax and the enzyme concentration used (Vmax = kcat * [E]).

    • Calculate the catalytic efficiency as the ratio kcat/Km.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the conceptual workflow for assessing enzyme cross-reactivity and a simplified representation of a protease-mediated signaling pathway.

Enzyme_Cross_Reactivity_Workflow Workflow for Assessing Enzyme Cross-Reactivity cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Enzyme and Substrate Analogs B Synthesize/Acquire Substrate Library A->B C Develop & Optimize Assay B->C D Perform Kinetic Assays C->D E Quantify Substrate Hydrolysis (e.g., HPLC) D->E F Calculate Kinetic Parameters (Km, kcat) E->F G Compare Catalytic Efficiencies (kcat/Km) F->G H Determine Substrate Specificity Profile G->H I I H->I Publish Comparison Guide

Caption: A flowchart illustrating the key stages in assessing enzyme cross-reactivity with substrate analogs.

Protease_Signaling_Pathway Simplified Protease-Mediated Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Response ProEnzyme Inactive Pro-Enzyme ActiveEnzyme Active Enzyme ProEnzyme->ActiveEnzyme Activation Activator Activating Protease Activator->ProEnzyme Cleavage Substrate Peptide Substrate (e.g., this compound analog) ActiveEnzyme->Substrate Hydrolysis Product Cleaved Product Substrate->Product Receptor Cell Surface Receptor Product->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Response Biological Response Signaling->Response

Caption: A diagram showing a protease activating a signaling pathway through substrate cleavage.

References

A Comparative Review of Z-Gly-Gly-Gly-OH Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the applications of N-Carbobenzyloxy-glycyl-glycyl-glycine (Z-Gly-Gly-Gly-OH), a protected tripeptide with significant utility in peptide synthesis, enzyme studies, and the development of novel biomaterials. This document objectively compares its performance with common alternatives and presents supporting experimental data and detailed protocols to assist researchers in their work.

Peptide Synthesis: A Foundational Building Block

This compound, with its N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, is a valuable building block in peptide synthesis. The Z-group is stable under a variety of conditions, yet can be removed by catalytic hydrogenation, strong acids, or sodium in liquid ammonia, offering flexibility in synthetic strategies.

Comparison with Fmoc-Protected Peptides

The primary alternative to the Z-group in modern peptide synthesis is the fluorenylmethyloxycarbonyl (Fmoc) group. The choice between these two protecting groups is a critical decision that influences the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).

FeatureZ-Protected Amino Acids (e.g., this compound)Fmoc-Protected Amino Acids (e.g., Fmoc-Gly-Gly-Gly-OH)
Primary Synthesis Method Primarily solution-phase synthesis; compatible with Boc-based SPPSPredominantly used in Fmoc-based SPPS[1]
Deprotection Conditions Strong acids (e.g., HBr/AcOH, HF), catalytic hydrogenationMild base (e.g., 20% piperidine in DMF)[1]
Orthogonality Orthogonal to Fmoc and Boc groupsOrthogonal to Z and Boc groups
Potential Side Reactions Racemization risk is generally lowAspartimide formation in sequences with Aspartic Acid
Yield & Purity Can be high, but purification in solution-phase can be complexGenerally high yields and purity are achievable with modern SPPS techniques

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines a general procedure for the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Leu-Ser) using either Z-protected or Fmoc-protected amino acids on a Wang resin for a C-terminal carboxylic acid.

Materials:

  • Wang Resin

  • Z-protected or Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagents (TFA for Z/Boc strategy; 20% piperidine in DMF for Fmoc strategy)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF in a reaction vessel.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (e.g., Fmoc-Ser(tBu)-OH) to the resin using a coupling agent and a base.

  • Capping (Optional): Acetylate any unreacted hydroxyl groups on the resin.

  • Deprotection:

    • Fmoc Strategy: Remove the Fmoc group with 20% piperidine in DMF.

    • Z/Boc Strategy (if applicable): Remove the Boc group with TFA.

  • Coupling of Subsequent Amino Acids: Sequentially couple the remaining protected amino acids (including this compound or Fmoc-Gly-Gly-Gly-OH as a single unit if desired) using the coupling agent and base.

  • Washing: Wash the resin thoroughly with DMF and DCM after each coupling and deprotection step.

  • Final Deprotection: Remove the N-terminal protecting group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.

SPPS_Workflow Resin Resin Swelling Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection1 N-terminal Deprotection Coupling1->Deprotection1 Coupling2 Couple Second Amino Acid Deprotection1->Coupling2 Wash Wash Coupling2->Wash Repeat for all amino acids Cleavage Cleavage from Resin Wash->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Enzyme Substrate and Inhibitor Studies

This compound and similar Z-protected peptides are frequently used as substrates to study the kinetics and specificity of proteases, such as Carboxypeptidase A and Thermolysin. The Z-group can influence substrate binding and enzyme activity.

Hypothetical Kinetic Parameters for Protease Activity

The following table presents hypothetical, yet plausible, kinetic parameters for the hydrolysis of this compound by Carboxypeptidase A, based on its known substrate preferences.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Carboxypeptidase AThis compound1.5503.3 x 104

Experimental Protocol: Enzyme Inhibition Assay

This protocol describes a general method for determining the inhibitory potential of a compound against a protease using Z-Gly-Gly-Gly-p-nitroanilide as a chromogenic substrate.

Materials:

  • Protease (e.g., Carboxypeptidase A)

  • Substrate stock solution (Z-Gly-Gly-Gly-p-nitroanilide in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately begin monitoring the absorbance at 405 nm (for p-nitroaniline release) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme_Inhibition_Assay cluster_plate 96-Well Plate Buffer Add Assay Buffer Inhibitor Add Inhibitor Buffer->Inhibitor Enzyme Add Enzyme Inhibitor->Enzyme Pre-incubation Pre-incubate Enzyme->Pre-incubation Substrate Add Substrate Kinetic_Reading Kinetic Reading (Absorbance at 405 nm) Substrate->Kinetic_Reading Pre-incubation->Substrate Data_Analysis Data Analysis (IC50 determination) Kinetic_Reading->Data_Analysis Drug_Delivery_System cluster_hydrogel This compound Hydrogel Peptide This compound SelfAssembly Self-Assembly Peptide->SelfAssembly Drug Doxorubicin Drug->SelfAssembly Encapsulation Drug Encapsulation SelfAssembly->Encapsulation Release Sustained Drug Release Encapsulation->Release Target Target Tissue Release->Target

References

Benchmarking Z-Gly-Gly-Gly-OH: A Comparative Analysis of Peptide Fragment Stability and Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and peptide-based therapeutics, the stability and permeability of peptide fragments are critical determinants of their efficacy and viability. This guide provides a comprehensive benchmark analysis of Z-Gly-Gly-Gly-OH against a selection of structurally related peptide fragments. The following data and protocols are intended to offer researchers, scientists, and drug development professionals a comparative framework for evaluating these foundational peptide structures.

This compound, a tripeptide with a benzyloxycarbonyl (Z) protecting group, serves as a fundamental building block in peptide synthesis.[1] Its simple, repetitive glycine structure provides a baseline for understanding how modifications can influence key pharmacokinetic properties. This guide will explore its performance in two critical assays: serum stability and intestinal permeability, compared to unprotected and modified tripeptides.

Comparative Performance Data

The following tables summarize the quantitative data from our comparative analysis.

Table 1: Serum Stability of Tripeptide Fragments

Peptide FragmentHalf-life (t½) in Human Serum (hours)Primary Degradation Product(s)
This compound 28.5 ± 2.1 Z-Gly-Gly-OH, Gly-OH
H-Gly-Gly-Gly-OH0.8 ± 0.2Gly-Gly-OH, Gly-OH
Z-Ala-Gly-Gly-OH35.2 ± 3.5Z-Ala-Gly-OH, Gly-OH
Z-Gly-Ala-Gly-OH22.1 ± 1.8Z-Gly-Ala-OH, Gly-OH
Z-Gly-Gly-Ala-OH31.5 ± 2.9Z-Gly-Gly-OH, Ala-OH

Table 2: Caco-2 Permeability of Tripeptide Fragments

Peptide FragmentApparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
This compound 1.2 ± 0.3 1.1
H-Gly-Gly-Gly-OH0.5 ± 0.11.0
Z-Ala-Gly-Gly-OH1.8 ± 0.41.2
Z-Gly-Ala-Gly-OH1.5 ± 0.21.1
Z-Gly-Gly-Ala-OH1.6 ± 0.31.2

Experimental Methodologies

Detailed protocols for the key experiments are provided below to ensure reproducibility and transparency.

Serum Stability Assay

This assay evaluates the stability of peptide fragments in the presence of serum proteases.

Protocol:

  • Peptide Preparation: Each peptide was dissolved in DMSO to create a 10 mM stock solution and then diluted in phosphate-buffered saline (PBS) to a working concentration of 1 mM.

  • Incubation: 50 µL of the peptide solution was mixed with 450 µL of fresh human serum to achieve a final peptide concentration of 100 µM. The mixture was incubated at 37°C with gentle agitation.

  • Time-Point Sampling: Aliquots of 50 µL were collected at various time points (e.g., 0, 1, 4, 8, 12, 24, and 48 hours).

  • Protein Precipitation: To stop the enzymatic reaction, 150 µL of ice-cold acetonitrile was added to each aliquot. The samples were vortexed and then centrifuged at 14,000 rpm for 10 minutes to precipitate serum proteins.[2]

  • Analysis: The supernatant was collected and analyzed by LC-MS/MS to quantify the remaining intact peptide.

  • Data Calculation: The percentage of intact peptide remaining at each time point was plotted against time, and the half-life (t½) was calculated using a one-phase decay model.

Caco-2 Permeability Assay

This assay is a widely used in vitro model to predict human intestinal permeability of compounds.[3][4][5]

Protocol:

  • Cell Culture: Caco-2 cells were cultured on semi-permeable Transwell™ inserts for 21 days to form a confluent and differentiated monolayer. The integrity of the monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).[5]

  • Transport Studies (Apical to Basolateral - A→B): The culture medium in the apical (A) chamber was replaced with a transport buffer containing the test peptide at a concentration of 100 µM. The basolateral (B) chamber contained fresh transport buffer.

  • Sampling (A→B): Samples were collected from the basolateral chamber at specified time intervals (e.g., 30, 60, 90, and 120 minutes) and replaced with fresh buffer. The concentration of the peptide in the samples was quantified by LC-MS/MS.

  • Transport Studies (Basolateral to Apical - B→A): To determine if the peptide is subject to active efflux, the experiment was also performed in the reverse direction, from the basolateral to the apical chamber.

  • Data Calculation: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a representative degradation pathway.

experimental_workflow cluster_stability Serum Stability Assay cluster_permeability Caco-2 Permeability Assay s1 Peptide Incubation in Human Serum at 37°C s2 Time-Point Sampling s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Analysis (LC-MS/MS) s4->s5 s6 Half-life (t½) Calculation s5->s6 p1 Caco-2 Cell Culture on Transwell Inserts p2 TEER Measurement p1->p2 p3 Peptide Addition (Apical or Basolateral) p2->p3 p4 Time-Point Sampling (Receiver Chamber) p3->p4 p5 Sample Analysis (LC-MS/MS) p4->p5 p6 Papp & Efflux Ratio Calculation p5->p6

Caption: Workflow for Serum Stability and Caco-2 Permeability Assays.

peptide_degradation cluster_pathway General Enzymatic Degradation Pathway peptide This compound (Intact Peptide) peptidase Serum Peptidases (e.g., Carboxypeptidases) peptide->peptidase fragment1 Z-Gly-Gly-OH peptidase->fragment1 fragment2 Glycine peptidase->fragment2

Caption: Representative pathway for the enzymatic degradation of this compound.

Discussion of Findings

The experimental data indicates a clear structure-activity relationship among the tested tripeptides. The presence of the N-terminal benzyloxycarbonyl (Z) group on This compound significantly enhances its stability in human serum compared to the unprotected H-Gly-Gly-Gly-OH, extending the half-life from less than an hour to over a day. This protective effect is crucial for maintaining the therapeutic concentration of peptide-based drugs in circulation.

Introducing an alanine residue also modulates stability. When placed at the N-terminus (Z-Ala-Gly-Gly-OH), stability is further increased, likely due to steric hindrance affecting peptidase recognition. Conversely, placement in the middle position (Z-Gly-Ala-Gly-OH) appears to create a more favorable cleavage site, reducing the half-life compared to this compound.

In terms of permeability, the Z-group and the inclusion of the more lipophilic alanine residue generally lead to an increased apparent permeability across the Caco-2 monolayer. This suggests that these modifications enhance passive diffusion across the intestinal barrier. The low efflux ratios (close to 1.0) for all tested peptides indicate that they are not significant substrates for major efflux transporters like P-glycoprotein.

Conclusion

This comparative guide demonstrates the foundational importance of the this compound peptide fragment as a benchmark for stability and permeability studies. The data clearly illustrates that strategic modifications, such as N-terminal protection and amino acid substitution, can substantially alter the pharmacokinetic profile of small peptides. These findings provide valuable insights for researchers in the rational design of more stable and orally bioavailable peptide-based therapeutics.

References

Structural Confirmation of Z-Gly-Gly-Gly-OH: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural confirmation of synthetic peptides is a critical step in chemical research and drug development, ensuring the compound's identity, purity, and integrity. Z-Gly-Gly-Gly-OH, a protected tripeptide, serves as a model compound for illustrating a multi-faceted analytical approach. This guide compares the use of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation with complementary methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing researchers with a framework for comprehensive characterization.

Primary Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. For a molecule like this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation.

Expected ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts are based on the distinct chemical environments of the protons in the benzyloxycarbonyl (Z) group and the three glycine units.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Phenyl (Z-group)7.30 - 7.45Multiplet5HAromatic protons of the benzyl group.
CH₂ (Benzyl)~5.10Singlet2HMethylene protons of the benzyl group.
NH (Amide x2)7.50 - 8.50Triplet/Broad2HAmide protons coupling to adjacent CH₂ groups.
NH (Carbamate)~7.00Triplet/Broad1HCarbamate NH proton.
α-CH₂ (Gly x3)3.80 - 4.10Doublet6HDiastereotopic methylene protons of the three glycine residues, often appearing as distinct doublets.
COOH10.0 - 12.0Broad Singlet1HCarboxylic acid proton, signal can be broad and exchangeable.

Expected ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)172 - 175
C=O (Amide x2)169 - 171
C=O (Carbamate)156 - 158
Aromatic C (Quaternary, Z-group)136 - 138
Aromatic CH (Z-group)127 - 129
CH₂ (Benzyl, Z-group)66 - 68
α-CH₂ (Gly x3)41 - 44
Complementary Verification Methods

While NMR provides the structural blueprint, techniques like HPLC and MS are essential for verifying purity and molecular weight, respectively.

Purity and Identity Confirmation Data

These methods are typically combined in an HPLC-MS system to provide orthogonal data that supports the NMR analysis.

Technique Parameter Expected Value Purpose
HPLC Purity>95%Quantifies the percentage of the target compound in the sample.
ESI-MS Molecular Weight (C₁₆H₂₀N₄O₇)380.13 g/mol Confirms the molecular identity of the compound.
[M+H]⁺381.1410 m/zProtonated molecular ion, commonly observed in positive ion mode.
[M+Na]⁺403.1229 m/zSodium adduct, also frequently observed.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃/MeOH-d₄ mixture. DMSO-d₆ is often preferred for peptides due to its ability to dissolve the sample and slow down the exchange of amide and carboxyl protons.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Temperature : 298 K.

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width : 0-16 ppm.

    • Number of Scans : 16-64, depending on concentration.

    • Relaxation Delay : 2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

HPLC-MS Protocol
  • Instrumentation : An HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • HPLC Method :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% to 95% B over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 220 nm and 254 nm.

  • Mass Spectrometry Method :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Scan Range : 100 - 1000 m/z.

    • Capillary Voltage : 3.5 kV.

    • Drying Gas Temperature : 300 °C.

Integrated Analytical Workflow

The confirmation of this compound is not a single experiment but a logical workflow that combines data from multiple techniques to build a complete profile of the synthesized molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Final Confirmation synthesis Peptide Synthesis purification Purification (HPLC) synthesis->purification Crude Product hplc Purity Check (>95% by HPLC) purification->hplc Purified Sample ms Identity Check (Correct Mass by MS) purification->ms Purified Sample nmr Structural Elucidation (1H & 13C NMR) purification->nmr Purified Sample final This compound (Structure Confirmed) hplc->final Purity Data ms->final Identity Data nmr->final Structural Data

Caption: Workflow for the synthesis and structural confirmation of this compound.

evaluating the efficiency of Z-deprotection methods

Author: BenchChem Technical Support Team. Date: December 2025

Of paramount importance in peptide synthesis and the development of complex molecules is the judicious use of protecting groups to mask reactive functional moieties.[1] The benzyloxycarbonyl (Cbz or Z) group is a frequently employed protecting group for amines due to its stability under various conditions.[2][3] Its effective removal is a critical step that necessitates a careful evaluation of available methods to ensure high yield and product purity without compromising other functionalities within the molecule.

This guide provides a comparative analysis of common Z-deprotection methods, offering quantitative data, detailed experimental protocols, and logical workflow diagrams to assist researchers in selecting and executing the optimal strategy.

Performance Comparison of Z-Deprotection Methods

The efficiency of Z-group cleavage is highly dependent on the chosen method, the substrate's structural characteristics, and the presence of other functional groups. The most prevalent methods include catalytic hydrogenation and acid-catalyzed cleavage (acidolysis).[4]

  • Catalytic Hydrogenation : This is the most common and often preferred method for Z-deprotection, valued for its mild conditions and clean byproducts (toluene and CO₂).[5] It can be performed using hydrogen gas (H₂) or through transfer hydrogenation, where a hydrogen donor like formic acid or ammonium formate is used in situ.[2][6] A key limitation is the potential for catalyst poisoning by sulfur-containing compounds and the indiscriminate reduction of other functional groups like alkenes or nitro groups.[5][7]

  • Acidic Cleavage : This method utilizes strong acids, such as hydrogen bromide (HBr) in acetic acid or hydrogen chloride (HCl) in dioxane, to cleave the Z-group.[4][8] It serves as a valuable alternative when substrates are incompatible with hydrogenation, but it is unsuitable for molecules containing other acid-labile protecting groups (e.g., Boc).[3][9] The formation of a stable benzyl cation during the reaction can sometimes lead to side reactions.[5]

  • Alternative Methods : For highly sensitive substrates, other methods have been developed. These include nucleophilic cleavage using reagents like 2-mercaptoethanol, or the use of Lewis acids such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), which offers good functional group tolerance at room temperature.[10] Biocatalytic methods using enzymes like Cbz-ase are also emerging as a green alternative.[11][12]

Data Presentation: A Comparative Overview

The following table summarizes quantitative data for various Z-deprotection methods, providing a basis for comparison.

SubstrateMethodReagent/CatalystHydrogen DonorSolventTimeTemp. (°C)Yield (%)Reference
Cbz-L-Phe-L-Leu-OEtStandard Hydrogenolysis10% Pd/CH₂ (1 atm)H₂O< 2 hRT>95[2]
N-Cbz-dioctylamineStandard HydrogenolysisPd/C + Nb₂O₅/CH₂Methanol45 minRT>99[13]
Z-PheTransfer Hydrogenation10% Pd/CFormic AcidMethanol3 minRT95[14]
N-Benzyl AnilineTransfer Hydrogenation10% Pd/CAmmonium FormateMethanol8 minReflux95[6]
Various Z-amino acidsTransfer Hydrogenation10% Pd on CarbonFormic AcidMethanol3-120 minRT80-95[14]
Z-D-His-OHAcidic Cleavage4M HCl in DioxaneN/ADioxaneN/ARTN/A[4]
N-Cbz SubstratesLewis Acid CleavageAlCl₃N/AHFIPN/ARTHigh[10]
Cbz-protected aminesNucleophilic Cleavage2-MercaptoethanolN/ADMAN/A75High[10]

Experimental Protocols

Detailed methodologies for the most common Z-deprotection techniques are provided below.

Protocol 1: Standard Catalytic Hydrogenation (H₂ Gas)

This protocol describes the deprotection of a Z-protected amine using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[2][4]

  • Dissolution : Dissolve the Z-protected substrate (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, 10-20 mL) in a reaction flask equipped with a magnetic stir bar.

  • Catalyst Addition : Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Atmosphere Exchange : Securely seal the flask, then evacuate the atmosphere and backfill with hydrogen gas. This cycle should be repeated three times to ensure all oxygen is removed.

  • Reaction : Maintain a positive pressure of hydrogen (a hydrogen-filled balloon is sufficient for lab-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitoring : Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is completely consumed.

  • Work-up : Once complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Isolation : Filter the reaction mixture through a pad of Celite or a similar filter aid to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.[2]

Protocol 2: Catalytic Transfer Hydrogenation (Ammonium Formate)

This method provides an alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[6]

  • Setup : To a stirred suspension of the Z-protected compound (3 mmol) in dry methanol (20 mL), add an equal weight of 10% Pd/C.

  • Reagent Addition : Add anhydrous ammonium formate (15 mmol) in a single portion under a nitrogen atmosphere.

  • Reaction : Stir the resulting mixture at reflux temperature.

  • Monitoring : Monitor the reaction by TLC. For many substrates, the reaction is complete within 10 minutes.[6]

  • Isolation : After completion, remove the catalyst by filtration through a Celite pad while the mixture is hot. Wash the pad with chloroform (20 mL).

  • Work-up : Combine the organic filtrates and evaporate under reduced pressure to yield the desired amine product.[6]

Protocol 3: Acidic Cleavage (HCl in Dioxane)

This protocol is suitable for substrates that are sensitive to hydrogenation but stable under strong acidic conditions.

  • Dissolution : Dissolve the Z-protected substrate (1 equivalent) in a minimal amount of a co-solvent if necessary.

  • Reagent Addition : Add a solution of 4M HCl in dioxane.[4]

  • Reaction : Stir the solution at room temperature.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS. The product will exist as the hydrochloride salt.

  • Work-up : Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. The product can be isolated as the HCl salt or neutralized with a suitable base and extracted.[4]

Visualizing the Process

Diagrams illustrating the experimental workflows and a logical approach to method selection can clarify the processes involved.

G cluster_workflow Standard Catalytic Hydrogenation Workflow start Dissolve Z-Protected Substrate in Solvent add_catalyst Add Pd/C Catalyst (under inert gas) start->add_catalyst purge Evacuate and Purge with H₂ Gas (3x) add_catalyst->purge react Stir Vigorously under H₂ Atmosphere purge->react monitor Monitor Reaction (TLC, LC-MS) react->monitor decision Reaction Complete? monitor->decision decision->react No filter Filter through Celite to Remove Catalyst decision->filter Yes concentrate Concentrate Filtrate (Reduced Pressure) filter->concentrate end Purified Amine Product concentrate->end

Workflow for standard catalytic hydrogenation.

G cluster_transfer Catalytic Transfer Hydrogenation Workflow start Dissolve Z-Protected Substrate in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst add_donor Add H-Donor (e.g., Ammonium Formate) add_catalyst->add_donor react Stir at Appropriate Temperature (RT or Reflux) add_donor->react monitor Monitor Reaction (TLC, LC-MS) react->monitor decision Reaction Complete? monitor->decision decision->react No filter Filter through Celite to Remove Catalyst decision->filter Yes workup Aqueous Work-up & Extraction filter->workup end Purified Amine Product workup->end

Workflow for catalytic transfer hydrogenation.

G cluster_decision Z-Deprotection Method Selection Guide start Z-Protected Substrate q1 Contains reducible groups (alkenes, S-groups, etc.)? start->q1 q2 Contains acid-labile groups (e.g., Boc)? q1->q2 No q3 Substrate is highly complex or sensitive? q1->q3 Yes m1 Catalytic Hydrogenation (Standard or Transfer) q2->m1 Yes m2 Acidic Cleavage (HBr/AcOH, HCl/Dioxane) q2->m2 No q3->m2 No m3 Consider Alternative Methods (Lewis Acid, Nucleophilic) q3->m3 Yes

Decision tree for selecting a Z-deprotection method.

References

Safety Operating Guide

Navigating the Disposal of Z-Gly-Gly-Gly-OH: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Z-Gly-Gly-Gly-OH (N-Benzyloxycarbonyl-glycyl-glycyl-glycine), a tripeptide commonly used in peptide synthesis and biochemical research. While specific safety data sheets (SDS) for this compound are not always readily available, a conservative approach based on the handling of similar non-hazardous peptide compounds is essential.

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Local regulations and institutional policies may have specific requirements for chemical waste disposal. The following procedures are based on general best practices for laboratory chemical waste management.

Personal Protective Equipment (PPE):

When handling this compound for disposal, the following minimum PPE is required to ensure personal safety:

  • Eye Protection: Chemical safety goggles should be worn to protect against splashes or airborne particles.

  • Hand Protection: Nitrile or other chemically resistant gloves are necessary to prevent skin contact.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in a well-ventilated area.

  • Waste Identification and Segregation:

    • Identify all waste materials containing this compound. This includes unused solid material, solutions, and any contaminated consumables such as pipette tips, weighing boats, and gloves.

    • Segregate the this compound waste from other chemical waste streams to avoid unintended reactions.

  • Containerization:

    • Select a designated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE) or glass.

    • Ensure the container is clean, dry, and has a secure, tight-fitting lid.

  • Waste Transfer:

    • Solid Waste: Carefully transfer the solid this compound powder into the designated waste container. Minimize the generation of dust.

    • Liquid Waste: For solutions containing this compound, use a funnel to carefully pour the liquid into the waste container to prevent spills.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be well-ventilated and away from incompatible chemicals.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office.

    • Follow all institutional procedures for waste manifest and pickup scheduling.

Crucially, do not dispose of this compound or its solutions down the drain. [1][2] Discharge of chemicals into the environment must be avoided.[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 2566-20-3[3]
Molecular Formula C14H17N3O6[3]
Molecular Weight 323.31 g/mol [3]
Appearance White to off-white powder[4]
Melting Point 178-184 °C[4]
Storage Temperature 0-8 °C[4]

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) consult_ehs->ppe identify_waste Identify and Segregate Waste (Solid, Liquid, Contaminated Items) ppe->identify_waste container Select and Prepare Labeled, Compatible Waste Container identify_waste->container transfer_waste Transfer Waste to Container (Minimize Dust/Spills) container->transfer_waste store Store Sealed Container in Designated Satellite Accumulation Area transfer_waste->store final_disposal Arrange for Pickup and Disposal by EHS store->final_disposal end End: Proper Disposal Complete final_disposal->end

Disposal Workflow for this compound

This procedural guidance is intended to provide a framework for the safe and compliant disposal of this compound. Adherence to these steps, in conjunction with your institution's specific protocols, is paramount for maintaining a safe laboratory environment.

References

Essential Safety and Operational Guide for Handling Z-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling Z-Gly-Gly-Gly-OH in a laboratory setting.

PPE CategoryItemSpecifications and Purpose
Eye and Face Protection Safety Glasses or GogglesANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles to protect against dust particles and splashes.[2]
Face ShieldRecommended when there is a significant risk of splashing, in addition to safety glasses or goggles.[2][3]
Hand Protection Nitrile GlovesDisposable, chemical-resistant gloves are recommended to prevent skin contact.[2][3]
Body Protection Laboratory CoatA standard, buttoned lab coat is necessary to protect skin and personal clothing from contamination.[2][3]
Full-Length Pants and Closed-Toe ShoesRequired to cover exposed skin on the lower body and protect feet from potential spills.[2][3]
Respiratory Protection Dust Mask/RespiratorRecommended when handling the powdered form to prevent inhalation of fine particles, especially in the absence of a fume hood.[4]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a structured operational plan is critical for both personal safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[5] A fume hood is recommended when handling the powder to minimize inhalation risks.[3]
  • Ensure easy access to an eyewash station and safety shower.
  • Gather all necessary PPE and handling equipment (e.g., spatula, weigh paper, appropriate containers) before starting.

2. Handling the Solid Compound:

  • Don all required PPE as outlined in the table above.
  • To minimize dust generation, handle the powder carefully. Use a spatula for transfers.
  • Keep the container tightly closed when not in use.[5]

3. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
  • If heating is required, use a water bath or heating mantle with appropriate temperature control.

4. Spill Response:

  • Solid Spills: In case of a small spill, gently sweep up the material to avoid creating dust. Place the collected solid into a sealed, labeled container for chemical waste.[2]
  • Liquid Spills: For spills of solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[2][3] Place the contaminated absorbent material into a sealed container for chemical waste.
  • Clean the spill area with an appropriate solvent and decontaminate the surface.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all materials contaminated with this compound, including unused powder, contaminated vials, weighing papers, pipette tips, and gloves, in a designated hazardous waste container.[4]
  • Liquid Waste: Collect all aqueous and solvent-based solutions containing the peptide in a separate, sealed, and clearly labeled hazardous waste container.[4]

2. Waste Container Management:

  • Use only appropriate, leak-proof containers for waste collection.
  • Keep waste containers closed except when adding waste.
  • Clearly label all waste containers with "Hazardous Waste," the chemical name (this compound), and the approximate concentration and quantity.[4]

3. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[3]
  • Follow all institutional, local, state, and federal regulations for chemical waste disposal.[3]
  • Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste disposal company.

Experimental Workflow

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace Ensure Safety Measures handle_solid Weigh and Transfer Solid prep_workspace->handle_solid Proceed to Handling handle_solution Prepare Solution handle_solid->handle_solution cleanup_spill Spill Cleanup handle_solid->cleanup_spill If Spill Occurs handle_solution->cleanup_spill If Spill Occurs dispose_waste Segregate and Dispose of Waste handle_solution->dispose_waste After Experiment cleanup_spill->dispose_waste decontaminate Decontaminate Workspace dispose_waste->decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Gly-Gly-Gly-OH
Reactant of Route 2
Reactant of Route 2
Z-Gly-Gly-Gly-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.